Besifloxacin
Description
Propriétés
IUPAC Name |
7-[(3R)-3-aminoazepan-1-yl]-8-chloro-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClFN3O3/c20-15-16-12(18(25)13(19(26)27)9-24(16)11-4-5-11)7-14(21)17(15)23-6-2-1-3-10(22)8-23/h7,9-11H,1-6,8,22H2,(H,26,27)/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFFGVLORLPOAEC-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC(C1)N)C2=C(C=C3C(=C2Cl)N(C=C(C3=O)C(=O)O)C4CC4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C[C@@H](C1)N)C2=C(C=C3C(=C2Cl)N(C=C(C3=O)C(=O)O)C4CC4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClFN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00161706 | |
| Record name | Besifloxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00161706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Not soluble in water | |
| Record name | Besifloxacin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06771 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
141388-76-3 | |
| Record name | Besifloxacin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=141388-76-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Besifloxacin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141388763 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Besifloxacin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06771 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Besifloxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00161706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BESIFLOXACIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BFE2NBZ7NX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Besifloxacin's Dual-Target Mechanism of Action: A Technical Guide to its Interaction with DNA Gyrase and Topoisomerase IV
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Besifloxacin, a fourth-generation fluoroquinolone, exhibits potent bactericidal activity through the dual inhibition of two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV. This technical guide provides an in-depth analysis of the molecular mechanisms underpinning this compound's action on these enzymes, with a focus on its balanced potency, the implications for resistance development, and the experimental methodologies used for its characterization. Quantitative data on its inhibitory activity are presented, alongside detailed protocols for key enzymatic assays. Visual representations of the mechanism of action and experimental workflows are provided to facilitate a comprehensive understanding.
Introduction
The emergence of bacterial resistance to existing antibiotic classes necessitates the development of novel antimicrobial agents with robust mechanisms of action. This compound is a chlorofluoroquinolone specifically developed for topical ophthalmic use, a strategy intended to minimize the development of systemic resistance. Its chemical structure, featuring a cyclopropyl group at position N-1, a chlorine atom at C-8, and an aminomethyl-azepanyl ring at C-7, contributes to its potent and balanced activity against both Gram-positive and Gram-negative bacteria.
This guide delves into the core of this compound's antibacterial effect: its simultaneous and potent inhibition of DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication, repair, and segregation.
The Molecular Targets: DNA Gyrase and Topoisomerase IV
DNA gyrase and topoisomerase IV are homologous type II topoisomerase enzymes essential for bacterial survival. They modulate DNA topology through a process of transient double-stranded DNA cleavage, strand passage, and subsequent re-ligation.
-
DNA Gyrase: Primarily responsible for introducing negative supercoils into the bacterial chromosome, a process crucial for compacting the DNA and facilitating the initiation of replication and transcription.[1] It is a heterotetramer composed of two GyrA and two GyrB subunits.
-
Topoisomerase IV: Primarily involved in the decatenation (unlinking) of newly replicated daughter chromosomes, enabling their segregation into daughter cells during cell division.[1] It is also a heterotetramer, consisting of two ParC and two ParE subunits.
While DNA gyrase is the primary target for many fluoroquinolones in Gram-negative bacteria, topoisomerase IV is often the primary target in Gram-positive organisms.[2]
This compound's Mechanism of Action: A Dual-Targeting Approach
This compound exerts its bactericidal effect by stabilizing the covalent complex formed between the topoisomerase enzymes and the cleaved DNA. This "cleavable complex" blocks the progression of replication forks and transcription machinery, ultimately leading to lethal double-strand DNA breaks.[2][3]
A key characteristic of this compound is its balanced and potent activity against both DNA gyrase and topoisomerase IV in key ocular pathogens like Streptococcus pneumoniae and Staphylococcus aureus.[2][3] This dual-targeting mechanism is significant because for resistance to develop, mutations in the genes encoding both enzymes are required, which occurs at a lower frequency than single-target mutations.[4]
dot
Caption: this compound's dual inhibition of DNA gyrase and topoisomerase IV.
Quantitative Analysis of Inhibitory Activity
The potency of this compound has been quantified through the determination of its 50% inhibitory concentration (IC50) and the concentration required to induce 25% DNA cleavage (cleavable complex 25 or CC25).
Table 1: Inhibitory Activity of this compound and Comparators against Streptococcus pneumoniae Topoisomerases
| Fluoroquinolone | DNA Gyrase IC50 (µM) | Topoisomerase IV IC50 (µM) | DNA Gyrase CC25 (µM) | Topoisomerase IV CC25 (µM) |
| This compound | 2.5 | 1.0 | 2.5 | 1.0 |
| Moxifloxacin | 10 | 2.5 | 10-20 | 2.5 |
| Ciprofloxacin | 40 | 5 | 40-80 | 2.5-5 |
| Data sourced from a study cited in an FDA microbiology review.[1] |
For S. pneumoniae, this compound demonstrates potent and balanced inhibition of both DNA gyrase and topoisomerase IV, with IC50 and CC25 values of 2.5 µM and 1.0 µM, respectively.[1][5] Notably, its activity against S. pneumoniae topoisomerase IV is 2-fold and 5-fold more potent than moxifloxacin and ciprofloxacin, respectively.[2][6]
Resistance Mechanisms
Resistance to fluoroquinolones primarily arises from mutations in the quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes, which encode the DNA-binding subunits of DNA gyrase and topoisomerase IV, respectively. These mutations reduce the binding affinity of the drug to the enzyme-DNA complex.
Due to its balanced dual-targeting, the emergence of high-level resistance to this compound requires mutations in both gyrA and parC.[4] Studies have shown that resistant mutants of S. aureus and S. pneumoniae were not recovered at 4-fold the MIC of this compound.[2][6]
Common Resistance Mutations:
-
Staphylococcus aureus :
-
Streptococcus pneumoniae :
-
GyrA: Ser-81→Phe/Tyr, Glu-85→Lys
-
ParC: Ser-79→Phe/Tyr, Asp-83→Gly
-
Experimental Protocols
The inhibitory activity of this compound against DNA gyrase and topoisomerase IV is typically assessed using in vitro enzymatic assays.
DNA Gyrase Supercoiling Inhibition Assay
Objective: To determine the concentration of this compound required to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.
Methodology:
-
Reaction Setup: A reaction mixture is prepared containing relaxed plasmid DNA (e.g., pBR322), purified DNA gyrase (GyrA and GyrB subunits), ATP, and an appropriate assay buffer (e.g., Tris-HCl, KCl, MgCl2, DTT, spermidine).
-
Inhibitor Addition: Varying concentrations of this compound are added to the reaction mixtures.
-
Incubation: The reactions are incubated at 37°C to allow for the supercoiling reaction to proceed.
-
Reaction Termination: The reaction is stopped by the addition of a stop buffer containing a detergent (e.g., SDS) and a loading dye.
-
Agarose Gel Electrophoresis: The reaction products are separated on an agarose gel. Supercoiled DNA migrates faster than relaxed DNA.
-
Data Analysis: The intensity of the supercoiled DNA band is quantified for each this compound concentration. The IC50 value is calculated as the concentration of this compound that reduces the supercoiling activity by 50% compared to the no-drug control.
dot
Caption: Workflow for the DNA gyrase supercoiling inhibition assay.
Topoisomerase IV Decatenation Inhibition Assay
Objective: To determine the concentration of this compound required to inhibit the decatenation of catenated DNA (e.g., kinetoplast DNA) by topoisomerase IV.
Methodology:
-
Reaction Setup: A reaction mixture is prepared containing catenated DNA, purified topoisomerase IV (ParC and ParE subunits), ATP, and an appropriate assay buffer.
-
Inhibitor Addition: Varying concentrations of this compound are added to the reaction mixtures.
-
Incubation: The reactions are incubated at 37°C to allow for the decatenation reaction.
-
Reaction Termination: The reaction is stopped, typically with a stop buffer containing a protein denaturant.
-
Agarose Gel Electrophoresis: The reaction products are separated on an agarose gel. Decatenated DNA (monomeric rings) migrates faster than the catenated network.
-
Data Analysis: The disappearance of the catenated DNA and the appearance of the decatenated DNA bands are quantified. The IC50 value is calculated as the concentration of this compound that inhibits decatenation by 50%.
dot
Caption: Workflow for the topoisomerase IV decatenation inhibition assay.
Conclusion
This compound's mechanism of action, characterized by its potent and balanced dual inhibition of bacterial DNA gyrase and topoisomerase IV, represents a significant advancement in fluoroquinolone development. This dual-targeting strategy is associated with a lower propensity for the development of bacterial resistance, a critical attribute in the current landscape of antimicrobial therapy. The quantitative data and experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals engaged in the study of fluoroquinolones and the broader field of antibacterial drug discovery. Further investigation into the precise molecular interactions between this compound and its target enzymes will continue to inform the design of next-generation antibiotics.
References
- 1. karger.com [karger.com]
- 2. This compound: a novel anti-infective for the treatment of bacterial conjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Target specificity of the new fluoroquinolone this compound in Streptococcus pneumoniae, Staphylococcus aureus and Escherichia coli | Scilit [scilit.com]
- 4. Target Preference of 15 Quinolones against Staphylococcus aureus, Based on Antibacterial Activities and Target Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition by quinolones of DNA gyrase from Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound: Efficacy and Safety in Treatment and Prevention of Ocular Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DNA gyrase of Staphylococcus aureus and inhibitory effect of quinolones on its activity - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Besifloxacin Hydrochloride: A Technical Guide for Laboratory Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the laboratory-scale synthesis of Besifloxacin hydrochloride, a potent fourth-generation fluoroquinolone antibiotic. The document outlines two primary synthetic pathways, detailing the necessary starting materials, reagents, and reaction conditions. Emphasis is placed on providing clear, actionable experimental protocols and summarizing quantitative data in accessible formats. Furthermore, this guide includes visualizations of the synthetic workflows to facilitate a comprehensive understanding of the chemical processes involved. The information presented herein is intended to support researchers and professionals in the fields of medicinal chemistry and drug development in the replication and potential optimization of this compound hydrochloride synthesis.
Introduction
This compound is a fluoroquinolone antibiotic distinguished by its broad-spectrum activity against a variety of Gram-positive and Gram-negative bacteria.[1] Its hydrochloride salt is the active pharmaceutical ingredient in ophthalmic solutions for treating bacterial conjunctivitis. The synthesis of this compound hydrochloride for laboratory use involves the coupling of a chiral amino-azepine side chain with a functionalized quinolone core. This guide details two prominent synthetic strategies for achieving this transformation, along with the preparation of key intermediates.
Synthetic Strategies
Two primary routes for the synthesis of this compound hydrochloride are presented:
-
Route A: This pathway involves the condensation of a protected (R)-3-aminohexahydro-1H-azepine derivative with the quinolone core, followed by a deprotection step to yield the final product. The use of protecting groups such as tert-Butoxycarbonyl (Boc) or Trityl (Tr) is explored.
-
Route B: A more direct approach, this route utilizes the unprotected (R)-3-aminohexahydro-1H-azepine for the initial condensation, followed by a chlorination step to introduce the C-8 chloro substituent on the quinolone ring.
The following sections provide detailed experimental protocols for each synthetic route and the preparation of essential precursors.
Synthesis of Key Intermediates
(R)-3-aminohexahydro-1H-azepine (Intermediate 1)
A crucial chiral building block, (R)-3-aminohexahydro-1H-azepine, can be efficiently synthesized via the reduction of (3R)-3-aminoazepan-2-one.
Experimental Protocol:
-
To a solution of (3R)-3-aminoazepan-2-one and Sodium borohydride (NaBH₄) (3.0 equivalents) in Tetrahydrofuran (THF), add Boron trifluoride etherate (BF₃·OEt₂) (3.0 equivalents) dropwise at room temperature under an inert atmosphere.
-
Stir the reaction mixture for 15-20 hours.
-
Upon completion of the reaction (monitored by TLC), quench the reaction by carefully adding concentrated HCl, followed by reflux.
-
Extract the product with THF under basic conditions (using NaOH solution).
-
Distill the extract under reduced pressure to obtain (R)-3-aminohexahydro-1H-azepine.
| Reactant/Reagent | Molar Ratio | Solvent | Reaction Time | Temperature | Yield |
| (3R)-3-aminoazepan-2-one | 1.0 | THF | 15-20 h | Room Temp. | ~88.8% |
| Sodium borohydride | 3.0 | ||||
| Boron trifluoride etherate | 3.0 |
1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid (Intermediate 2)
This quinolone core is a common precursor in fluoroquinolone synthesis. Its preparation from m-fluorotoluene is a known multi-step process.[2]
8-Chloro-1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (Intermediate 3)
This chlorinated quinolone core is a key starting material for several synthetic routes. It can be synthesized from ethyl 2,4-dichloro-5-fluorobenzoylacetate.[3][4]
Route A: Protected Side-Chain Synthesis
This route offers good control over side reactions by protecting the amine functionality of the azepine ring.
Synthesis of (R)-tert-butyl (1-(8-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carbonyl)azepan-3-yl)carbamate (Intermediate 4)
Experimental Protocol:
-
To a solution of 8-chloro-1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (10 mmol) in dry acetonitrile (15 mL), add triethylamine (20 mmol) at 0 °C.
-
After 15 minutes, add a solution of (R)-tert-butyl 3-aminoazepane-1-carboxylate (10 mmol) in anhydrous acetonitrile (5 mL).
-
Reflux the mixture for 5 hours.
-
Concentrate the reaction mixture to dryness.
-
Dissolve the residue in CH₂Cl₂ (30 mL) and wash with brine (3 x 15 mL).
-
Concentrate the organic layer and recrystallize the product from 95% ethanol.
| Reactant/Reagent | Molar Ratio | Solvent | Reaction Time | Temperature | Yield |
| Intermediate 3 | 1.0 | Acetonitrile | 5 h | Reflux | ~58.2% |
| (R)-tert-butyl 3-aminoazepane-1-carboxylate | 1.0 | ||||
| Triethylamine | 2.0 |
Deprotection to this compound Hydrochloride (Final Product)
Experimental Protocol (Boc Deprotection):
-
Dissolve the Boc-protected intermediate (Intermediate 4) in a 4 mol/L solution of HCl in ethanol.
-
Heat the solution at 37 °C for 2 hours.
-
Concentrate the mixture to dryness.
-
Recrystallize the resulting solid from 95% ethanol to obtain this compound hydrochloride as a pale yellowish-white powder.
| Reactant/Reagent | Solvent | Reaction Time | Temperature | Yield |
| Intermediate 4 | 4M HCl in Ethanol | 2 h | 37 °C | ~36.4% |
Experimental Protocol (Trityl Deprotection - General Procedure):
-
Treat the Trityl-protected precursor with cold formic acid (97+%) for a short duration (e.g., 3 minutes).
-
Evaporate the acid using an oil pump at room temperature.
-
Co-evaporate the residue with dioxane, followed by ethanol and diethyl ether.
-
Extract the residue with warm water and filter to remove the insoluble triphenyl-carbinol.
-
Evaporate the aqueous filtrate in vacuo to yield the deprotected product.
Route B: Unprotected Side-Chain Synthesis
This route is more atom-economical as it avoids the use of protecting groups.
Synthesis of (R)-7-(3-aminohexahydro-1H-azepin-1-yl)-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid (Intermediate 5)
Experimental Protocol:
-
In a reaction vessel, combine 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid (Intermediate 2) and (R)-3-aminohexahydro-1H-azepine (Intermediate 1) in an organic solvent such as acetonitrile.
-
Add an organic base, for example, triethylamine.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After completion, perform an acidic wash and spin dry to obtain the product.
| Reactant/Reagent | Solvent | Base | Temperature |
| Intermediate 2 | Acetonitrile | Triethylamine | Reflux |
| Intermediate 1 |
Chlorination to this compound Hydrochloride (Final Product)
Experimental Protocol:
-
Dissolve the intermediate from the previous step (Intermediate 5) in chloroform.
-
Cool the solution to 0 °C.
-
Slowly add thionyl chloride (SOCl₂), maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, evaporate the solvent to dryness. The crude product can be purified by column chromatography to yield this compound hydrochloride.
| Reactant/Reagent | Solvent | Temperature |
| Intermediate 5 | Chloroform | 0 °C to Room Temp. |
| Thionyl Chloride |
Analytical Characterization
The identity and purity of the synthesized this compound hydrochloride and its intermediates should be confirmed using standard analytical techniques.
| Technique | Expected Observations for this compound Hydrochloride |
| ¹H NMR | Characteristic peaks corresponding to the aromatic, cyclopropyl, and azepine protons. A singlet around δ 8.23 ppm can be assigned to the amine hydrochloride protons.[5] |
| ¹³C NMR | Resonances corresponding to the carbonyl, aromatic, and aliphatic carbons of the molecule. |
| Mass Spec. | The molecular ion peak corresponding to the mass of this compound. |
| HPLC | A single major peak indicating the purity of the compound. Chiral HPLC can be used to determine the enantiomeric purity.[6][7] |
Synthetic Workflow Visualizations
Caption: Synthetic workflow for this compound HCl via Route A.
Caption: Synthetic workflow for this compound HCl via Route B.
Conclusion
This guide has detailed two viable synthetic routes for the laboratory-scale preparation of this compound hydrochloride. Route A, employing a protecting group strategy, offers greater control over the reaction, while Route B presents a more direct and atom-economical approach. The provided experimental protocols, quantitative data, and workflow visualizations are intended to serve as a comprehensive resource for researchers. Successful synthesis will depend on careful execution of these procedures and rigorous analytical characterization of the products. Further optimization of reaction conditions may lead to improved yields and purity, contributing to the advancement of research in this area.
References
- 1. Study of degradation behavior of this compound, characterization of its degradation products by LC-ESI-QTOF-MS and their in silico toxicity prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid | 86393-33-1 [chemicalbook.com]
- 4. prepchem.com [prepchem.com]
- 5. (R)-7-(Azepan-3-ylamino)-8-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid Hydrochloride [mdpi.com]
- 6. CN104458945A - Separation and measurement method of this compound hydrochloride and isomer of this compound hydrochloride - Google Patents [patents.google.com]
- 7. Determination of enantiomeric impurity in this compound hydrochloride by chiral high-performance liquid chromatography with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Besifloxacin: A Comprehensive Technical Guide on its Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Besifloxacin is a fourth-generation fluoroquinolone antibiotic distinguished by its potent, broad-spectrum activity against a wide range of Gram-positive and Gram-negative bacteria, including drug-resistant strains.[1][2] Developed specifically for ophthalmic use, it is commercially available as a 0.6% ophthalmic suspension under the trade name Besivance®. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, antibacterial activity, and mechanism of action of this compound, supplemented with detailed experimental protocols and pathway diagrams.
Chemical Structure and Synthesis
This compound is chemically known as (R)-7-(3-aminohexahydro-1H-azepin-1-yl)-8-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.[3] Its hydrochloride salt is the form used in pharmaceutical preparations. The molecular structure features a unique C-8 chlorine substituent, which enhances its potency against bacterial DNA gyrase and topoisomerase IV, and a C-7 aminoazepinyl ring that contributes to its broad-spectrum activity, particularly against Gram-positive organisms.
Molecular Formula: C₁₉H₂₁ClFN₃O₃ Molar Mass: 393.84 g/mol
Synthesis of this compound Hydrochloride
Several synthetic routes for this compound hydrochloride have been reported. A common approach involves the condensation of a cyclopropyl-fluoroquinolone carboxylic acid derivative with a chiral aminoazepane derivative. One documented method utilizes the reaction of 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid with (R)-3-aminohexahydroazepine, followed by chlorination.
This protocol is a composite of reported synthetic methodologies.
Step 1: Condensation
-
In a reaction vessel, dissolve 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid and (R)-3-aminohexahydroazepine in an organic solvent such as acetonitrile.
-
Add an organic base, for instance, triethylamine, to the mixture.
-
Heat the reaction mixture to reflux for several hours, monitoring the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude product, (R)-7-(3-aminohexahydro-1H-azepin-1-yl)-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid.
Step 2: Chlorination
-
Dissolve the product from Step 1 in a suitable solvent like chloroform.
-
Cool the solution in an ice bath and slowly add a chlorinating agent, such as thionyl chloride or chlorosulfonic acid.[2]
-
Allow the reaction to proceed at a low temperature for a specified duration, followed by gradual warming to room temperature.
-
After the reaction is complete (monitored by TLC), the product, (R)-7-(3-aminohexahydro-1H-azepin-1-yl)-8-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid, can be isolated.
Step 3: Salt Formation and Purification
-
The chlorinated product is then treated with hydrochloric acid in a suitable solvent (e.g., ethanol) to form the hydrochloride salt.
-
The resulting solid, this compound hydrochloride, is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
-
Further purification can be achieved by recrystallization from an appropriate solvent system.
Below is a generalized workflow for the synthesis of this compound.
Caption: A simplified workflow illustrating the key stages in the chemical synthesis of this compound hydrochloride.
Physicochemical Properties
The physicochemical properties of this compound hydrochloride are crucial for its formulation and ocular bioavailability. A summary of these properties is presented in the table below.
| Property | Value | Reference |
| Molecular Weight | 430.3 g/mol (hydrochloride salt) | |
| Appearance | White to pale yellowish-white powder | |
| Melting Point | >210°C (decomposition) | |
| pKa | 5.6 (carboxylic acid), 9.91 (primary amine) | |
| Solubility (in water) | Sparingly soluble | |
| Solubility (in methanol) | Slightly soluble | |
| Partition Coefficient (octanol/buffer) | -0.47 to -1.84 (pH 2.0 - 12.0) |
Antibacterial Activity
This compound exhibits potent bactericidal activity against a broad spectrum of ocular pathogens. Its activity is often quantified by the minimum inhibitory concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The MIC₅₀ and MIC₉₀ values represent the concentrations required to inhibit 50% and 90% of the tested isolates, respectively.
In Vitro Susceptibility
The following table summarizes the MIC₅₀ and MIC₉₀ values of this compound against common ocular bacterial isolates.
| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Gram-Positive Aerobes | |||
| Staphylococcus aureus (all) | 0.06 | 0.25 | [4] |
| Staphylococcus aureus (Methicillin-resistant, Ciprofloxacin-resistant) | 4 | 4 | [5] |
| Staphylococcus epidermidis (all) | 0.06 | 0.25 | [4] |
| Staphylococcus epidermidis (Methicillin-resistant, Ciprofloxacin-resistant) | 4 | 4 | [5] |
| Streptococcus pneumoniae (all) | 0.06 | 0.06 | [2] |
| Streptococcus pneumoniae (Levofloxacin-non-susceptible) | 0.5 | 0.5 | [2] |
| Gram-Negative Aerobes | |||
| Haemophilus influenzae | ≤0.03 | 0.06 | [4] |
| Pseudomonas aeruginosa | 2 | 2 | [6] |
| Moraxella catarrhalis | 0.06 | 0.06 | [4] |
Experimental Protocol: MIC Determination by Broth Microdilution
The minimum inhibitory concentrations are determined following the guidelines of the Clinical and Laboratory Standards Institute (CLSI), primarily using the broth microdilution method.
-
Preparation of Inoculum:
-
Select several colonies of the test bacterium from an agar plate culture.
-
Suspend the colonies in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension to achieve the final target inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Antibiotic Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Perform serial two-fold dilutions of the antibiotic in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate. The final concentrations should span a range that includes the expected MIC of the test organism.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate containing the antibiotic dilutions with the prepared bacterial suspension.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
After incubation, visually inspect the plates for bacterial growth (turbidity or a pellet at the bottom of the well).
-
The MIC is the lowest concentration of the antibiotic at which there is no visible growth.
-
The following diagram outlines the workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Caption: A flowchart detailing the key steps of the broth microdilution method for determining the MIC of this compound.
Mechanism of Action
This compound is a bactericidal agent that exerts its effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. This dual-targeting mechanism is a hallmark of later-generation fluoroquinolones and is thought to contribute to a lower potential for the development of bacterial resistance.
-
Inhibition of DNA Gyrase: In Gram-negative bacteria, the primary target is DNA gyrase. This enzyme is crucial for the negative supercoiling of DNA, a process necessary for DNA replication and transcription. By inhibiting DNA gyrase, this compound prevents these vital cellular processes, leading to bacterial cell death.
-
Inhibition of Topoisomerase IV: In Gram-positive bacteria, the primary target is topoisomerase IV. This enzyme is responsible for the decatenation of daughter chromosomes following DNA replication. Inhibition of topoisomerase IV prevents the segregation of replicated DNA into daughter cells, ultimately halting cell division and leading to cell death.
The balanced activity against both enzymes in many bacterial species makes this compound a potent and effective antimicrobial agent.
The signaling pathway below illustrates the mechanism of action of this compound.
Caption: A diagram illustrating the dual inhibitory action of this compound on bacterial DNA gyrase and topoisomerase IV.
Conclusion
This compound is a potent, broad-spectrum fluoroquinolone antibiotic with a well-characterized chemical structure and a dual mechanism of action that is effective against a wide range of ocular pathogens, including those resistant to other antibiotics. Its favorable physicochemical properties allow for effective topical formulation. The detailed methodologies provided in this guide for its synthesis and the determination of its antibacterial activity are intended to support further research and development in the field of antimicrobial agents.
References
- 1. Page loading... [wap.guidechem.com]
- 2. CN103044397A - New method for synthesizing this compound - Google Patents [patents.google.com]
- 3. Antibacterial efficacy of prophylactic this compound 0.6% and moxifloxacin 0.5% in patients undergoing cataract surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. EUCAST: MIC Determination [eucast.org]
- 6. m.youtube.com [m.youtube.com]
Besifloxacin: A Technical Guide to Its Solubility in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of besifloxacin in dimethyl sulfoxide (DMSO) and other common organic solvents. This document is intended to serve as a critical resource for researchers, scientists, and professionals involved in the development of drug formulations and analytical methods for this potent fluoroquinolone antibiotic.
Executive Summary
This compound, a fourth-generation fluoroquinolone, is a cornerstone in the topical treatment of bacterial conjunctivitis. A thorough understanding of its solubility characteristics is paramount for the development of effective delivery systems, analytical techniques, and for predicting its behavior in various biochemical assays. This guide consolidates available quantitative and qualitative solubility data, outlines detailed experimental methodologies for solubility determination, and provides a visual representation of its mechanism of action.
Solubility Profile of this compound
The solubility of this compound can be influenced by whether it is in its hydrochloride salt form or as a free base. The following tables summarize the available quantitative and qualitative solubility data in various organic solvents.
Quantitative Solubility Data
| Compound Form | Solvent | Solubility (mg/mL) | USP Definition |
| This compound Hydrochloride | Methanol | 9.898 | Slightly Soluble |
| Ethanol | 1.122 | Slightly Soluble | |
| Water | 10.635 | Sparingly Soluble | |
| This compound Free Base | Methanol | 0.135 | Very Slightly Soluble |
| Water | 0.079 | Insoluble | |
| Acetonitrile | 0.005 | Insoluble | |
| Isopropanol | 0.004 | Insoluble |
Qualitative and Semi-Quantitative Solubility in DMSO
The solubility of this compound in DMSO is not consistently reported across scientific literature, with descriptions ranging from soluble to insoluble. This variability may be attributed to factors such as the specific form of this compound used (hydrochloride salt vs. free base), the presence of moisture in the DMSO, and the temperature at which solubility is assessed.
-
Slightly Soluble (warmed) : Some sources indicate that this compound hydrochloride is slightly soluble in warmed DMSO.[1]
-
Soluble : Other reports describe this compound hydrochloride as soluble in DMSO.
-
Insoluble : Conversely, there are also reports stating that this compound hydrochloride is insoluble in DMSO, with a recommendation to use fresh, anhydrous DMSO to avoid reduced solubility due to moisture absorption.[2]
Given these conflicting reports, it is crucial for researchers to empirically determine the solubility of this compound in their specific batch of DMSO under their experimental conditions.
Experimental Protocols for Solubility Determination
The following are detailed methodologies for conducting thermodynamic and kinetic solubility assays, which are standard approaches for determining the solubility of pharmaceutical compounds like this compound.
Thermodynamic Solubility (Shake-Flask Method)
This method determines the equilibrium solubility of a compound and is considered the gold standard.
Materials:
-
This compound (hydrochloride or free base) powder
-
Selected organic solvent (e.g., DMSO, methanol, ethanol)
-
Glass vials with screw caps
-
Orbital shaker or rotator
-
Temperature-controlled environment (e.g., incubator or water bath)
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound powder to a glass vial containing a known volume of the organic solvent. The exact amount of excess will depend on the expected solubility but should be sufficient to ensure solid material remains after equilibration.
-
Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (typically 25 °C or 37 °C). Allow the samples to equilibrate for a sufficient period (e.g., 24 to 48 hours) to ensure equilibrium is reached.
-
Sample Collection and Filtration: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.
-
Sample Dilution: Dilute the filtered supernatant with a suitable solvent (compatible with the HPLC mobile phase) to a concentration within the linear range of the analytical method.
-
Quantification by HPLC: Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound. A typical HPLC method for this compound might use a C18 column with a mobile phase consisting of a phosphate buffer and an organic modifier like acetonitrile or methanol, with UV detection at approximately 297 nm.
-
Calculation: Calculate the solubility of this compound in the solvent by multiplying the measured concentration by the dilution factor.
Experimental Workflow for Thermodynamic Solubility
Caption: Thermodynamic solubility determination workflow.
Mechanism of Action: Inhibition of Bacterial DNA Synthesis
This compound exerts its antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. This dual-targeting mechanism is crucial for its broad-spectrum activity and a lower propensity for the development of bacterial resistance.[1]
-
DNA Gyrase: This enzyme is responsible for introducing negative supercoils into bacterial DNA, a process vital for DNA replication and transcription.
-
Topoisomerase IV: This enzyme is critical for the segregation of replicated chromosomal DNA into daughter cells during cell division.
By inhibiting both enzymes, this compound effectively blocks DNA replication and repair, leading to bacterial cell death.
Signaling Pathway of this compound's Action
Caption: this compound's dual-inhibition mechanism of action.
Conclusion
This technical guide provides a detailed overview of the solubility of this compound in DMSO and other organic solvents, offering valuable data and protocols for researchers in the pharmaceutical sciences. The conflicting reports on DMSO solubility underscore the importance of empirical verification in the laboratory. The provided experimental methodologies and the visualization of its mechanism of action aim to facilitate further research and development involving this important antibiotic.
References
Stability of Besifloxacin in Aqueous Solutions for In Vitro Assays: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability of besifloxacin in aqueous solutions, a critical consideration for researchers conducting in vitro assays. This compound, a fourth-generation fluoroquinolone antibiotic, is utilized for topical ophthalmic applications. Understanding its stability profile under various conditions is paramount for ensuring the accuracy and reproducibility of experimental results.
Physicochemical Properties
This compound hydrochloride is a white to pale yellowish-white powder. It is sparingly soluble in water, with a reported solubility of 0.143 mg/mL.[1][2] The molecule possesses two ionizable groups, a carboxylic acid and a primary amine, with pKa values of 5.6 and 9.91, respectively.[3] This dictates its solubility and stability at different pH values.
Stability Profile of this compound in Aqueous Solution
For in vitro assays, this compound is typically dissolved in an aqueous medium, often with the aid of a co-solvent like methanol or DMSO due to its limited water solubility.[2][4] However, it is crucial to note that aqueous solutions of this compound are not recommended to be stored for more than one day.
Forced degradation studies, conducted as per the International Conference on Harmonization (ICH) guidelines, have revealed the susceptibility of this compound to various stress conditions. These studies are instrumental in identifying potential degradation pathways and developing stability-indicating analytical methods.
This compound has been shown to degrade under acidic, basic, oxidative, and photolytic conditions.[4][5] Conversely, it demonstrates stability under neutral hydrolytic conditions and when exposed to dry heat.[4][5]
pH-Dependent Stability (Hydrolysis)
The stability of this compound in aqueous solutions is significantly influenced by pH. While specific kinetic data for this compound across a wide pH range is limited in publicly available literature, forced degradation studies provide valuable insights.
-
Acidic Conditions: this compound degrades in acidic environments. One study identified a specific degradation product (DP4) under acidic hydrolysis.[5]
-
Neutral Conditions: The drug is stable in neutral aqueous solutions.[5]
-
Alkaline Conditions: Significant degradation occurs under alkaline conditions, leading to the formation of degradation products DP3 and DP5.[3][5]
To illustrate the typical pH-rate profile of a fluoroquinolone, the photodegradation kinetics of moxifloxacin, a structurally related compound, show a V-shaped curve, with the minimum degradation rate observed around pH 7-8, corresponding to the zwitterionic species.[6] The degradation rate increases significantly in both acidic and alkaline conditions.[6] A similar trend can be anticipated for the hydrolytic stability of this compound.
Table 1: Summary of this compound Stability under Various Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Observation | Degradation Products Identified | Reference(s) |
| Acid Hydrolysis | 2 M HCl, 60°C, 24 hrs | Significant degradation | DP4 | [5][7] |
| Base Hydrolysis | 2 M NaOH, 60°C, 24 hrs | Significant degradation | DP3, DP5 | [5][7] |
| Neutral Hydrolysis | Water, 24 hrs | Stable | - | [5][7] |
| Oxidative Stress | Not specified | Significant degradation | DP3 | [5][7] |
| Thermal Stress | Dry Heat | Stable | - | [5] |
| Photolytic Stress | UV light | Unstable | DP1, DP2 | [5] |
Photostability
This compound is notably unstable when exposed to UV light.[5] Photodegradation leads to the formation of at least two degradation products (DP1 and DP2).[5] The photodegradation kinetics of the this compound drug product in water follow a first-order reaction under UVA light.[8] Therefore, it is imperative to protect this compound solutions from light during preparation, storage, and experimentation.
Thermal Stability
While this compound is reported to be stable under dry heat, the stability of its aqueous solutions at various temperatures over extended periods requires careful consideration, especially for long-term in vitro experiments.[5] One study on a this compound nanocrystal formulation showed thermal stability up to 180°C.[9]
Experimental Protocols
Preparation of this compound Stock and Working Solutions for In Vitro Assays
Given its low aqueous solubility, a stock solution of this compound hydrochloride is typically prepared in a suitable organic solvent before further dilution in the desired aqueous buffer or cell culture medium.
Protocol for Stock Solution Preparation:
-
Accurately weigh the required amount of this compound hydrochloride powder.
-
Dissolve the powder in a minimal amount of a suitable solvent such as methanol or DMSO.[2][4] For example, a stock solution of 10 mg/mL can be prepared.[10]
-
Vortex the solution until the powder is completely dissolved.
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter compatible with the chosen solvent.
-
Store the stock solution in small aliquots at -20°C and protected from light.[11]
Protocol for Working Solution Preparation:
-
Thaw an aliquot of the this compound stock solution.
-
Dilute the stock solution to the desired final concentration in the pre-warmed aqueous buffer or cell culture medium for the in vitro assay (e.g., Mueller-Hinton broth for MIC testing).[10][12]
-
Ensure the final concentration of the organic solvent is minimal and does not affect the experimental outcome.
-
Prepare fresh working solutions daily and avoid prolonged storage.
Stability-Indicating HPLC Method
A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for accurately quantifying this compound in the presence of its degradation products. Several such methods have been reported in the literature. The following is a representative protocol based on published methods.[3][4]
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent. A common mobile phase consists of a phosphate buffer (pH 3) and a mixture of acetonitrile and methanol (e.g., 50:25:25 v/v/v).[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Detection: UV detection at 297 nm.[4]
-
Injection Volume: 20 µL.[4]
-
Column Temperature: Ambient or controlled at 37°C.
Sample Preparation for Stability Analysis:
-
Subject the this compound solution to the desired stress condition (e.g., acid hydrolysis by adding HCl and heating).
-
At specified time points, withdraw an aliquot of the sample.
-
Neutralize the sample if necessary (e.g., add NaOH to an acid-stressed sample).
-
Dilute the sample to an appropriate concentration within the linear range of the assay using the mobile phase.
-
Inject the prepared sample into the HPLC system.
Mechanism of Action and Degradation Pathways
Mechanism of Action
This compound exerts its antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[9][13] This dual-targeting mechanism disrupts DNA replication, transcription, and repair, ultimately leading to bacterial cell death.[13]
Caption: Mechanism of action of this compound, inhibiting DNA gyrase and topoisomerase IV.
General Degradation Workflow
The process of identifying and characterizing degradation products of this compound involves a systematic workflow, starting from subjecting the drug to stress conditions and culminating in the structural elucidation of the resulting degradants.
Caption: General workflow for the analysis of this compound degradation.
Conclusion and Recommendations
The stability of this compound in aqueous solutions is a critical factor for the reliability of in vitro assays. This guide summarizes the available data, highlighting the compound's susceptibility to degradation under acidic, basic, oxidative, and photolytic conditions. For optimal results in in vitro studies, the following recommendations should be followed:
-
Prepare fresh this compound solutions daily from a frozen stock.
-
Protect all solutions containing this compound from light.
-
Minimize the concentration of organic co-solvents in the final assay medium.
-
When conducting experiments over extended periods, consider the potential for degradation and its impact on the effective concentration of the drug.
-
For quantitative analysis, a validated stability-indicating HPLC method should be employed to differentiate the parent drug from any degradation products.
By adhering to these guidelines, researchers can ensure the integrity of their experimental conditions and generate accurate and reproducible data in their in vitro studies of this compound.
References
- 1. Study of degradation behavior of this compound, characterization of its degradation products by LC-ESI-QTOF-MS and their in silico toxicity prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. HPLC Method Development for Stability of this compound in Formulations [wisdomlib.org]
- 4. biomedres.us [biomedres.us]
- 5. m.youtube.com [m.youtube.com]
- 6. Photodegradation of moxifloxacin in aqueous and organic solvents: a kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 9. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ProtocolsAntibioticStockSolutions < Lab < TWiki [barricklab.org]
- 12. protocols.io [protocols.io]
- 13. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
A Technical Guide to the Preclinical Pharmacological Profile of Besifloxacin
Introduction
Besifloxacin is a fourth-generation 8-chloro-fluoroquinolone antibiotic developed specifically for topical ophthalmic use.[1][2] Marketed as Besivance® 0.6% ophthalmic suspension, its development was driven by the need for new agents to combat rising antimicrobial resistance in ocular pathogens.[3][4][5] Unique among modern fluoroquinolones, this compound has no systemic counterpart, a strategy intended to limit the development of widespread bacterial resistance.[4][6] This technical guide provides an in-depth summary of the preclinical pharmacological data that defined the profile of this compound, focusing on its mechanism of action, antimicrobial spectrum, pharmacokinetic and pharmacodynamic properties, and safety profile established in non-clinical studies.
Mechanism of Action
This compound exerts its potent bactericidal effect by inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[7][8][9][10] These enzymes are critical for managing DNA topology during replication, transcription, repair, and cell division.[7][8][11]
-
DNA Gyrase: Inhibition of this enzyme prevents the relaxation of supercoiled DNA, a necessary step for the initiation of DNA replication and transcription.[7][8]
-
Topoisomerase IV: Inhibition of this enzyme interferes with the separation (decatenation) of replicated daughter DNA chromosomes, thereby halting cell division.[7][11]
A key characteristic of this compound is its balanced, dual-targeting activity against both enzymes.[4][12][13] Unlike older fluoroquinolones that may preferentially target one enzyme over the other, this balanced inhibition means that resistance is less likely to emerge, as it would require simultaneous mutations in the genes encoding both enzymes.[6] In preclinical studies against Streptococcus pneumoniae and Escherichia coli, DNA gyrase was identified as the primary target, whereas in Staphylococcus aureus, this compound appears to target both enzymes simultaneously.[8] The molecular structure, featuring an N-1 cyclopropyl group and a C-8 chloro substitution, enhances its broad-spectrum activity and potency.[4][8]
Beyond its direct antimicrobial action, preclinical data suggest this compound may possess anti-inflammatory properties, as it has been shown to inhibit the production of pro-inflammatory cytokines in vitro.[1][12][14]
Table 1: In Vitro Enzyme Inhibition by this compound and Comparators
| Target Enzyme | Organism | IC50 (µg/mL) of this compound | Comparator IC50 (µg/mL) |
|---|---|---|---|
| Topoisomerase II (DNA Gyrase) | S. pneumoniae | 4- to 8-fold lower than Moxifloxacin | 15-fold lower than Ciprofloxacin |
| Topoisomerase IV | S. pneumoniae | 2-fold lower than Moxifloxacin | 5-fold lower than Ciprofloxacin |
Source: Data derived from a comprehensive review of in vitro studies.[12]
Experimental Protocol 1: Enzyme Inhibition Assay
Objective: To determine the 50% inhibitory concentration (IC50) of this compound against bacterial DNA gyrase and topoisomerase IV. Methodology:
Enzyme Purification: Recombinant DNA gyrase (subunits A and B) and topoisomerase IV (subunits ParC and ParE) are purified from target bacterial species (e.g., S. pneumoniae, S. aureus).
Assay Principle: The assay measures the supercoiling activity of DNA gyrase or the decatenation activity of topoisomerase IV in the presence of varying concentrations of the antibiotic.
Procedure:
Relaxed plasmid DNA (for gyrase) or kinetoplast DNA (for topoisomerase IV) is used as the substrate.
The substrate is incubated with the purified enzyme, ATP, and serial dilutions of this compound or comparator drugs.
The reaction is stopped, and the DNA products are separated by agarose gel electrophoresis.
Data Analysis: The intensity of the bands corresponding to the supercoiled or decatenated DNA is quantified. The IC50 is calculated as the drug concentration that reduces the enzyme's activity by 50% compared to the drug-free control.[12]
Antimicrobial Spectrum
Preclinical in vitro studies have established that this compound possesses potent, broad-spectrum activity against a wide array of aerobic and anaerobic bacteria, including common ocular pathogens.[2][15][16][17] It is particularly potent against Gram-positive bacteria and demonstrates significant activity against Gram-negative isolates.[3][15] A critical feature is its retained efficacy against strains that have developed resistance to other fluoroquinolones and antimicrobial classes, including methicillin-resistant Staphylococcus aureus (MRSA) and methicillin-resistant Staphylococcus epidermidis (MRSE).[12][17][18]
Table 2: In Vitro Susceptibility of Key Ocular Pathogens to this compound and Comparators (MIC90, µg/mL)
| Organism | This compound | Moxifloxacin | Gatifloxacin | Vancomycin |
|---|---|---|---|---|
| Staphylococcus aureus (all) | 0.25 | 0.5 | 0.5 | 1 |
| S. aureus (Methicillin-resistant, MRSA) | 2 | >16 | >16 | 1 |
| Staphylococcus epidermidis (all) | 0.5 | 1 | 1 | 2 |
| S. epidermidis (Methicillin-resistant, MRSE) | 4 | >16 | >16 | 2 |
| Streptococcus pneumoniae | 0.125 | 0.25 | 0.5 | 0.5 |
| Haemophilus influenzae | 0.06 | 0.06 | 0.03 | N/A |
| Pseudomonas aeruginosa | 4 | 4 | 4 | N/A |
Source: Data compiled from large-scale susceptibility testing studies.[12][19]
Experimental Protocol 2: Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the minimum concentration of this compound required to inhibit the visible growth of a microorganism. Methodology (Broth Microdilution):
Isolate Preparation: Bacterial isolates are cultured on appropriate agar plates, and colonies are used to prepare a standardized inoculum suspension (e.g., 0.5 McFarland standard).
Drug Dilution: this compound and comparator agents are prepared in serial twofold dilutions in cation-adjusted Mueller-Hinton broth within 96-well microtiter plates.
Inoculation: Each well is inoculated with the standardized bacterial suspension to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
Incubation: The plates are incubated under appropriate atmospheric conditions (e.g., ambient air, 35-37°C) for 16-24 hours.
Reading: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) of the microorganism.[20]
Preclinical Pharmacokinetics (ADME)
The pharmacokinetic profile of this compound has been characterized in several animal models, primarily pigmented rabbits and cynomolgus monkeys, to evaluate its absorption, distribution, and elimination following topical ocular administration.[19][21]
Key Findings:
-
Ocular Penetration and Distribution: this compound demonstrates good ocular penetration with rapid absorption into anterior tissues.[12][19][22] It achieves high and sustained concentrations in the tear film and conjunctiva, the primary sites of ocular surface infections.[12][21]
-
Systemic Exposure: A consistent and crucial finding across all preclinical studies is the negligible systemic exposure following topical ocular dosing.[6][12][17][21] This low systemic absorption minimizes the risk of systemic side effects and the potential for contributing to systemic antibiotic resistance.
-
Elimination: In monkeys, the apparent elimination half-life from anterior ocular tissues ranged from 5 to 14 hours.[19] In rabbits, this compound demonstrated a mean residence time of over 7 hours in tears, conjunctiva, and aqueous humor, indicating prolonged presence at the target site.[4][12]
Table 3: Pharmacokinetic Parameters of this compound (0.6%) in Pigmented Rabbits (Single Dose)
| Ocular Tissue | Cmax (µg/g or µg/mL) | Tmax (hr) | AUC₀₋₂₄ (µg·h/g or µg·h/mL) |
|---|---|---|---|
| Tears | 1040 | 0.25 | 1180 |
| Conjunctiva | 4.30 | 1 | 21.7 |
| Cornea | 1.13 | 1 | 7.91 |
| Aqueous Humor | 0.11 | 2 | 1.05 |
Source: Data from comparative studies in Dutch Belted rabbits.[12][22]
Table 4: Pharmacokinetic Parameters of this compound (0.6%) in Cynomolgus Monkeys (Single Dose)
| Ocular Tissue | Cmax (µg/g or µg/mL) | Apparent T½ (hr) |
|---|---|---|
| Conjunctiva | 6.43 | 5 - 14 |
| Cornea | 2.10 | 5 - 14 |
| Aqueous Humor | 0.796 | 5 - 14 |
Source: Data from ocular penetration studies in monkeys.[4][19]
Experimental Protocol 3: Ocular Pharmacokinetic Study in Rabbits
Objective: To determine the concentration-time profile of this compound in ocular tissues and plasma after topical administration. Animal Model: Pigmented rabbits (e.g., Dutch Belted) are used as their ocular physiology is a relevant model for human eyes.[23] Methodology:
Dosing: A single, fixed volume (e.g., 50 µL) of this compound ophthalmic suspension 0.6% is instilled into the cul-de-sac of one or both eyes.[21]
Sample Collection: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dose, groups of animals are euthanized.[21][22]
Tissue Harvesting: Ocular tissues (tears, conjunctiva, cornea, aqueous humor) and blood (for plasma) are collected. Tear samples are often collected using Schirmer test strips or microcapillary tubes. Tissues are rinsed, blotted dry, and weighed.
Sample Processing: Tissues are homogenized, and the drug is extracted.
Analysis: this compound concentrations in the tissue homogenates and plasma are determined using a validated liquid chromatography with tandem mass spectrometry (LC/MS/MS) method.[19][21]
Data Analysis: Pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to Cmax), and AUC (area under the concentration-time curve), are calculated.[22]
Preclinical Pharmacodynamics and Efficacy
Pharmacodynamic (PD) studies aim to link drug concentrations (PK) to the antimicrobial effect. For antibiotics, the key PK/PD indices are the Cmax/MIC and AUC/MIC ratios. High ratios are predictive of clinical efficacy and a lower potential for resistance development.[17]
In preclinical models, this compound consistently achieved high PK/PD ratios in the tear film, the primary site of infection for conjunctivitis.[19][22] In a rabbit study, the AUC₀₋₂₄/MIC₉₀ ratio for this compound in tears against ciprofloxacin-resistant MRSA and MRSE was approximately 800, whereas the ratios for moxifloxacin and gatifloxacin were ≤10.[22]
In Vivo Efficacy Models:
-
Bacterial Keratitis: In rabbit models of keratitis caused by MRSA, this compound was significantly more effective at reducing the bacterial load in the cornea compared to moxifloxacin and gatifloxacin.[12][24] Similar superior efficacy was observed in models using resistant strains of P. aeruginosa.[12][25]
-
Endophthalmitis Prophylaxis: In a rabbit model of endophthalmitis caused by penicillin-resistant S. pneumoniae, topical this compound was found to be as effective as moxifloxacin and gatifloxacin in reducing bacteria in the aqueous humor.[26]
Table 5: Pharmacodynamic Indices (AUC₀₋₂₄/MIC₉₀) of this compound in Rabbit Ocular Tissues vs. Resistant Staphylococci
| Ocular Tissue | MIC90 (µg/mL) for MRSA-CR / MRSE-CR* | AUC₀₋₂₄ (µg·h/g) | AUC₀₋₂₄/MIC₉₀ Ratio |
|---|---|---|---|
| Tears | 1 - 2 | 1180 | ~800 |
| Conjunctiva | 1 - 2 | 21.7 | <10 |
| Cornea | 1 - 2 | 7.91 | <10 |
| Aqueous Humor | 1 - 2 | 1.05 | <10 |
*MRSA-CR/MRSE-CR: Methicillin-resistant and Ciprofloxacin-resistant S. aureus / S. epidermidis. Source: Data calculated from rabbit PK studies and reported MIC90 values.[22]
Table 6: Summary of In Vivo Efficacy in a Rabbit MRSA Keratitis Model
| Treatment Group (Topical) | Mean Log10 CFU Recovered from Cornea (± SEM) | Statistical Significance vs. This compound |
|---|---|---|
| This compound (0.6%) | 5.111 ± 0.251 | N/A |
| Moxifloxacin (0.5%) | 7.473 ± 0.144 | P < 0.001 |
| Gatifloxacin (0.3%) | 7.108 ± 0.346 | P < 0.001 |
| Phosphate-Buffered Saline (Vehicle) | 7.006 ± 0.144 | P < 0.001 |
Source: Data from a late-treatment model initiated 16 hours post-infection.[24]
Experimental Protocol 4: Rabbit Model of MRSA Keratitis
Objective: To evaluate the in vivo efficacy of this compound in treating an established corneal infection. Animal Model: New Zealand White rabbits. Methodology:
Anesthesia: Rabbits are anesthetized systemically and topically.
Inoculation: A suspension containing a known quantity (e.g., 100 CFU) of a clinical MRSA isolate is injected into the corneal stroma.[24]
Incubation: The infection is allowed to establish for a set period (e.g., 16 hours for a "late treatment" model).[24]
Treatment: Eyes are treated with topical drops of this compound, comparator agents, or vehicle. A frequent dosing regimen is used to simulate clinical application (e.g., every 15 minutes for 5 doses, then every 30 minutes for 14 doses).[24][25]
Evaluation:
Clinical Scoring: Eyes are examined by slit-lamp biomicroscopy before and after treatment to score signs of infection (e.g., edema, discharge, inflammation).
Bacterial Quantitation: After treatment, corneas are harvested, homogenized, and serially diluted for plating to determine the number of viable bacteria (CFU/cornea).[24]
Analysis: Clinical scores and bacterial counts are compared between treatment groups using appropriate statistical tests.
Preclinical Safety and Toxicology
A comprehensive battery of non-clinical safety studies was conducted to assess the toxicological profile of this compound.
-
Ocular Tolerance: In repeat-dose studies in rabbits and dogs (up to four times daily for 28 days), this compound 0.6% suspension was well-tolerated with no signs of inflammation or ocular histopathological changes.[9][14]
-
Corneal Wound Healing: A study in a rabbit model of corneal epithelial defects found that this compound did not impede or alter the reepithelialization time course compared to saline.[27]
-
Systemic Toxicity: Following oral administration at high doses, minimal effects were observed. In rats, no clinical toxicity was seen up to ~400 mg/kg/day. In dogs, doses of 50 mg/kg/day caused salivation and emesis, which are common class effects for quinolones in this species, but no histopathologic changes were noted.[14]
-
Genotoxicity: this compound showed a genotoxicity profile typical of fluoroquinolones, being mutagenic in some bacterial assays and clastogenic in mammalian cells in vitro and in vivo.[14]
-
Reproductive and Developmental Toxicity: When administered orally to rats, this compound did not impair fertility. At maternally toxic doses far exceeding any potential clinical exposure from topical use, it was fetotoxic but not teratogenic (did not cause malformations).[14]
-
Phototoxicity: No phototoxicity or photoallergenicity was observed in guinea pig and mouse models.[8]
Table 7: Summary of Preclinical Toxicology Findings for this compound
| Study Type | Species | Route | Key Findings |
|---|---|---|---|
| Ocular Tolerance (28-day) | Rabbit, Dog | Topical Ocular | Well-tolerated; No inflammation or histopathologic changes.[9][14] |
| Repeat-Dose Systemic (28-day) | Rat | Oral | NOAEL* ~400 mg/kg/day; No clinical signs or histopathology.[14] |
| Repeat-Dose Systemic (28-day) | Dog | Oral | Emesis/salivation at 50 mg/kg/day; No histopathologic changes.[14] |
| Genotoxicity | In vitro / In vivo | N/A | Positive in bacterial mutation, in vitro clastogenicity, and in vivo mouse micronucleus assays.[14] |
| Fertility & Development | Rat | Oral | No effect on fertility; Fetotoxic at high maternally toxic doses (1000 mg/kg/day); Not teratogenic.[14] |
| Phototoxicity/Photoallergenicity | Guinea Pig, Mouse | Dermal/Oral | No effects observed.[8] |
*NOAEL: No-Observed-Adverse-Effect Level
Experimental Protocol 5: Ocular Tolerance Study in Rabbits
Objective: To assess the local tolerance and potential for irritation of this compound ophthalmic suspension after repeated topical application. Animal Model: New Zealand White rabbits. Methodology:
Dosing Regimen: this compound 0.6% or vehicle is administered topically to one eye of each rabbit multiple times per day (e.g., four times daily) for an extended period (e.g., 28 days). The contralateral eye may serve as an untreated control.[9][14]
Clinical Observation: Eyes are examined daily for signs of irritation, including redness, chemosis (swelling), and discharge, using a standardized scoring system (e.g., Draize test). General health of the animals is also monitored.
Ophthalmic Examinations: Detailed examinations using a slit lamp are performed at baseline and at regular intervals throughout the study to assess all anterior and posterior structures of the eye.
Histopathology: At the end of the study, animals are euthanized, and the eyes and surrounding tissues are collected, fixed, and processed for microscopic histopathological evaluation to detect any treatment-related changes at the cellular level.[14]
Conclusion
The preclinical pharmacological profile of this compound establishes it as a potent, broad-spectrum antimicrobial agent with a favorable safety margin for topical ophthalmic use. Its balanced, dual-targeting mechanism of action provides high potency, including against drug-resistant pathogens, and suggests a low propensity for resistance development. Pharmacokinetic studies in multiple animal species confirm that topical administration achieves high, sustained concentrations in target ocular tissues with negligible systemic exposure. This strong pharmacokinetic profile translates to significant in vivo efficacy in preclinical infection models. Coupled with a clean local and systemic toxicology profile, these data provided a robust foundation for the successful clinical development of this compound as a valuable therapeutic option for bacterial conjunctivitis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound, a Novel Fluoroquinolone, Has Broad-Spectrum In Vitro Activity against Aerobic and Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. This compound: a novel anti-infective for the treatment of bacterial conjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. This compound Ophthalmic Suspension: Emerging Evidence of its Therapeutic Value in Bacterial Conjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. publications.aap.org [publications.aap.org]
- 8. tga.gov.au [tga.gov.au]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. The Safety of this compound Ophthalmic Suspension 0.6 % Used Three Times Daily for 7 Days in the Treatment of Bacterial Conjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. This compound: Efficacy and Safety in Treatment and Prevention of Ocular Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound ophthalmic suspension, 0.6%: a novel topical fluoroquinolone for bacterial conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. This compound, a novel fluoroquinolone, has broad-spectrum in vitro activity against aerobic and anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound, a new ophthalmic fluoroquinolone for the treatment of bacterial conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. scilit.com [scilit.com]
- 19. Ocular pharmacokinetics of this compound following topical administration to rabbits, monkeys, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. This compound Nanocrystal: Towards an Innovative Ophthalmic Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. iovs.arvojournals.org [iovs.arvojournals.org]
- 22. Ocular pharmacokinetics/pharmacodynamics of this compound, moxifloxacin, and gatifloxacin following topical administration to pigmented rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Clinical Ocular Exposure Extrapolation for a Complex Ophthalmic Suspension Using Physiologically Based Pharmacokinetic Modeling and Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Efficacy of this compound in a rabbit model of methicillin-resistant Staphylococcus aureus keratitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Comparative efficacy of this compound and other fluoroquinolones in a prophylaxis model of penicillin-resistant Streptococcus pneumoniae rabbit endophthalmitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Animal study: this compound does not alter corneal reepithelialization - American Academy of Ophthalmology [aao.org]
The Genesis and Advancement of Besifloxacin: A Technical Deep Dive
A comprehensive guide for researchers and drug development professionals on the discovery, preclinical, and clinical development of besifloxacin, a topical fluoroquinolone for ophthalmic use.
Introduction
This compound is a fourth-generation fluoroquinolone antibiotic developed specifically for topical ophthalmic use. Marketed as Besivance® 0.6% ophthalmic suspension, it represents a significant advancement in the treatment of bacterial conjunctivitis. This technical guide provides an in-depth exploration of the discovery and development history of this compound, detailing its synthesis, mechanism of action, preclinical evaluation, and the extensive clinical trial program that led to its approval and clinical use.
Discovery and Synthesis
This compound, initially designated as SS734, was first synthesized by SSP Co. Ltd. in Japan.[1] The development for ophthalmic use in the United States and Europe was later licensed to InSite Vision Incorporated, who developed the eye drop formulation (ISV-403) before all rights were sold to Bausch & Lomb in 2003.[1] The United States Food and Drug Administration (FDA) approved this compound ophthalmic suspension 0.6% on May 29, 2009.[1][2]
The synthesis of this compound hydrochloride has been approached through various routes. One common method involves the condensation of a quinolone carboxylic acid derivative with a chiral aminoazepine side chain.
Representative Synthetic Pathway
A frequently cited synthetic route starts with 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid. This intermediate is condensed with (R)-3-aminohexahydroazepine in an organic solvent system, often in the presence of an organic base. The resulting compound is then chlorinated to yield this compound.[3][4]
A more detailed, two-step preparation method is as follows:
-
Step 1: Synthesis of (R)-7-(3-aminohexahydro-1H-azepin-1-yl)-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid. 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid is reacted with (R)-3-amino-hexahydro-azepine in acetonitrile with triethylamine at reflux. After reaction completion, the product is isolated.[4]
-
Step 2: Chlorination to form this compound Hydrochloride. The product from Step 1 is dissolved in chloroform and cooled. Thionyl chloride is then added dropwise to effect chlorination at the 8-position, yielding (R)-7-(3-aminohexahydro-1H-azepin-1-yl)-8-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid hydrochloride (this compound hydrochloride).[3][4]
Mechanism of Action
This compound exerts its antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1] These enzymes are critical for bacterial DNA replication, transcription, and repair.[5] By targeting both enzymes with relatively equal affinity, this compound demonstrates a balanced dual-targeting mechanism.[6][7] This is a key differentiator from some older fluoroquinolones that preferentially target one enzyme over the other, a factor that can contribute to the development of resistance.[6] Resistance to this compound would likely require spontaneous mutations in the genes encoding both enzymes, a less probable event.[6]
Preclinical Development
The preclinical development of this compound involved extensive in vitro microbiological studies and in vivo pharmacokinetic and safety evaluations in animal models.
In Vitro Activity
This compound has demonstrated potent, broad-spectrum in vitro activity against a wide range of Gram-positive and Gram-negative ocular pathogens, as well as anaerobic bacteria.[1][2] Its potency is often characterized by the minimum inhibitory concentration required to inhibit the growth of 90% of isolates (MIC90).
Table 1: In Vitro Activity of this compound (MIC90) Against Common Ocular Pathogens
| Organism | This compound MIC90 (µg/mL) |
| Haemophilus influenzae | 0.06[8][9] |
| Streptococcus pneumoniae | 0.125[9] |
| Staphylococcus aureus | 0.25[8][9] |
| Staphylococcus epidermidis | 0.5[9] |
| Pseudomonas aeruginosa | 2[10] |
| Methicillin-Resistant S. aureus (MRSA) - Ciprofloxacin-Resistant | 4[11] |
| Methicillin-Resistant S. epidermidis (MRSE) - Ciprofloxacin-Resistant | 4[11] |
The MIC values for this compound and comparator agents are typically determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).
-
Bacterial Isolate Preparation: Bacterial isolates are cultured on appropriate agar media and incubated. Colonies are then used to prepare a standardized inoculum suspension.
-
Drug Dilution: A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours.
-
MIC Reading: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.[12]
Preclinical Pharmacokinetics
Pharmacokinetic studies in animal models, primarily rabbits, were crucial for understanding the ocular disposition of this compound.
-
Animal Model: Pigmented rabbits (e.g., Dutch Belted) are used.[13][14]
-
Drug Administration: A single, fixed volume (e.g., 50 µL) of this compound ophthalmic suspension 0.6% is instilled topically into the eyes of the rabbits.[13][14]
-
Sample Collection: At predetermined time points post-instillation, animals are euthanized, and ocular tissues (tears, conjunctiva, cornea, aqueous humor) and plasma are collected.[13]
-
Drug Concentration Analysis: The concentration of this compound in the collected samples is quantified using a validated analytical method, such as liquid chromatography with tandem mass spectrometry (LC/MS/MS).[13]
-
Pharmacokinetic Parameter Calculation: Key pharmacokinetic parameters, including maximum concentration (Cmax), time to maximum concentration (Tmax), and the area under the concentration-time curve (AUC), are calculated.[13]
Table 2: Preclinical Pharmacokinetic Parameters of this compound in Rabbits (Single Topical Dose)
| Tissue | Cmax (µg/g or µg/mL) | AUC0-24 (µg·h/g or µg·h/mL) |
| Tears | High (varies with collection time) | ~800 (relative to MIC90 for resistant staphylococci)[13] |
| Conjunctiva | Comparable to other fluoroquinolones | - |
| Cornea | Comparable to other fluoroquinolones | - |
| Aqueous Humor | ≤ 1 | <10 (relative to MIC90 for resistant staphylococci)[13] |
Clinical Development
The clinical development program for this compound for the treatment of bacterial conjunctivitis included several Phase II and Phase III randomized, double-masked, controlled clinical trials to establish its efficacy and safety.
Clinical Trial Design
The pivotal clinical trials for this compound in bacterial conjunctivitis generally followed a similar design:
-
Patient Population: Adults and children (typically aged 1 year and older) with a clinical diagnosis of bacterial conjunctivitis, confirmed by bacterial culture.[15][16]
-
Study Design: Randomized, double-masked, parallel-group studies.[15][16]
-
Treatment Arms: this compound ophthalmic suspension 0.6% was compared against a vehicle control or an active comparator (e.g., moxifloxacin ophthalmic solution 0.5%).[15][16]
-
Dosing Regimen: One drop of the assigned treatment was administered to the affected eye(s) three times daily for 5 days.[15][16]
-
Primary Efficacy Endpoints: The co-primary endpoints were typically clinical resolution and microbial eradication at a pre-specified follow-up visit (e.g., Day 5 or Day 8).[16]
-
Safety Assessments: Safety was evaluated through the incidence of adverse events, changes in visual acuity, and ophthalmic examinations.[17]
Clinical Efficacy
Clinical trials consistently demonstrated the superiority of this compound over vehicle and its non-inferiority to moxifloxacin in treating bacterial conjunctivitis.
Table 3: Summary of Efficacy Results from a Phase III Vehicle-Controlled Trial
| Outcome | This compound 0.6% | Vehicle | P-value |
| Clinical Resolution (Day 5) | 45.2% | 33.0% | 0.0084[16] |
| Microbial Eradication (Day 5) | 91.5% | 59.7% | <0.0001[16] |
| Clinical Resolution (Day 8) | 84.4% | 69.1% | 0.0011[16] |
| Microbial Eradication (Day 8) | 88.4% | 71.7% | <0.0001[16] |
In a non-inferiority trial, there was no significant difference in clinical resolution or microbial eradication rates between this compound and moxifloxacin at Day 5 and Day 8.[6]
Clinical Pharmacokinetics
Pharmacokinetic studies in humans focused on determining the concentration of this compound in tears and assessing systemic exposure.
Table 4: Pharmacokinetic Parameters of this compound in Human Tears (Single Topical Dose)
| Parameter | Value |
| Cmax | 610 µg/g (at 10 minutes)[9][10] |
| Concentration at 24h | ~1.6 µg/g[9] |
| Elimination Half-life | ~3.4 hours[5] |
| Systemic Exposure (Plasma Cmax) | <0.5 ng/mL (after multiple doses)[6][9] |
-
Study Population: Healthy adult volunteers.[9]
-
Drug Administration: A single dose of this compound ophthalmic suspension 0.6% is administered topically to the eye.[9]
-
Sample Collection: Tear samples are collected at various time points post-dose using methods such as Schirmer test strips.[18]
-
Drug Concentration Analysis: this compound concentrations in tear samples are quantified using LC/MS/MS.[19]
-
Pharmacokinetic Analysis: Pharmacokinetic parameters are calculated from the concentration-time data.[9]
Safety and Tolerability
This compound has been shown to be safe and well-tolerated in clinical trials.[17] Systemic exposure is negligible.[6][17] The most common adverse events are localized to the eye and are generally mild.
Table 5: Most Common Adverse Events in this compound Clinical Trials
| Adverse Event | Incidence |
| Conjunctival redness | ~2% |
| Blurred vision | 1-2%[17] |
| Eye pain | 1-2%[17] |
| Eye irritation | 1-2%[17] |
| Eye pruritus | 1-2%[17] |
| Headache | 1-2%[17] |
Conclusion
The development of this compound from its initial synthesis to its approval as a topical ophthalmic antibiotic is a testament to a structured and comprehensive drug development process. Its unique chemical structure, balanced dual-targeting mechanism of action, potent broad-spectrum in vitro activity, and favorable pharmacokinetic profile contribute to its clinical efficacy and safety in the treatment of bacterial conjunctivitis. The data presented in this guide underscore the rigorous scientific evaluation that has established this compound as a valuable therapeutic option for ocular surface infections.
References
- 1. This compound, a novel fluoroquinolone, has broad-spectrum in vitro activity against aerobic and anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a Novel Fluoroquinolone, Has Broad-Spectrum In Vitro Activity against Aerobic and Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN104592196A - Preparation method of this compound hydrochloride - Google Patents [patents.google.com]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. This compound: a topical fluoroquinolone for the treatment of bacterial conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Ophthalmic Suspension: Emerging Evidence of its Therapeutic Value in Bacterial Conjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound: a novel anti-infective for the treatment of bacterial conjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pi.bausch.com [pi.bausch.com]
- 9. Ocular pharmacokinetics of this compound following topical administration to rabbits, monkeys, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound: Efficacy and Safety in Treatment and Prevention of Ocular Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. idexx.nl [idexx.nl]
- 13. Ocular pharmacokinetics/pharmacodynamics of this compound, moxifloxacin, and gatifloxacin following topical administration to pigmented rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. iovs.arvojournals.org [iovs.arvojournals.org]
- 15. Efficacy and safety of this compound ophthalmic suspension 0.6% in children and adolescents with bacterial conjunctivitis: a post hoc, subgroup analysis of three randomized, double-masked, parallel-group, multicenter clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Phase III efficacy and safety study of this compound ophthalmic suspension 0.6% in the treatment of bacterial conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Safety and tolerability of this compound ophthalmic suspension 0.6% in the treatment of bacterial conjunctivitis: data from six clinical and phase I safety studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. iovs.arvojournals.org [iovs.arvojournals.org]
- 19. Quantitative determination of this compound, a novel fluoroquinolone antimicrobial agent, in human tears by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Spectroscopic Analysis of Besifloxacin: An In-depth Technical Guide
Introduction
Besifloxacin is a fourth-generation fluoroquinolone antibiotic developed exclusively for ophthalmic use. It exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including multi-drug resistant strains. The mechanism of action involves the dual inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1] This inhibition disrupts DNA replication, transcription, and repair, leading to bacterial cell death.[1] This technical guide provides a detailed overview of the spectroscopic analysis of this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, tabulated data, and visual workflows for each analytical technique.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. For this compound, ¹H and ¹³C NMR provide critical information about the arrangement of protons and carbon atoms, respectively, confirming the compound's complex heterocyclic structure.
Experimental Protocol: NMR Analysis
A standardized protocol for the NMR analysis of fluoroquinolones like this compound is outlined below.
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆), inside a 5 mm NMR tube.
-
Add a small amount of an internal standard, such as Tetramethylsilane (TMS) or Sodium 2,2-dimethyl-2-silapentane-5-sulfonate (DSS), to reference the chemical shifts (δ = 0.00 ppm).[2]
-
Ensure the solution is clear and free of particulate matter before placing it in the spectrometer.
Instrumentation and Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer, such as a 400 MHz or 500 MHz Bruker or Jeol instrument, is typically used.
-
Nuclei: ¹H (Proton) and ¹³C (Carbon-13) spectra are acquired.
-
Temperature: Experiments are generally conducted at a constant temperature, typically 293 K or 298 K.[2]
-
¹H NMR Parameters:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: Approximately 12-16 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-5 seconds.[2]
-
Number of Scans: 16 to 128 scans, depending on the sample concentration.
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: Approximately 200-250 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 to 4096 scans are often required due to the low natural abundance of ¹³C.
-
NMR Data for this compound
While a complete, publicly available, and assigned NMR dataset for this compound is scarce, the following table summarizes the expected chemical shift regions for the key structural components based on data from similar fluoroquinolone compounds.[3][4][5]
Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for this compound
| Functional Group/Proton Environment | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |
| Carboxylic Acid (-COOH) | 14.0 - 15.0 (broad s) | 165.0 - 170.0 |
| Aromatic Protons (H-2, H-5) | 8.5 - 9.0 (s), 7.8 - 8.2 (d) | 105.0 - 150.0 |
| Cyclopropyl Protons | 0.8 - 1.5 (m) | 8.0 - 12.0, 35.0 - 40.0 |
| Azepine Ring Protons | 2.5 - 4.5 (m) | 45.0 - 60.0 |
| Quinolone C=O (C-4) | - | 175.0 - 180.0 |
| Quinolone C-F (C-6) | - | 150.0 - 160.0 (d, ¹JCF ≈ 250 Hz) |
| Quinolone C-Cl (C-8) | - | 120.0 - 130.0 |
Note: s = singlet, d = doublet, m = multiplet. Chemical shifts are highly dependent on the solvent and pH.[6][7]
NMR Workflow Diagram
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. The IR spectrum of this compound provides a unique "fingerprint" and confirms the presence of key functional groups such as carboxylic acid, ketone, and aromatic rings.
Experimental Protocol: IR Analysis (KBr Pellet Method)
The Potassium Bromide (KBr) pellet method is a common technique for analyzing solid samples.[8][9]
Sample Preparation:
-
Gently grind a few milligrams (1-2 mg) of the this compound sample into a fine powder using an agate mortar and pestle.[9]
-
Add approximately 100-200 mg of dry, spectroscopic grade KBr powder to the mortar.[9]
-
Thoroughly mix and grind the sample and KBr together to create a homogeneous, fine powder.
-
Transfer the mixture to a pellet die and place it in a hydraulic press.
-
Apply pressure (typically 8-10 tons) to form a thin, transparent, or translucent KBr pellet.[8]
Instrumentation and Data Acquisition:
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Background Scan: First, run a background scan with an empty sample compartment to account for atmospheric CO₂ and H₂O.[8]
-
Sample Scan: Place the KBr pellet containing the sample into the sample holder and acquire the spectrum.
-
Spectral Range: Typically scanned from 4000 cm⁻¹ to 400 cm⁻¹.[10]
-
Resolution: A resolution of 4 cm⁻¹ is generally sufficient.
-
Number of Scans: 16 to 32 scans are averaged to improve the signal-to-noise ratio.
IR Data for this compound
The IR spectrum of this compound displays characteristic absorption bands corresponding to its various functional groups.
Table 2: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| 3500 - 2500 (broad) | O-H (Carboxylic Acid) | Stretching |
| ~3400 | N-H (Amine) | Stretching |
| ~3050 | C-H (Aromatic) | Stretching |
| ~2950 | C-H (Aliphatic) | Stretching |
| ~1720 | C=O (Carboxylic Acid) | Stretching |
| ~1620 | C=O (Quinolone Ketone) | Stretching |
| ~1600, ~1480 | C=C (Aromatic) | Stretching |
| ~1250 | C-F (Aryl Fluoride) | Stretching |
Note: These are approximate values. The exact peak positions can be influenced by intermolecular interactions in the solid state.[10][11][12]
IR Workflow Diagram
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis. For this compound, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a common and highly sensitive method for quantification and identification.[13][14]
Experimental Protocol: LC-MS/MS Analysis
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile).
-
For quantification in biological matrices (e.g., tears, plasma), a protein precipitation step is typically required, followed by dilution.[15]
-
Prepare a series of calibration standards and quality control samples.
-
Add an internal standard (e.g., sparfloxacin, nateglinide) to all samples for accurate quantification.[14][16]
-
Filter the final solutions through a 0.22 µm syringe filter before injection.
Instrumentation and Data Acquisition:
-
LC System: A High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column: A reverse-phase C18 or Phenyl column is commonly used.[16][17]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 5 mM ammonium formate with formic acid) and an organic solvent (e.g., acetonitrile, methanol).[16]
-
Flow Rate: 0.5 - 1.2 mL/min.[16]
-
Injection Volume: 5 - 20 µL.
-
-
MS System: A tandem mass spectrometer (e.g., Triple Quadrupole or QTOF) with an Electrospray Ionization (ESI) source.
-
Ionization Mode: Positive ESI mode is typically used for fluoroquinolones.[16]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions.[16]
-
Full Scan Mode: Used for identification and characterization of unknown degradation products.[17]
-
Mass Spectrometry Data for this compound
The molecular formula of this compound is C₁₉H₂₁ClFN₃O₃, with a monoisotopic mass of 393.13 g/mol .
Table 3: Key Mass Spectrometry Data for this compound
| Parameter | Value | Description |
| Molecular Formula | C₁₉H₂₁ClFN₃O₃ | - |
| Molecular Weight | 393.84 g/mol | Average molecular weight |
| Precursor Ion [M+H]⁺ | m/z 394.2 | The protonated parent molecule observed in positive ESI.[16] |
| Product Ion (MRM) | m/z 377.1 | A key fragment ion used for quantification in MS/MS analysis.[16] |
This compound Mechanism of Action
This compound's antibacterial effect stems from its ability to inhibit bacterial DNA gyrase and topoisomerase IV, crucial enzymes for DNA synthesis and cell division.[1]
References
- 1. This compound | C19H21ClFN3O3 | CID 10178705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ptfarm.pl [ptfarm.pl]
- 3. rsc.org [rsc.org]
- 4. This compound hydrochloride(405165-61-9) 1H NMR [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. A new approach to quantitative NMR: fluoroquinolones analysis by evaluating the chemical shift displacements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. thieme-connect.de [thieme-connect.de]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Quantitative determination of this compound, a novel fluoroquinolone antimicrobial agent, in human tears by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A novel, sensitive, and widely accessible this compound quantification method by HPLC-fluorescence: Application to an ocular pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Rapid, sensitive and selective HPLC-MS/MS method for the quantification of topically applied this compound in rabbit plasma and ocular tissues: Application to a pharmacokinetic study. | Sigma-Aldrich [sigmaaldrich.com]
- 17. Study of degradation behavior of this compound, characterization of its degradation products by LC-ESI-QTOF-MS and their in silico toxicity prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Antibacterial Spectrum of Besifloxacin Against Gram-Positive Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Besifloxacin, a novel 8-chloro-fluoroquinolone, demonstrates potent, broad-spectrum in vitro activity against a wide range of Gram-positive bacteria, including strains resistant to other fluoroquinolones.[1][2][3] This technical guide provides a comprehensive overview of the in vitro antibacterial spectrum of this compound against clinically relevant Gram-positive pathogens. It includes a detailed summary of its activity, presented through minimum inhibitory concentration (MIC) data, a description of the standardized experimental protocols for susceptibility testing, and a visualization of its mechanism of action and the experimental workflow.
Introduction
The increasing prevalence of antibiotic resistance among Gram-positive bacteria, such as Staphylococcus aureus and Streptococcus pneumoniae, poses a significant challenge in clinical practice.[4][5] this compound is a topical fluoroquinolone approved for the treatment of bacterial conjunctivitis.[1][6] Its chemical structure, featuring an 8-chloro and a 7-azepinyl substituent, contributes to its enhanced potency and balanced dual-targeting of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[4][7][8] This dual mechanism of action is associated with a lower propensity for the development of spontaneous resistance.[4][9] This guide focuses on the in vitro activity of this compound against a comprehensive panel of Gram-positive bacteria.
In Vitro Antibacterial Spectrum
This compound has consistently demonstrated potent in vitro activity against a broad spectrum of Gram-positive aerobes. Its efficacy extends to both susceptible and multidrug-resistant isolates, often exhibiting lower MIC values compared to other fluoroquinolones.[10]
Data Presentation
The following tables summarize the in vitro activity of this compound against various Gram-positive bacterial isolates, as determined by MIC50 and MIC90 values (the minimum concentration of the antibiotic that inhibits the growth of 50% and 90% of isolates, respectively).
Table 1: In Vitro Activity of this compound Against Staphylococcus Species
| Species | No. of Isolates | MIC50 (μg/mL) | MIC90 (μg/mL) |
| Staphylococcus aureus (all) | - | - | 4 |
| Methicillin-susceptible S. aureus (MSSA) | - | - | - |
| Methicillin-resistant S. aureus (MRSA) | - | - | 4 |
| Ciprofloxacin-resistant MRSA | - | - | 4 |
| Staphylococcus epidermidis (all) | - | - | 4 |
| Methicillin-susceptible S. epidermidis (MSSE) | - | - | - |
| Methicillin-resistant S. epidermidis (MRSE) | - | - | 4 |
| Ciprofloxacin-resistant MRSE | - | - | 4 |
| Coagulase-negative Staphylococci (CoNS) | - | - | 0.5 |
Data compiled from multiple sources.[1][7][11][12][13]
Table 2: In Vitro Activity of this compound Against Streptococcus Species and Other Gram-Positive Bacteria
| Species | No. of Isolates | MIC50 (μg/mL) | MIC90 (μg/mL) |
| Streptococcus pneumoniae (all) | - | - | < 7 x 10⁻¹⁰ (resistance frequency) |
| Penicillin-resistant S. pneumoniae | - | - | - |
| Streptococcus mitis group | - | - | - |
| Streptococcus oralis | - | - | - |
| Streptococcus salivarius | - | - | - |
| Enterococcus faecalis | 130 | 0.12 | 2 |
| Corynebacterium pseudodiphtheriticum | - | - | - |
| Corynebacterium striatum | - | - | - |
| Aerococcus viridans | - | - | - |
Data compiled from multiple sources.[1][5][6][7][12]
Mechanism of Action
This compound exerts its bactericidal effect by inhibiting two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[7][14] These enzymes are crucial for bacterial DNA replication, transcription, and repair.[7] In most Gram-positive bacteria, topoisomerase IV is the primary target for many fluoroquinolones.[4] However, this compound exhibits a balanced affinity for both enzymes, which is a distinguishing feature.[4][8] This dual-targeting mechanism means that for resistance to develop, simultaneous mutations in the genes encoding both enzymes are required, a statistically less probable event.[8]
Caption: Mechanism of action of this compound.
Experimental Protocols
The in vitro susceptibility of Gram-positive bacteria to this compound is determined using standardized methods outlined by the Clinical and Laboratory Standards Institute (CLSI).[1][15][16][17] The most common methods are broth microdilution and agar dilution.
Broth Microdilution Method (as per CLSI M07)
-
Preparation of Inoculum:
-
Select 3-5 well-isolated colonies of the test bacterium from an 18-24 hour agar plate.
-
Suspend the colonies in a suitable broth (e.g., Mueller-Hinton Broth) to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Antimicrobial Agent:
-
Prepare a stock solution of this compound powder of known potency in a suitable solvent.
-
Perform serial twofold dilutions of this compound in cation-adjusted Mueller-Hinton Broth (CAMHB) in microdilution trays to obtain a range of concentrations (e.g., 0.008 to 16 µg/mL).
-
-
Inoculation and Incubation:
-
Inoculate each well of the microdilution tray containing the serially diluted this compound with the standardized bacterial suspension.
-
Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).
-
Incubate the trays at 35°C ± 2°C in ambient air for 16-20 hours.
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.
-
Caption: Broth microdilution susceptibility testing workflow.
Conclusion
This compound demonstrates excellent in vitro potency against a wide array of Gram-positive bacteria, including clinically important species such as Staphylococcus aureus (both methicillin-susceptible and -resistant), Staphylococcus epidermidis, and Streptococcus pneumoniae.[1][13] Its balanced, dual-targeting mechanism of action against both DNA gyrase and topoisomerase IV likely contributes to its high potency and may reduce the likelihood of resistance development.[8][9] The standardized methodologies provided by CLSI are essential for the accurate and reproducible determination of this compound's in vitro activity, providing critical data for surveillance, research, and drug development.[15][16][18]
References
- 1. This compound, a Novel Fluoroquinolone, Has Broad-Spectrum In Vitro Activity against Aerobic and Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. This compound, a novel fluoroquinolone, has broad-spectrum in vitro activity against aerobic and anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: a novel anti-infective for the treatment of bacterial conjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resistance of Gram-Positive Bacteria to Current Antibacterial Agents and Overcoming Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. pi.bausch.com [pi.bausch.com]
- 8. This compound Ophthalmic Suspension: Emerging Evidence of its Therapeutic Value in Bacterial Conjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound: Efficacy and Safety in Treatment and Prevention of Ocular Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antibacterial efficacy of prophylactic this compound 0.6% and moxifloxacin 0.5% in patients undergoing cataract surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 15. researchgate.net [researchgate.net]
- 16. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 17. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 18. Antibacterial Susceptibility Test Interpretive Criteria | FDA [fda.gov]
In Vitro Antibacterial Spectrum of Besifloxacin Against Gram-Negative Bacteria: A Technical Guide
Abstract
Besifloxacin is a novel chlorofluoroquinolone antimicrobial agent developed for topical ophthalmic use. It demonstrates a potent, broad-spectrum of in vitro activity against a wide range of bacterial pathogens, including gram-negative organisms. A key characteristic of this compound is its balanced, dual-targeting mechanism of action, inhibiting both DNA gyrase and topoisomerase IV, which is associated with a low potential for resistance development.[1][2][3] This technical guide provides an in-depth overview of the in vitro antibacterial spectrum of this compound against clinically relevant gram-negative bacteria, presenting quantitative susceptibility data, detailed experimental protocols for its evaluation, and visualizations of its mechanism and testing workflows. This document is intended for researchers, scientists, and drug development professionals engaged in antimicrobial research and ophthalmic product development.
Mechanism of Action
Like other fluoroquinolones, this compound's bactericidal activity stems from the inhibition of essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[4][5] These enzymes are critical for maintaining the proper DNA conformation required for replication, transcription, and repair.[4][5] In most gram-negative bacteria, DNA gyrase is the primary target for older fluoroquinolones.[2][6] this compound, however, possesses a uniquely balanced affinity for both DNA gyrase and topoisomerase IV.[3][7][8] This dual-targeting mechanism means that a spontaneous mutation in the genes encoding both enzymes would be required for the development of resistance, a significantly less probable event.[1] By binding to and stabilizing the enzyme-DNA complex, this compound leads to the accumulation of double-strand DNA breaks, halting essential cellular processes and resulting in rapid bacterial cell death.[4][9]
In Vitro Antibacterial Spectrum: Quantitative Data
This compound has demonstrated potent in vitro activity against a broad range of gram-negative bacteria. While some studies indicate that older fluoroquinolones like ciprofloxacin may be more potent against certain susceptible gram-negative isolates, this compound often shows equivalent or superior activity against strains that are non-susceptible to other fluoroquinolones.[10][11] The minimum inhibitory concentration (MIC) values, including the MIC₅₀ and MIC₉₀ (concentrations required to inhibit 50% and 90% of isolates, respectively), are summarized below.
| Bacterial Species | No. of Isolates (n) | Susceptibility Profile | This compound MIC Range (µg/mL) | This compound MIC₅₀ (µg/mL) | This compound MIC₉₀ (µg/mL) | Reference(s) |
| Haemophilus influenzae | 344 | Not Specified | - | - | 0.06 | [5] |
| 40 | Not Specified | - | - | - | [12][13] | |
| 15 | Ciprofloxacin-Susceptible | 0.008–0.25 | 0.015 | 0.03 | [2] | |
| Pseudomonas aeruginosa | - | Ciprofloxacin-Susceptible | - | - | 4 | [10][14] |
| - | Ciprofloxacin-Non-susceptible | - | - | 64 | [10] | |
| 9 | Clinical Isolates | 1–4 | - | 2 | [6][7][15] | |
| 1 | Quinolone-Resistant Strain | - | - | 2 | [16] | |
| Moraxella catarrhalis | 12 | Not Specified | - | - | 0.25 | [5] |
| Serratia marcescens | - | Clinical Isolates | - | - | 1 | [15] |
| Neisseria spp. | - | Clinical Isolates | - | - | 0.25 | [15] |
| Acinetobacter spp. | - | Not Specified | - | - | 16-32 | [10] |
| Stenotrophomonas maltophilia | - | Levofloxacin-Susceptible | - | - | 4 | [10] |
| - | Levofloxacin-Non-susceptible | - | - | 64 | [10] | |
| All Gram-Negative Isolates | - | Clinical Trial Isolates | - | - | 0.5 | [6] |
Bactericidal Activity
This compound exhibits rapid, concentration-dependent bactericidal activity.[1] Studies performing time-kill assays have shown that this compound causes a ≥1000-fold reduction in viable bacterial counts within hours for most isolates tested.[12][17] For Haemophilus influenzae, bactericidal activity was observed within 120 minutes for both fluoroquinolone-susceptible and non-susceptible isolates.[17] Furthermore, the ratio of the minimum bactericidal concentration (MBC) to the MIC is typically ≤4 for the vast majority of isolates, confirming its bactericidal nature.[12][13]
Experimental Protocols
The determination of the in vitro antibacterial activity of this compound is conducted following standardized methodologies established by the Clinical and Laboratory Standards Institute (CLSI).[10][12][18]
Antimicrobial Susceptibility Testing (MIC Determination)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[15][18]
Methodology:
-
Preparation of Antimicrobial Agent: A stock solution of this compound is prepared and serially diluted (typically two-fold) in cation-adjusted Mueller-Hinton broth in the wells of a 96-well microtiter plate.
-
Inoculum Preparation: The test bacterium is cultured on an appropriate agar medium. Colonies are suspended in broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation and Incubation: The microtiter plates containing the diluted antimicrobial agent are inoculated with the standardized bacterial suspension. The plates are then incubated under appropriate atmospheric conditions (e.g., ambient air) at 35-37°C for 16-20 hours.
-
Result Interpretation: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the organism. This can be assessed visually or by using a spectrophotometric plate reader.[19]
Time-Kill Assay
Time-kill assays provide data on the rate of bactericidal activity of an antimicrobial agent over time.
Methodology:
-
Inoculum Preparation: A standardized bacterial suspension is prepared in a suitable broth medium to a starting density of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.
-
Drug Addition: this compound is added to the bacterial suspension at a predetermined concentration, often a multiple of its known MIC (e.g., 2x, 4x, or 8x MIC). A growth control tube with no antibiotic is also included.
-
Incubation and Sampling: The cultures are incubated at 35-37°C with agitation. Aliquots are removed at specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours).
-
Quantification: Each aliquot is serially diluted and plated onto antibiotic-free agar plates. The plates are incubated until colonies are visible.
-
Data Analysis: The number of viable bacteria (CFU/mL) is counted for each time point. The results are plotted as log₁₀ CFU/mL versus time. A ≥3-log₁₀ decrease (99.9% kill) in CFU/mL from the initial inoculum is considered bactericidal.
Conclusion
The in vitro data for this compound demonstrate a potent and broad spectrum of activity against a diverse range of gram-negative bacterial pathogens. Its balanced, dual-targeting inhibition of DNA gyrase and topoisomerase IV confers potent bactericidal activity and is associated with a low potential for resistance development.[3][7][8] this compound shows particular promise against common ocular pathogens such as Haemophilus influenzae and maintains activity against some fluoroquinolone-resistant strains of organisms like Pseudomonas aeruginosa.[10][17] These characteristics, established through standardized CLSI methodologies, underscore its value as a therapeutic agent in the management of ocular bacterial infections.
References
- 1. This compound Ophthalmic Suspension: Emerging Evidence of its Therapeutic Value in Bacterial Conjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a novel anti-infective for the treatment of bacterial conjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Target specificity of the new fluoroquinolone this compound in Streptococcus pneumoniae, Staphylococcus aureus and Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 5. pi.bausch.com [pi.bausch.com]
- 6. This compound: Efficacy and Safety in Treatment and Prevention of Ocular Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. journals.asm.org [journals.asm.org]
- 11. Integrated analysis of three bacterial conjunctivitis trials of this compound ophthalmic suspension, 0.6%: etiology of bacterial conjunctivitis and antibacterial susceptibility profile - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bactericidal activity of this compound against staphylococci, Streptococcus pneumoniae and Haemophilus influenzae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. This compound ophthalmic suspension 0.6% in the treatment of bacterial conjunctivitis patients with Pseudomonas aeruginosa infections - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dovepress.com [dovepress.com]
- 16. iovs.arvojournals.org [iovs.arvojournals.org]
- 17. academic.oup.com [academic.oup.com]
- 18. dovepress.com [dovepress.com]
- 19. This compound Nanocrystal: Towards an Innovative Ophthalmic Preparation - PMC [pmc.ncbi.nlm.nih.gov]
The Crucial Physicochemical Characteristics of Besifloxacin for Ophthalmic Formulation Development: An In-depth Guide
For Immediate Release
Rochester, NY – A comprehensive technical guide detailing the essential physicochemical properties of besifloxacin has been compiled to aid researchers, scientists, and drug development professionals in the formulation of ophthalmic drug products. This whitepaper provides a deep dive into the solubility, pKa, lipophilicity, solid-state properties, and stability of this compound, offering a critical foundation for successful formulation strategies.
This compound, a potent fourth-generation fluoroquinolone antibiotic, is primarily used in the treatment of bacterial conjunctivitis. Its efficacy is intrinsically linked to its formulation, which must ensure adequate drug delivery to the target ocular tissues. Understanding the fundamental physicochemical characteristics of the active pharmaceutical ingredient (API) is paramount in overcoming the challenges of ophthalmic drug development, such as poor solubility and the need for sustained release. This guide synthesizes available data into a practical resource, complete with detailed experimental protocols and visual aids to facilitate comprehension and application in a laboratory setting.
Core Physicochemical Properties of this compound
The formulation of a successful this compound ophthalmic product hinges on a thorough understanding of its intrinsic properties. These characteristics dictate its behavior in various physiological and formulation environments, influencing everything from dissolution rate and bioavailability to stability and patient comfort.
Solubility Profile
This compound hydrochloride is described as a white to pale yellowish-white powder and is sparingly soluble in water.[1] Its aqueous solubility is pH-dependent, a critical consideration for ophthalmic formulations which must be compatible with the pH of tear fluid (typically around 7.4). The solubility of this compound hydrochloride increases in acidic conditions.[2]
pKa and Lipophilicity
The ionization state of this compound, governed by its pKa values, significantly impacts its solubility and ability to permeate biological membranes. This compound has two pKa values, corresponding to its carboxylic acid and primary amine functional groups.[1] The partition coefficient (Log P) is a measure of a drug's lipophilicity and its ability to cross lipid cell membranes. The observed partition coefficients for this compound indicate its relative hydrophilicity, which is a key factor in its distribution within the ocular environment.[1]
Solid-State Characteristics: Melting Point and Polymorphism
The solid-state properties of an API are crucial for its stability, dissolution, and manufacturability. The melting point of this compound hydrochloride has been reported to be 298°C.[2] To date, no polymorphs of this compound hydrochloride are known, which simplifies formulation development by eliminating the risk of polymorphic transitions that could alter the drug's performance.[1]
Stability Profile
This compound is stable under neutral and dry heat conditions but degrades under acidic, basic, oxidative, and photolytic stress.[3][4][5] Forced degradation studies have identified five primary degradation products.[3][5] Understanding these degradation pathways is essential for developing a stable formulation with an adequate shelf-life and for identifying potential impurities.
Quantitative Physicochemical Data
The following tables summarize the key quantitative physicochemical parameters of this compound and its hydrochloride salt, providing a clear and concise reference for formulation scientists.
| Parameter | Value | Reference |
| Molecular Formula | C₁₉H₂₁ClFN₃O₃ | [6] |
| Molecular Weight | 393.8 g/mol | [6] |
| Melting Point (°C) | 298 | [2] |
Table 1: General Physicochemical Properties of this compound
| Medium | Solubility (mg/mL) | Reference |
| Water | Sparingly soluble | [1] |
| Water | 0.08 | [2] |
| Methanol | Slightly soluble | [7] |
| DMSO | Soluble | [6] |
| pH 4.0 Acetate Buffer | Increases up to 10 | [2] |
Table 2: Solubility of this compound Hydrochloride
| Functional Group | pKa | Reference |
| Carboxylic Acid | 5.6 | [1] |
| Primary Amine | 9.91 | [1] |
| 5.65 and 9.67 | [6] | |
| 6-7 | [2] |
Table 3: pKa Values of this compound
| Parameter | Value | Conditions | Reference |
| Log P | -0.47 to -1.84 | Octanol:buffer pH 2.0 – 12.0 | [1] |
| Log P | 4.712 | Not Specified | [6] |
Table 4: Partition Coefficient of this compound
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible determination of physicochemical properties. The following sections outline the experimental protocols for key characterization experiments.
Solubility Determination (Equilibrium Solubility Method)
Objective: To determine the equilibrium solubility of this compound hydrochloride in various aqueous media.
Materials:
-
This compound hydrochloride powder
-
Phosphate buffered saline (PBS) at pH 7.4
-
Acetate buffer at pH 4.0
-
Purified water
-
Scintillation vials
-
Orbital shaker with temperature control
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
0.45 µm syringe filters
Procedure:
-
Prepare a series of buffer solutions at different pH values (e.g., pH 4.0, 7.4) and purified water.
-
Add an excess amount of this compound hydrochloride to separate vials containing a known volume of each medium.
-
Seal the vials and place them in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the samples to separate the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter.
-
Dilute the filtered solution with an appropriate mobile phase and analyze the concentration of this compound using a validated HPLC method.
-
The solubility is reported as the mean concentration from at least three replicate experiments.
pKa Determination (Potentiometric Titration)
Objective: To determine the acid dissociation constants (pKa) of this compound.
Materials:
-
This compound hydrochloride
-
Standardized hydrochloric acid (HCl) solution (0.1 N)
-
Standardized sodium hydroxide (NaOH) solution (0.1 N)
-
Potassium chloride (KCl) for maintaining ionic strength
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
-
Burette
Procedure:
-
Accurately weigh a known amount of this compound hydrochloride and dissolve it in a known volume of purified water containing a specific concentration of KCl to maintain constant ionic strength.
-
Place the solution in a thermostated vessel and immerse the calibrated pH electrode and the tip of the burette.
-
Titrate the solution with the standardized NaOH solution, adding small increments of the titrant.
-
Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Continue the titration past the equivalence points.
-
Plot the pH versus the volume of titrant added to obtain the titration curve.
-
The pKa values are determined from the pH at the half-equivalence points or by analyzing the first and second derivatives of the titration curve.
Partition Coefficient (Log P) Determination (Shake-Flask Method)
Objective: To determine the n-octanol/water partition coefficient (Log P) of this compound.
Materials:
-
This compound hydrochloride
-
n-Octanol (pre-saturated with water)
-
Phosphate buffered saline (PBS) at pH 7.4 (pre-saturated with n-octanol)
-
Centrifuge tubes
-
Mechanical shaker
-
Centrifuge
-
Analytical method for quantification (e.g., HPLC-UV)
Procedure:
-
Prepare a stock solution of this compound hydrochloride in the aqueous phase (PBS, pH 7.4).
-
Add equal volumes of the aqueous drug solution and the pre-saturated n-octanol to a centrifuge tube.
-
Securely cap the tube and shake it vigorously for a set period (e.g., 24 hours) at a constant temperature to allow for partitioning equilibrium.
-
After shaking, centrifuge the mixture to ensure complete separation of the two phases.
-
Carefully collect aliquots from both the aqueous and the n-octanol phases.
-
Determine the concentration of this compound in each phase using a validated analytical method.
-
The partition coefficient (P) is calculated as the ratio of the concentration of the drug in the n-octanol phase to its concentration in the aqueous phase.
-
The Log P is the base-10 logarithm of the partition coefficient.
Polymorphism Screening
Objective: To investigate the potential for polymorphism in this compound hydrochloride.
Materials:
-
This compound hydrochloride
-
Various solvents of different polarities (e.g., water, methanol, ethanol, acetone, ethyl acetate)
-
Crystallization vessels
-
Differential Scanning Calorimeter (DSC)
-
Powder X-ray Diffractometer (PXRD)
-
Thermogravimetric Analyzer (TGA)
-
Optical Microscope
Procedure:
-
Recrystallization: Dissolve this compound hydrochloride in various solvents at elevated temperatures to create saturated solutions. Allow the solutions to cool slowly, evaporate slowly, or undergo anti-solvent precipitation to induce crystallization under different conditions.
-
Solid-State Characterization:
-
DSC: Analyze the thermal behavior of the resulting crystals. Different polymorphs will exhibit different melting points and may show solid-state transitions.
-
PXRD: Obtain the diffraction pattern for each crystal form. Different crystal lattices will produce unique diffraction patterns.
-
TGA: Assess the solvent/water content and thermal stability of the crystals.
-
Microscopy: Visually inspect the crystal habit and morphology.
-
Forced Degradation Study
Objective: To identify the degradation pathways and products of this compound under stress conditions as per ICH guidelines.
Materials:
-
This compound hydrochloride
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
UV lamp and controlled environmental chamber
-
HPLC-MS system
Procedure:
-
Acid Hydrolysis: Dissolve this compound in an acidic solution (e.g., 0.1 N HCl) and heat for a defined period.
-
Base Hydrolysis: Dissolve this compound in a basic solution (e.g., 0.1 N NaOH) and heat for a defined period.
-
Oxidative Degradation: Treat a solution of this compound with an oxidizing agent (e.g., 3% H₂O₂).
-
Thermal Degradation: Expose solid this compound to dry heat (e.g., 60-80°C) for an extended period.
-
Photodegradation: Expose a solution of this compound to UV light in a photostability chamber.
-
Analysis: Analyze the stressed samples at various time points using a stability-indicating HPLC method coupled with mass spectrometry (MS) to separate and identify the degradation products.
Visualizing Key Processes and Relationships
To further clarify the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: Workflow for this compound Ophthalmic Formulation Development.
Caption: Forced Degradation Pathways of this compound.
Conclusion
A thorough understanding and characterization of the physicochemical properties of this compound are indispensable for the rational design and development of a safe, effective, and stable ophthalmic formulation. The data and experimental protocols presented in this guide provide a solid foundation for formulation scientists to navigate the complexities of developing this compound drug products. By leveraging this knowledge, the pharmaceutical industry can continue to innovate and provide improved therapeutic options for patients suffering from bacterial conjunctivitis.
References
- 1. This compound: Efficacy and Safety in Treatment and Prevention of Ocular Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Besivance with Durasite® [besivancepro.com]
- 3. researchgate.net [researchgate.net]
- 4. HPLC Method Development for Stability of this compound in Formulations [wisdomlib.org]
- 5. Study of degradation behavior of this compound, characterization of its degradation products by LC-ESI-QTOF-MS and their in silico toxicity prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Nanocrystal: Towards an Innovative Ophthalmic Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Study of degradation behavior of this compound, characterization of its degradation products by LC–ESI–QTOF–MS and their… [ouci.dntb.gov.ua]
Methodological & Application
Besifloxacin In Vitro Antibacterial Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Besifloxacin is a fourth-generation fluoroquinolone antibiotic specifically developed for topical ophthalmic use.[1] Its potent, broad-spectrum bactericidal activity makes it a crucial agent in the management of ocular infections.[2][3] This document provides detailed application notes and standardized protocols for the in vitro evaluation of this compound's antibacterial activity, designed to assist researchers, scientists, and drug development professionals in their studies.
This compound exerts its antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][4][5] This dual-targeting mechanism is crucial for bacterial DNA replication, transcription, and repair.[4][6] By disrupting these processes, this compound leads to bacterial cell death.[5] This unique mechanism, combined with its chemical structure featuring an N-1 cyclopropyl group and a C-8 chloro substitution, contributes to its broad-spectrum efficacy and a reduced likelihood of resistance development.[6][7]
These protocols are based on established methodologies, primarily adhering to the guidelines set forth by the Clinical and Laboratory Standards Institute (CLSI), ensuring reproducibility and comparability of results.[8][9][10]
Key In Vitro Antibacterial Assays
The following sections detail the protocols for three fundamental in vitro assays used to characterize the antibacterial profile of this compound:
-
Minimum Inhibitory Concentration (MIC) Determination: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.
-
Time-Kill Kinetic Assay: To assess the rate and extent of bactericidal activity of this compound over time.
-
Post-Antibiotic Effect (PAE) Assay: To measure the suppression of bacterial growth that persists after a brief exposure to this compound.
Minimum Inhibitory Concentration (MIC) Determination
Application Note:
The MIC assay is a cornerstone for evaluating the potency of an antimicrobial agent against a specific bacterial isolate. The data generated are essential for susceptibility surveillance, resistance monitoring, and establishing breakpoints. For this compound, which is intended for topical use, interpreting MIC values requires consideration of the high concentrations achieved in the tear film.[2] While CLSI has not established specific breakpoints for this compound, those for other fluoroquinolones like moxifloxacin are often used as surrogates for susceptibility assessment.[8][9]
Protocol: Broth Microdilution Method (CLSI M07)
This protocol outlines the determination of MIC values using the broth microdilution method, a widely accepted and standardized technique.[10]
a. Materials:
-
This compound hydrochloride powder
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial isolates for testing
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
-
Sterile saline (0.85%) or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
b. Experimental Workflow:
Caption: Workflow for MIC Determination.
c. Detailed Steps:
-
Prepare this compound Stock Solution: Accurately weigh this compound hydrochloride powder and dissolve it in a suitable solvent (e.g., sterile deionized water with dropwise addition of 0.1 N NaOH to aid dissolution, followed by adjustment to a neutral pH) to create a high-concentration stock solution (e.g., 1280 µg/mL). Filter-sterilize the solution.
-
Prepare Bacterial Inoculum: From a fresh (18-24 hour) culture plate, select several colonies of the test organism. Suspend the colonies in sterile saline or PBS. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Perform Serial Dilutions: Add a defined volume of CAMHB to all wells of a 96-well plate. Transfer a volume of the this compound stock solution to the first well and perform serial twofold dilutions across the plate to achieve the desired concentration range (e.g., 0.008 to 16 µg/mL).
-
Inoculation: Inoculate each well with the prepared bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading the MIC: After incubation, visually inspect the plate for bacterial growth (turbidity). The MIC is the lowest concentration of this compound at which there is no visible growth.
Data Presentation: this compound MIC Values
The following table summarizes the in vitro activity of this compound against a range of common ocular pathogens.
| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Staphylococcus aureus | 0.06 | 0.25 | 0.008 - 8 |
| Methicillin-resistant S. aureus (MRSA) | - | 2 | - |
| Coagulase-negative staphylococci (CoNS) | - | 0.5 | - |
| Methicillin-resistant CoNS | - | 4 | - |
| Streptococcus pneumoniae | 0.06 | 0.125 | - |
| Haemophilus influenzae | 0.06 | 0.06 | - |
| Pseudomonas aeruginosa | - | - | 0.5 - 4 |
| Corynebacterium species | 0.06 | 2.0 | - |
| Propionibacterium acnes | 0.06 | 2.0 | - |
Data compiled from multiple sources.[6][8][11][12]
Time-Kill Kinetic Assay
Application Note:
Time-kill assays provide dynamic information about the bactericidal or bacteriostatic activity of an antimicrobial agent. These studies are crucial for understanding the pharmacodynamics of this compound, demonstrating how quickly and effectively it kills bacteria at various concentrations relative to its MIC. This compound has been shown to be rapidly bactericidal against many ocular pathogens.[13]
Protocol: Time-Kill Assay (CLSI M26-A)
This protocol describes the methodology to determine the rate of bacterial killing by this compound.
a. Materials:
-
This compound hydrochloride
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth
-
Bacterial isolates
-
Sterile flasks or tubes
-
Shaking incubator (37°C)
-
Spectrophotometer
-
Sterile saline or PBS for dilutions
-
Agar plates for colony counting
b. Experimental Workflow:
Caption: Workflow for Time-Kill Kinetic Assay.
c. Detailed Steps:
-
Prepare Bacterial Culture: Grow the test organism in CAMHB to the early to mid-logarithmic phase (approximately 10⁶ to 10⁷ CFU/mL).
-
Prepare Test Tubes: Prepare tubes containing CAMHB with this compound at various concentrations (e.g., 1x, 2x, 4x, 8x MIC). Also, prepare a growth control tube without any antibiotic.
-
Inoculation: Inoculate the prepared tubes with the log-phase bacterial culture to achieve a starting density of approximately 5 x 10⁵ CFU/mL.
-
Incubation and Sampling: Incubate all tubes at 37°C, typically with shaking. At predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, and 24 hours), withdraw an aliquot from each tube.
-
Serial Dilution and Plating: Perform serial tenfold dilutions of each aliquot in sterile saline or PBS to reduce the antibiotic concentration and obtain a countable number of colonies. Plate a defined volume of the appropriate dilutions onto agar plates.
-
Colony Counting: Incubate the plates overnight. Count the number of colonies on each plate and calculate the CFU/mL for each time point.
-
Data Analysis: Plot the log₁₀ CFU/mL against time for each this compound concentration and the growth control. Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.
Data Presentation: this compound Time-Kill Kinetics
| Organism | This compound Conc. (x MIC) | Time to ≥3-log₁₀ Kill (hours) |
| S. aureus (FQ-susceptible) | 4x | 0.75 - 1 |
| S. aureus (FQ-resistant) | 4x | > 6 |
| S. pneumoniae (FQ-susceptible) | 4x | 2 |
| H. influenzae (FQ-susceptible) | 4x | 2 |
Data are illustrative and compiled from published studies.[13]
Post-Antibiotic Effect (PAE) Determination
Application Note:
The PAE refers to the period of suppressed bacterial growth that continues after the antibiotic has been removed or its concentration falls below the MIC.[14][15] Fluoroquinolones are known to exhibit a PAE against many bacteria.[14] This effect is clinically significant as it may allow for less frequent dosing intervals while maintaining efficacy.
Protocol: PAE Determination
This protocol describes a common method for determining the in vitro PAE.
a. Materials:
-
This compound hydrochloride
-
Appropriate broth medium (e.g., CAMHB)
-
Bacterial isolates
-
Centrifuge or filtration device
-
Shaking incubator (37°C)
-
Spectrophotometer or colony counting supplies
b. Experimental Workflow:
Caption: Workflow for PAE Determination.
c. Detailed Steps:
-
Prepare Bacterial Cultures: Grow two parallel cultures of the test organism to the logarithmic phase.
-
Antibiotic Exposure: Expose one culture (the "test" culture) to a supra-MIC concentration of this compound (e.g., 10x MIC) for a defined period (e.g., 1 or 2 hours). The second culture (the "control") is incubated without the antibiotic.
-
Antibiotic Removal: After the exposure period, remove the this compound from the test culture. This can be achieved by a 1:1000 dilution, or by centrifugation to pellet the bacteria, followed by washing and resuspension in fresh, antibiotic-free broth.[15]
-
Monitor Regrowth: Incubate both the test and control cultures under normal growth conditions.
-
Measure Growth: At regular intervals, determine the bacterial concentration (CFU/mL) in both cultures by plating serial dilutions.
-
Calculate PAE: The PAE is calculated using the formula: PAE = T - C , where:
-
T is the time required for the count in the test culture to increase by 1 log₁₀ above the count observed immediately after antibiotic removal.
-
C is the time required for the count in the untreated control culture to increase by 1 log₁₀.
-
Data Presentation: this compound Post-Antibiotic Effect
| Organism | This compound Conc. (x MIC) | Exposure Time (hours) | PAE (hours) |
| S. aureus | 10x | 1 | 1.5 - 3.0 |
| S. pneumoniae | 10x | 1 | 1.0 - 2.5 |
| P. aeruginosa | 10x | 1 | 1.0 - 4.0 |
| H. influenzae | 10x | 1 | 1.0 - 3.0 |
Data are representative values for fluoroquinolones as specific PAE data for this compound is limited in publicly available literature.[14][16]
Conclusion
The protocols and data presented provide a comprehensive framework for the in vitro evaluation of this compound's antibacterial properties. Adherence to these standardized methodologies will ensure the generation of high-quality, reproducible data critical for research, clinical, and drug development applications. The potent and broad-spectrum activity of this compound, characterized by low MIC values, rapid bactericidal kinetics, and the presence of a post-antibiotic effect, underscores its value as a topical ophthalmic anti-infective agent.
References
- 1. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 2. This compound, a Novel Fluoroquinolone, Has Broad-Spectrum In Vitro Activity against Aerobic and Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MOA of BESIVANCE® (this compound ophthalmic suspension) 0.6% [besivancepro.com]
- 4. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 5. youtube.com [youtube.com]
- 6. tga.gov.au [tga.gov.au]
- 7. This compound: a novel anti-infective for the treatment of bacterial conjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibacterial efficacy of prophylactic this compound 0.6% and moxifloxacin 0.5% in patients undergoing cataract surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound Nanocrystal: Towards an Innovative Ophthalmic Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound: Efficacy and Safety in Treatment and Prevention of Ocular Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. The postantibiotic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Postantibiotic Effect and Postantibiotic Sub-MIC Effect of Levofloxacin Compared to Those of Ofloxacin, Ciprofloxacin, Erythromycin, Azithromycin, and Clarithromycin against 20 Pneumococci - PMC [pmc.ncbi.nlm.nih.gov]
- 16. iovs.arvojournals.org [iovs.arvojournals.org]
Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Besifloxacin by Broth Microdilution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Besifloxacin is a fourth-generation fluoroquinolone antibiotic specifically developed for ophthalmic use.[1] It exhibits a broad spectrum of activity against a wide range of Gram-positive and Gram-negative bacteria, including many strains resistant to other antibiotics. The mechanism of action of this compound involves the dual inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][2][3][4][5] This dual-targeting mechanism is associated with a lower potential for the development of bacterial resistance.[3]
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. It is a critical parameter for assessing the potency of new antimicrobial agents and for monitoring the emergence of resistant strains. The broth microdilution method is a standardized and widely accepted technique for determining MIC values, as outlined by the Clinical and Laboratory Standards Institute (CLSI). This document provides a detailed protocol for determining the MIC of this compound using this method.
Mechanism of Action of this compound
This compound exerts its bactericidal effects by targeting bacterial DNA synthesis. It inhibits both DNA gyrase, which is essential for the replication, transcription, and repair of bacterial DNA, and topoisomerase IV, which is crucial for the segregation of replicated chromosomes during cell division.[2][4] This dual inhibition disrupts critical cellular processes, leading to bacterial cell death.
Caption: Mechanism of action of this compound.
Quantitative Data: In Vitro Activity of this compound
The following tables summarize the in vitro activity of this compound and comparator antimicrobial agents against common ocular pathogens, as determined by the broth microdilution method. Data is presented as the Minimum Inhibitory Concentration required to inhibit 50% (MIC₅₀) and 90% (MIC₉₀) of isolates.
Table 1: In Vitro Activity of this compound and Comparators against Gram-Positive Ocular Isolates (MIC in µg/mL)
| Organism (No. of Isolates) | Antibiotic | MIC Range | MIC₅₀ | MIC₉₀ |
| Staphylococcus aureus | This compound | ≤0.03 - >32 | 0.12 | 4 |
| Moxifloxacin | ≤0.03 - >128 | 0.12 | 32 | |
| Ciprofloxacin | ≤0.12 - >256 | 0.5 | 128 | |
| Azithromycin | ≤0.12 - >128 | 0.5 | >128 | |
| Vancomycin | 0.25 - 4 | 1 | 2 | |
| Staphylococcus epidermidis | This compound | ≤0.03 - 16 | 0.25 | 4 |
| Moxifloxacin | ≤0.03 - >128 | 0.25 | 64 | |
| Ciprofloxacin | ≤0.12 - >256 | 1 | >256 | |
| Azithromycin | ≤0.12 - >128 | 0.25 | >128 | |
| Vancomycin | 0.25 - 8 | 1 | 2 | |
| Streptococcus pneumoniae | This compound | ≤0.004 - 0.5 | 0.03 | 0.06 |
| Moxifloxacin | ≤0.015 - 2 | 0.125 | 0.125 | |
| Gatifloxacin | ≤0.03 - 2 | 0.25 | 0.25 | |
| Azithromycin | ≤0.008 - >8 | 0.06 | >8 |
Data compiled from multiple sources.[6]
Table 2: In Vitro Activity of this compound and Comparators against Gram-Negative Ocular Isolates (MIC in µg/mL)
| Organism (No. of Isolates) | Antibiotic | MIC Range | MIC₅₀ | MIC₉₀ |
| Haemophilus influenzae | This compound | ≤0.004 - 0.25 | 0.015 | 0.03 |
| Moxifloxacin | ≤0.008 - 0.5 | 0.03 | 0.06 | |
| Gatifloxacin | ≤0.015 - 1 | 0.03 | 0.06 | |
| Ciprofloxacin | ≤0.004 - 0.25 | 0.015 | 0.015 | |
| Azithromycin | 0.12 - 2 | 0.5 | 1 | |
| Pseudomonas aeruginosa | This compound | 0.25 - 64 | 2 | 4 |
| Moxifloxacin | 0.25 - >128 | 4 | >128 | |
| Ciprofloxacin | ≤0.06 - 64 | 0.5 | 1 | |
| Tobramycin | ≤0.12 - 32 | 0.5 | 1 |
Data compiled from multiple sources.[7]
Experimental Protocol: Broth Microdilution MIC Determination
This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) document M07, "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically."
Materials
-
This compound hydrochloride analytical powder
-
Sterile 96-well U-bottom microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
For fastidious organisms like Streptococcus pneumoniae and Haemophilus influenzae, use Haemophilus Test Medium (HTM) or CAMHB supplemented with 2.5% to 5% lysed horse blood.
-
Bacterial isolates for testing
-
Quality Control (QC) strains (e.g., Staphylococcus aureus ATCC® 29213™, Escherichia coli ATCC® 25922™, Pseudomonas aeruginosa ATCC® 27853™, Haemophilus influenzae ATCC® 49247™)
-
Sterile saline (0.85%) or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer or turbidity meter
-
Sterile reagent reservoirs
-
Multichannel pipettes (50-200 µL) and single-channel pipettes
-
Incubator (35°C ± 2°C, ambient air)
-
Plate reader (optional, for automated reading)
Experimental Workflow Diagram
Caption: Broth microdilution experimental workflow.
Step-by-Step Methodology
1. Preparation of this compound Stock Solution a. Accurately weigh a sufficient amount of this compound hydrochloride powder. Note the potency of the powder provided by the manufacturer. b. Prepare a stock solution of at least 1000 µg/mL. The solvent will depend on the solubility of the specific salt form; consult the manufacturer's data sheet. Dimethyl sulfoxide (DMSO) is often used for initial solubilization, followed by dilution in sterile broth. c. Sterilize the stock solution by filtering through a 0.22 µm syringe filter if necessary.
2. Preparation of the Microtiter Plate a. Using a multichannel pipette, add 50 µL of the appropriate sterile broth (e.g., CAMHB) to all wells of a 96-well microtiter plate.
3. Serial Dilution of this compound a. Add 50 µL of a working solution of this compound (at twice the highest desired final concentration) to the wells in column 1. This will result in a total volume of 100 µL. b. Using a multichannel pipette, mix the contents of column 1 by pipetting up and down several times. c. Transfer 50 µL from column 1 to column 2. Mix thoroughly. d. Repeat this two-fold serial dilution process across the plate to column 10. e. After mixing column 10, discard 50 µL to ensure all wells from 1 to 10 have a final volume of 50 µL. f. Column 11 will serve as the growth control (no drug). g. Column 12 will serve as the sterility control (no bacteria).
4. Preparation of Inoculum a. From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 morphologically similar colonies. b. Suspend the colonies in sterile saline or PBS. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. d. Within 15 minutes of standardization, dilute the adjusted suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells. This typically requires a 1:100 dilution, but should be verified.
5. Inoculation of the Microtiter Plate a. Using a multichannel pipette, add 50 µL of the standardized and diluted bacterial inoculum to each well in columns 1 through 11. b. Do not add inoculum to column 12 (sterility control). c. The final volume in wells 1-11 will be 100 µL. The final inoculum density will be approximately 5 x 10⁵ CFU/mL.
6. Incubation a. Cover the plate with a lid to prevent evaporation. b. Incubate the plate at 35°C ± 2°C in ambient air for 16-20 hours (20-24 hours for staphylococci). For H. influenzae, incubate in an atmosphere of 5% CO₂.
7. Reading and Interpreting Results a. Place the microtiter plate on a dark, non-reflective surface. b. The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., no turbidity or button of cells at the bottom of the well) compared to the growth control well. c. The growth control (column 11) must show distinct turbidity. d. The sterility control (column 12) must remain clear.
Quality Control
-
QC Strains: On each day of testing, approved QC strains with known MIC ranges for this compound must be tested in parallel.
-
Acceptable Ranges: The resulting MIC for the QC strain must fall within the acceptable range specified by the current CLSI M100 supplement. As this compound is an exclusively topical agent, specific CLSI breakpoints for susceptible, intermediate, and resistant categories have not been established.[1] However, quality control ranges for susceptibility testing were utilized during clinical trials.[1] Laboratories should refer to the most recent CLSI documentation for established QC ranges for this compound against reference strains.
-
Purity Check: After preparing the inoculum, streak a sample onto an appropriate agar plate to check for purity.
-
Inoculum Verification: A colony count of the final inoculum should be performed periodically to ensure the correct concentration is being used.
References
- 1. Integrated analysis of three bacterial conjunctivitis trials of this compound ophthalmic suspension, 0.6%: etiology of bacterial conjunctivitis and antibacterial susceptibility profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: Efficacy and Safety in Treatment and Prevention of Ocular Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. dovepress.com [dovepress.com]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. This compound, a new ophthalmic fluoroquinolone for the treatment of bacterial conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
Application Notes and Protocols for Besifloxacin Agar Disk Diffusion Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Besifloxacin is a fluoroquinolone antimicrobial agent approved for topical ophthalmic use in the treatment of bacterial conjunctivitis. The agar disk diffusion assay, a modification of the Kirby-Bauer method, is a standardized procedure used to determine the in vitro susceptibility of bacterial isolates to antimicrobial agents. This document provides a detailed protocol for performing agar disk diffusion susceptibility testing for this compound, adhering to the principles outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
An important consideration for this compound is that as a topical ophthalmic agent, standardized interpretive criteria (i.e., breakpoints for "Susceptible," "Intermediate," and "Resistant" categories) have not been formally established by regulatory bodies like the CLSI or EUCAST. According to a U.S. Food and Drug Administration (FDA) microbiology review, breakpoints for antimicrobial susceptibility testing are not required for antimicrobials intended for topical administration.[1][2] Therefore, this protocol focuses on the methodology to obtain reproducible zone of inhibition diameters, which can be used for research, surveillance, and comparative purposes. Quality control (QC) ranges for this compound were utilized during clinical trials, but specific, universally standardized ranges are not published in current CLSI or EUCAST documents.[2]
Quantitative Data Summary
The following tables summarize the specifications for this compound disk diffusion testing and the recommended quality control strains.
Table 1: this compound Disk Specifications
| Parameter | Specification |
| Antimicrobial Agent | This compound |
| Disk Potency | 5 µg |
Source: As evaluated in FDA microbiology reviews for potential clinical use.[1]
Table 2: Quality Control (QC) Strains and Media
| QC Strain | ATCC® Number | Recommended Medium |
| Staphylococcus aureus | 25923™ | Mueller-Hinton Agar |
| Haemophilus influenzae | 49247™ | Haemophilus Test Medium (HTM) |
Note on QC Ranges: Officially established QC zone diameter ranges for this compound are not currently published by CLSI or EUCAST. Laboratories should establish their own internal QC ranges. This typically involves testing the QC strains over 20-30 consecutive days to establish a mean and acceptable range.
Experimental Protocols
This section details the standardized protocol for performing the agar disk diffusion test for this compound.
Materials
-
This compound antimicrobial susceptibility test disks (5 µg)
-
Mueller-Hinton Agar (MHA) plates (4 mm depth)
-
Haemophilus Test Medium (HTM) plates (for H. influenzae)
-
Tryptic Soy Broth (TSB) or other suitable broth medium
-
Sterile saline (0.85%)
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Bacterial isolates for testing
-
Quality control (QC) strains (S. aureus ATCC® 25923™, H. influenzae ATCC® 49247™)
-
Incubator (35°C ± 2°C, with 5% CO₂ for H. influenzae)
-
Calipers or a ruler for measuring zone diameters (in mm)
-
Sterile forceps or disk dispenser
Methodology
1. Media Preparation
-
Prepare Mueller-Hinton Agar and Haemophilus Test Medium according to the manufacturer's instructions.
-
Ensure the final pH of the MHA is between 7.2 and 7.4 at room temperature.
-
Pour the molten agar into sterile Petri dishes on a level surface to a uniform depth of 4 mm.
-
Allow the plates to solidify at room temperature.
-
Before use, the agar surface should be dry, with no visible moisture droplets. If necessary, dry the plates in an incubator with the lids slightly ajar.
2. Inoculum Preparation
-
Colony Suspension Method: Using a sterile loop or needle, select 3-5 well-isolated colonies of the pure bacterial culture to be tested.
-
Suspend the colonies in a tube containing 4-5 mL of a suitable broth medium (e.g., Tryptic Soy Broth).
-
Incubate the broth culture at 35°C ± 2°C until it achieves or exceeds the turbidity of a 0.5 McFarland standard (typically 2-6 hours).
-
Adjust the turbidity of the bacterial suspension with sterile saline or broth to match the 0.5 McFarland standard. This can be done by visual comparison against a white background with a contrasting black line. This suspension should contain approximately 1-2 x 10⁸ CFU/mL.
-
The standardized inoculum suspension should be used within 15 minutes of preparation.
3. Inoculation of Agar Plate
-
Dip a sterile cotton swab into the adjusted inoculum suspension.
-
Rotate the swab several times against the inside wall of the tube above the liquid level, pressing firmly to remove excess inoculum.
-
Streak the entire surface of the MHA or HTM plate with the swab three times, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage and a confluent lawn of growth.
-
Allow the plate to dry for 3-5 minutes, but no more than 15 minutes, with the lid slightly ajar before applying the disks.
4. Application of this compound Disks
-
Aseptically place a 5 µg this compound disk onto the surface of the inoculated agar plate using sterile forceps or a disk dispenser.
-
Gently press the disk down with sterile forceps to ensure complete contact with the agar.
-
Once a disk is in contact with the agar, do not move it, as diffusion of the antimicrobial agent begins immediately.
-
If testing multiple antimicrobials, ensure disks are spaced far enough apart to prevent overlapping zones of inhibition (typically at least 24 mm from center to center).
5. Incubation
-
Invert the plates and place them in an incubator within 15 minutes of disk application.
-
Incubate at 35°C ± 2°C for 16-20 hours in ambient air for non-fastidious organisms like S. aureus.
-
For H. influenzae, incubate in an atmosphere of 5% CO₂.
6. Reading and Interpreting Results
-
After incubation, measure the diameter of the zone of complete growth inhibition (including the disk diameter) to the nearest millimeter using calipers or a ruler.
-
View the plate against a dark, non-reflective background with reflected light.
-
For swarming organisms like Proteus spp., ignore the thin film of swarming growth and measure the diameter of the obvious zone of inhibition.
-
Record the zone diameter in millimeters. As no official interpretive criteria exist, results should be reported as the measured zone diameter.
7. Quality Control
-
On each day of testing, perform the disk diffusion procedure with the appropriate QC strains (S. aureus ATCC® 25923™ on MHA and H. influenzae ATCC® 49247™ on HTM).
-
Measure and record the zone diameters for the QC strains.
-
Compare the results to the laboratory's established internal ranges to ensure the validity of the test results. If QC results fall outside the established ranges, patient results should not be reported, and the procedure must be investigated for potential errors.
Visualizations
Experimental Workflow Diagram
References
Application Notes and Protocols for Animal Models of Bacterial Keratitis: Besifloxacin Efficacy Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing animal models, primarily the rabbit model, to assess the efficacy of besifloxacin in treating bacterial keratitis. The information compiled is intended to guide researchers in designing and executing robust preclinical studies for novel anti-infective therapies.
Introduction
Bacterial keratitis is a serious ocular infection that can lead to significant visual impairment and blindness. The development of effective topical antibiotics is crucial for its management. This compound, a fourth-generation fluoroquinolone, has demonstrated potent bactericidal activity against a broad spectrum of Gram-positive and Gram-negative bacteria, including resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA). Animal models of bacterial keratitis are indispensable tools for evaluating the in vivo efficacy of new antimicrobial agents like this compound before their progression to clinical trials. The most commonly utilized and well-characterized model for this purpose is the rabbit model, due to the anatomical and physiological similarities of the rabbit eye to the human eye.
Animal Models for this compound Efficacy Testing
The New Zealand White rabbit is the most frequently used animal model for studying bacterial keratitis and testing the efficacy of topical antibiotics.[1] This model allows for the reproducible induction of infection and the subsequent evaluation of therapeutic interventions through clinical observation and microbiological analysis. Mouse models are also utilized, particularly for studies involving genetically modified strains to investigate host-pathogen interactions.[1]
The primary bacterial pathogens used to induce keratitis in these models for this compound testing include:
-
Pseudomonas aeruginosa : A common cause of severe, rapidly progressing keratitis, particularly in contact lens wearers.
-
Staphylococcus aureus : A prevalent Gram-positive pathogen, with MRSA strains posing a significant therapeutic challenge.
Quantitative Efficacy Data of this compound
The following tables summarize the quantitative data from various preclinical studies evaluating the efficacy of this compound in animal models of bacterial keratitis.
Table 1: Efficacy of this compound against Staphylococcus aureus (MRSA) in Rabbit Keratitis Model
| Treatment Group | Mean Log10 CFU/cornea (± SD) - Early Treatment (10h post-infection) | Mean Log10 CFU/cornea (± SD) - Late Treatment (16h post-infection) | Minimum Inhibitory Concentration (MIC) (μg/mL) |
| This compound 0.6% | 3.569 ± 0.378 | 5.111 ± 0.251 | 1 |
| Gatifloxacin 0.3% | 5.652 ± 0.396 | 7.108 ± 0.346 | 8 |
| Moxifloxacin 0.5% | 6.243 ± 0.387 | 7.473 ± 0.144 | 8 |
| Vehicle (PBS) | 7.392 ± 0.095 | 7.006 ± 0.144 | - |
Data compiled from multiple studies.[2][3][4]
Table 2: Efficacy of this compound against Quinolone-Resistant Pseudomonas aeruginosa in Rabbit Keratitis Model
| Treatment Group | Mean Log10 CFU/cornea (± SD) | Mean Clinical Score (± SD) | Minimum Inhibitory Concentration (MIC) (μg/mL) |
| This compound 0.6% | 3.875 ± 0.487 | 6.109 ± 0.321 | 2 |
| Gatifloxacin 0.3% | 5.415 ± 0.306 | 7.648 ± 0.660 | 16 |
| Moxifloxacin 0.5% | 5.455 ± 0.503 | 9.047 ± 0.570 | 32 |
| Vehicle (PBS) | 7.706 ± 0.299 | 7.071 ± 0.356 | - |
Data compiled from a representative study.[5]
Experimental Protocols
Preparation of Bacterial Inoculum
This protocol describes the preparation of a standardized bacterial suspension for inducing keratitis.
Materials:
-
Tryptic Soy Broth (TSB)
-
Tryptic Soy Agar (TSA) plates
-
Sterile Phosphate-Buffered Saline (PBS)
-
Spectrophotometer
-
Sterile centrifuge tubes
-
Micropipettes and sterile tips
Procedure:
-
Bacterial Culture: Inoculate a single colony of the desired bacterial strain (P. aeruginosa or S. aureus) into 10 mL of TSB.
-
Incubation: Incubate the broth culture at 37°C with shaking at 250 rpm until it reaches the early-to-mid-logarithmic growth phase (Optical Density at 600 nm [OD600] of 0.4-0.6).
-
Harvesting: Transfer the bacterial culture to a sterile centrifuge tube and centrifuge at 3,000 x g for 10 minutes at 4°C.
-
Washing: Discard the supernatant and resuspend the bacterial pellet in 10 mL of sterile, cold PBS. Repeat this washing step two more times to remove any residual media and exotoxins.
-
Standardization: After the final wash, resuspend the pellet in sterile PBS. Adjust the bacterial concentration to the desired density (e.g., 1 x 10^5 CFU/mL) using a spectrophotometer and serial dilutions with plating on TSA to confirm the final concentration.
Induction of Bacterial Keratitis in Rabbits
This protocol details the intrastromal injection method for inducing a consistent and reproducible corneal infection.
Materials:
-
New Zealand White rabbits (2-3 kg)
-
Ketamine and xylazine for anesthesia
-
Topical proparacaine hydrochloride ophthalmic solution
-
30-gauge needle
-
Tuberculin syringe
-
Slit-lamp biomicroscope
Procedure:
-
Anesthesia: Anesthetize the rabbit with an intramuscular injection of ketamine (35 mg/kg) and xylazine (5 mg/kg).
-
Topical Anesthetic: Apply one drop of proparacaine hydrochloride to the cornea of the eye to be infected.
-
Intrastromal Injection: Under a slit-lamp biomicroscope, create a small, self-sealing tunnel in the central corneal stroma using a 30-gauge needle.
-
Inoculation: Carefully inject 10 µL of the standardized bacterial inoculum into the corneal stroma through the pre-formed tunnel. A successful injection will create a small, localized stromal opacity.
This compound Treatment Regimen
This protocol outlines a typical topical treatment schedule for evaluating the efficacy of this compound.
Materials:
-
This compound ophthalmic suspension (0.6%)
-
Comparator antibiotics (e.g., moxifloxacin 0.5%, gatifloxacin 0.3%)
-
Vehicle control (e.g., PBS)
-
Calibrated micropipette
Procedure:
-
Treatment Initiation: Begin treatment at a specified time point post-infection (e.g., 10 or 16 hours).
-
Dosing Regimen: Administer one drop (approximately 30-50 µL) of the assigned treatment to the infected eye. A common intensive dosing regimen is every 15 minutes for the first hour, followed by every 30 minutes for the next few hours, and then tapering the frequency.
-
Control Groups: Include groups treated with comparator antibiotics and a vehicle control to ensure a robust evaluation of this compound's efficacy.
Efficacy Evaluation
Efficacy is assessed through clinical scoring and bacterial load quantification.
4.1. Clinical Scoring
Materials:
-
Slit-lamp biomicroscope
-
Scoring sheet (see Table 3)
Procedure:
-
Examine the infected eyes using a slit-lamp biomicroscope at predetermined time points (e.g., 24, 48, and 72 hours post-infection).
-
Grade the severity of keratitis based on the parameters outlined in the table below. The total score provides a quantitative measure of clinical severity.
Table 3: Clinical Scoring System for Rabbit Bacterial Keratitis
| Parameter | Grade 0 | Grade 1 (Mild) | Grade 2 (Moderate) | Grade 3 (Severe) | Grade 4 (Very Severe) |
| Corneal Infiltrate/Opacity | Clear | Faint opacity, partially covering the pupil | Dense opacity, overlying the pupil | Dense opacity, covering the entire cornea | Corneal perforation or phthisis bulbi |
| Corneal Edema | None | Mild stromal thickening | Moderate stromal thickening, obscuring iris details | Severe stromal thickening, obscuring the entire anterior chamber | - |
| Conjunctival Congestion | None | Mild redness | Moderate redness and swelling | Severe redness and chemosis | - |
| Discharge | None | Serous discharge | Mucoid discharge | Purulent discharge | - |
This scoring system is adapted from several published studies.[1][6]
4.2. Bacterial Load Quantification
Materials:
-
Sterile surgical instruments for enucleation and corneal excision
-
Sterile PBS
-
Tissue homogenizer
-
TSA plates
-
Incubator
Procedure:
-
Euthanasia and Corneal Excision: At the end of the study period, humanely euthanize the rabbits. Aseptically excise the entire cornea.
-
Homogenization: Place the cornea in a sterile tube containing 1 mL of PBS and homogenize the tissue.
-
Serial Dilution and Plating: Perform serial dilutions of the corneal homogenate in sterile PBS and plate onto TSA plates.
-
Incubation and Counting: Incubate the plates at 37°C for 24-48 hours and count the number of colony-forming units (CFU).
-
Data Expression: Express the bacterial load as log10 CFU per cornea.
Visualizations
References
- 1. Porcine Ex vivo Cornea Model of Bacterial Keratitis: A Technique to Establish Bacterial Infection in Corneal Epithelial Cells [jove.com]
- 2. Anti-inflammatory effects of this compound, a novel fluoroquinolone, in primary human corneal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. Simplifying Collection of Corneal Specimens in Cases of Suspected Bacterial Keratitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.viamedica.pl [journals.viamedica.pl]
- 6. Histopathological Studies on Rabbits Infected by Bacteria Causing Infectious Keratitis in Human through Eye Inoculation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Besifloxacin for the Treatment of Staphylococcus aureus Keratitis in a Rabbit Model
Audience: Researchers, scientists, and drug development professionals.
Introduction
Staphylococcus aureus is a leading cause of bacterial keratitis, a serious corneal infection that can lead to significant vision loss. The New Zealand White rabbit model of bacterial keratitis is a well-established and reproducible preclinical model for evaluating the efficacy of novel antimicrobial agents. This document provides detailed application notes and protocols for inducing S. aureus keratitis in rabbits and for the subsequent treatment with besifloxacin ophthalmic suspension. The protocols and data presented are compiled from multiple studies to provide a comprehensive guide for researchers in this field. This compound has demonstrated significant efficacy in reducing bacterial load in this model, proving to be a potent agent against both methicillin-sensitive and methicillin-resistant S. aureus (MRSA) strains.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data from studies evaluating the efficacy of this compound in the rabbit model of S. aureus keratitis.
Table 1: Minimal Inhibitory Concentrations (MICs) of Fluoroquinolones against MRSA
| Fluoroquinolone | MIC (µg/mL) |
| This compound | 1 |
| Gatifloxacin | 8 |
| Moxifloxacin | 8 |
Table 2: Efficacy of Early Treatment with this compound against MRSA Keratitis (Treatment initiated 10 hours post-infection)
| Treatment Group | Mean log10 CFU/cornea (± SD) |
| This compound (0.6%) | Significantly lower than all other groups (P < 0.01) |
| Gatifloxacin (0.3%) | Significantly lower than PBS-treated corneas (P < 0.01) |
| Moxifloxacin (0.5%) | No significant difference from PBS-treated corneas (P = 0.12) |
| Phosphate-Buffered Saline (PBS) | Control |
Source:[1]
Table 3: Efficacy of Late Treatment with this compound against MRSA Keratitis (Treatment initiated 16 hours post-infection)
| Treatment Group | Mean log10 CFU/cornea (± SD) |
| This compound (0.6%) | 5.111 ± 0.251 |
| Gatifloxacin (0.3%) | 7.108 ± 0.346 |
| Moxifloxacin (0.5%) | 7.473 ± 0.144 |
| Phosphate-Buffered Saline (PBS) | 7.006 ± 0.144 |
Source:[2]
Experimental Protocols
Preparation of Staphylococcus aureus Inoculum
Objective: To prepare a standardized bacterial suspension for inducing keratitis.
Materials:
-
Staphylococcus aureus strain (e.g., MRSA)
-
Tryptic Soy Broth (TSB)
-
Phosphate-Buffered Saline (PBS), sterile
-
Spectrophotometer
-
Centrifuge
-
Agar plates
Protocol:
-
Inoculate several colonies of the desired S. aureus strain into 10 mL of TSB.
-
Incubate the culture at 37°C for 24 hours for amplification.[3]
-
Following incubation, centrifuge the bacterial suspension to pellet the bacteria.
-
Resuspend the bacterial pellet in sterile PBS.
-
Adjust the concentration of the bacterial suspension using a spectrophotometer to a desired optical density, which corresponds to a specific colony-forming unit (CFU)/mL. For example, a common target concentration is 1x10⁸ CFU/mL.[3]
-
Perform serial dilutions and plate on agar to confirm the final CFU/mL of the inoculum. A typical inoculum for intrastromal injection is approximately 100 CFU in a volume of 0.01 mL.[2][4][5]
Induction of Experimental Staphylococcus aureus Keratitis
Objective: To create a reproducible model of bacterial keratitis in rabbits.
Materials:
-
New Zealand White rabbits
-
Anesthetic agents (e.g., intramuscular xylazine hydrochloride)
-
Topical anesthetic (e.g., proparacaine hydrochloride eye drops)
-
30-gauge needle and tuberculin syringe
-
Slit-lamp biomicroscope
Protocol:
-
Anesthetize the rabbits according to approved institutional animal care and use committee protocols.
-
Apply a topical anesthetic to the eye that will be injected.[3]
-
Under a slit-lamp biomicroscope, perform an intrastromal injection of 0.01 mL of the prepared S. aureus inoculum (containing approximately 100 CFU) into the center of the cornea.[2][6]
-
Examine the eyes post-injection to confirm the presence of an intrastromal fluid bleb.
-
Monitor the animals for the development of clinical signs of keratitis, which typically appear within hours of inoculation.[3]
Treatment Regimen with this compound
Objective: To evaluate the efficacy of topical this compound in treating established S. aureus keratitis.
Materials:
-
This compound ophthalmic suspension (0.6%)
-
Comparator agents (e.g., gatifloxacin 0.3%, moxifloxacin 0.5%)
-
Vehicle control (e.g., Phosphate-Buffered Saline)
-
Calibrated micropipette
Protocol:
-
Early Treatment Model:
-
Late Treatment Model:
Evaluation of Treatment Efficacy
Objective: To assess the clinical and microbiological outcomes of the treatment.
Materials:
-
Slit-lamp biomicroscope
-
Scoring system for clinical signs of keratitis
-
Surgical instruments for corneal harvesting
-
Sterile PBS
-
Tissue homogenizer
-
Agar plates
Protocol:
-
Clinical Evaluation:
-
Microbiological Evaluation:
-
At the end of the treatment period, humanely euthanize the rabbits.
-
Aseptically harvest the corneas.
-
Homogenize each cornea in a known volume of sterile PBS.
-
Perform serial dilutions of the corneal homogenates and plate them on appropriate agar to determine the number of viable bacteria (CFU/cornea).
-
Visualizations
Caption: Workflow for the preparation of S. aureus inoculum and induction of keratitis in the rabbit model.
Caption: Workflow for the treatment and evaluation phases of the S. aureus keratitis rabbit model.
References
- 1. Efficacy of this compound in an early treatment model of methicillin-resistant Staphylococcus aureus keratitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy of this compound in a rabbit model of methicillin-resistant Staphylococcus aureus keratitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Treatment of Severe Acute Bacterial Keratitis in Rabbits Using Continuous Topical Ocular Instillation with Norvancomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Age-related differences in rabbits during experimental Staphylococcus aureus keratitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. Animal Models of Bacterial Keratitis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Mouse Model of Pseudomonas aeruginosa Keratitis and Besifloxacin Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pseudomonas aeruginosa is a formidable opportunistic pathogen and a leading cause of bacterial keratitis, particularly in contact lens wearers.[1] This infection can lead to rapid corneal destruction, ulceration, and vision loss if not treated promptly and effectively.[1] The pathogenesis of P. aeruginosa keratitis is multifactorial, involving bacterial virulence factors such as proteases and exotoxins, as well as a potent host inflammatory response that can contribute to tissue damage.[1][2] Mouse models of P. aeruginosa keratitis are invaluable tools for studying the disease's progression, the host's immune response, and for evaluating the efficacy of novel antimicrobial agents.
Besifloxacin is a fourth-generation fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[3] Its mechanism of action involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV, which are critical for bacterial DNA replication, transcription, and repair.[4] This dual-targeting mechanism is thought to reduce the likelihood of resistance development.[4] this compound has demonstrated potent activity against P. aeruginosa, including strains resistant to other fluoroquinolones, making it a promising candidate for the treatment of bacterial keratitis.[5]
These application notes provide a comprehensive overview and detailed protocols for establishing a mouse model of P. aeruginosa keratitis and for evaluating the therapeutic efficacy of this compound.
Data Presentation
The following tables summarize the expected quantitative outcomes of this compound treatment in an animal model of P. aeruginosa keratitis, based on studies in rabbits, which are indicative of the anticipated results in a mouse model.
Table 1: Efficacy of this compound against Quinolone-Resistant Pseudomonas aeruginosa (QRPA) in a Rabbit Keratitis Model [5]
| Treatment Group | Mean Log10 CFU/Cornea (± SEM) |
| PBS (Control) | 7.706 ± 0.299 |
| This compound (0.6%) | 3.875 ± 0.487 |
| Gatifloxacin (0.3%) | 5.415 ± 0.306 |
| Moxifloxacin (0.5%) | 5.455 ± 0.503 |
Table 2: Clinical Scores in a Rabbit Model of QRPA Keratitis Treated with this compound [5]
| Treatment Group | Mean Clinical Score (± SEM) |
| PBS (Control) | 7.071 ± 0.356 |
| This compound (0.6%) | 6.109 ± 0.321 |
| Gatifloxacin (0.3%) | 7.648 ± 0.660 |
| Moxifloxacin (0.5%) | 9.047 ± 0.570 |
Experimental Protocols
Preparation of Pseudomonas aeruginosa Inoculum
Materials:
-
Pseudomonas aeruginosa strain (e.g., ATCC 19660, PAO1, or a clinical isolate)
-
Tryptic Soy Broth (TSB)
-
Tryptic Soy Agar (TSA) plates
-
Spectrophotometer
-
Sterile saline (0.85% NaCl)
-
Centrifuge
Protocol:
-
Streak the P. aeruginosa strain from a frozen stock onto a TSA plate and incubate at 37°C for 18-24 hours.
-
Inoculate a single colony into 5 mL of TSB and incubate at 37°C with shaking (200 rpm) for 18-24 hours to generate a stationary phase culture.
-
Pellet the bacteria by centrifugation at 5,000 x g for 10 minutes.
-
Wash the bacterial pellet twice with sterile saline.
-
Resuspend the pellet in sterile saline and adjust the optical density at 600 nm (OD600) to a concentration corresponding to the desired colony-forming units (CFU)/mL (e.g., an OD600 of 0.1 is approximately 1 x 10^8 CFU/mL). The final inoculum should be prepared to deliver the desired CFU in a 5 µL volume.
-
Perform serial dilutions and plate on TSA to confirm the final bacterial concentration.
Mouse Model of Pseudomonas aeruginosa Keratitis
Materials:
-
6- to 8-week-old C57BL/6 mice
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Sterile 26- or 27-gauge needle
-
Micropipette and sterile tips
-
Prepared P. aeruginosa inoculum (e.g., 1 x 10^6 CFU in 5 µL)
Protocol:
-
Anesthetize the mice via intraperitoneal injection of the anesthetic cocktail.
-
Under a dissecting microscope, gently proptose the left eye.
-
Create three parallel incisions on the central cornea using a sterile 26- or 27-gauge needle, being careful not to penetrate the anterior chamber.
-
Topically apply 5 µL of the prepared P. aeruginosa inoculum onto the scarified cornea.[6]
-
Allow the mouse to recover on a warming pad.
-
Monitor the animals daily for signs of infection and overall health.
This compound Treatment
Materials:
-
This compound ophthalmic suspension (0.6%)
-
Sterile saline (for control group)
-
Micropipette and sterile tips
Protocol:
-
At a predetermined time post-infection (e.g., 6 hours), initiate treatment.
-
Divide the infected mice into treatment and control groups.
-
For the treatment group, topically apply 5 µL of this compound ophthalmic suspension (0.6%) onto the infected cornea.
-
For the control group, apply 5 µL of sterile saline.
-
Repeat the treatment at desired intervals (e.g., every 8 or 12 hours) for the duration of the study.
Clinical Scoring of Keratitis
Materials:
-
Slit-lamp biomicroscope (optional, but recommended)
-
Scoring sheet
Protocol:
-
At designated time points (e.g., 24, 48, 72 hours post-infection), examine the infected eyes.
-
Grade the severity of keratitis using a standardized scoring system. A common scoring system is as follows:[7]
-
0: Clear cornea, no signs of infection.
-
1: Faint opacity, partially covering the pupil.
-
2: Dense opacity, covering the pupil.
-
3: Dense opacity, covering the entire anterior segment.
-
4: Corneal perforation or phthisis bulbi (shrunken, non-functional eye).
-
-
Record the scores for each mouse at each time point.
Determination of Corneal Bacterial Load
Materials:
-
Sterile surgical instruments (forceps, scissors)
-
Sterile phosphate-buffered saline (PBS)
-
Tissue homogenizer
-
TSA plates
-
Incubator
Protocol:
-
At the end of the experiment, humanely euthanize the mice.
-
Aseptically excise the corneas from the infected eyes.
-
Place each cornea in a microcentrifuge tube containing 1 mL of sterile PBS.
-
Homogenize the tissue using a tissue homogenizer.
-
Perform serial dilutions of the corneal homogenate in sterile PBS.
-
Plate 100 µL of each dilution onto TSA plates in triplicate.
-
Incubate the plates at 37°C for 24-48 hours.
-
Count the colonies on the plates to determine the number of CFU per cornea.
Myeloperoxidase (MPO) Assay for Neutrophil Infiltration
Materials:
-
Excised corneas
-
Homogenization buffer (e.g., 50 mM potassium phosphate buffer, pH 6.0, containing 0.5% hexadecyltrimethylammonium bromide)
-
O-dianisidine dihydrochloride
-
Hydrogen peroxide (H2O2)
-
Spectrophotometer
Protocol:
-
Homogenize the excised corneas in 1 mL of homogenization buffer.
-
Freeze-thaw the homogenate three times to ensure cell lysis.
-
Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.
-
Collect the supernatant.
-
In a 96-well plate, add 10 µL of the supernatant to 140 µL of 50 mM phosphate buffer containing 0.167 mg/mL O-dianisidine dihydrochloride.
-
Initiate the reaction by adding 10 µL of 0.0005% H2O2.
-
Measure the change in absorbance at 460 nm over time using a spectrophotometer.
-
MPO activity can be expressed as units per cornea, where one unit of MPO is defined as the amount of enzyme that degrades 1 µmol of peroxide per minute at 25°C.
Visualizations
Caption: Experimental workflow for the mouse model of P. aeruginosa keratitis and this compound treatment.
References
- 1. Pathogenesis of Pseudomonas aeruginosa Keratitis | Ento Key [entokey.com]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. This compound: Efficacy and Safety in Treatment and Prevention of Ocular Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Different strains of Pseudomonas aeruginosa isolated from ocular infections or inflammation display distinct corneal pathologies in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. Pseudomonas aeruginosa Keratitis in Knockout Mice Deficient in Intercellular Adhesion Molecule 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Establishing an experimental Pseudomonas aeruginosa keratitis model in mice - Challenges and solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Besifloxacin using a Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
Abstract
This application note details a robust and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the accurate quantification of Besifloxacin in bulk drug and ophthalmic formulations. The described isocratic method is simple, precise, and accurate, making it suitable for routine quality control analysis and stability studies. The method utilizes a C8 or C18 stationary phase with a mobile phase consisting of a phosphate buffer and an organic solvent mixture, with UV detection at approximately 297 nm. All validation parameters, including linearity, accuracy, precision, and limits of detection and quantification, are presented and meet the standards outlined by the International Council for Harmonisation (ICH) guidelines.[1][2]
Introduction
This compound is a fourth-generation 8-chloro fluoroquinolone antibiotic specifically developed for topical ophthalmic use.[3] It is primarily used in the treatment of bacterial conjunctivitis.[2] The development of a reliable and efficient analytical method is crucial for ensuring the quality, potency, and safety of this compound pharmaceutical products. This document provides a detailed protocol for an HPLC method that effectively separates and quantifies this compound, demonstrating high sensitivity and specificity.[2][3]
Experimental
Chromatographic Conditions
A summary of the optimal chromatographic conditions for the analysis of this compound is presented in the table below. These conditions were established based on a review of validated methods to ensure reliable and reproducible results.[1][4]
| Parameter | Specification |
| Stationary Phase (Column) | Oyster C8 (250 x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase | Phosphate Buffer (pH 3.0) : Methanol : Acetonitrile (50:25:25, v/v/v)[1][4] |
| Flow Rate | 1.0 mL/min[1][4] |
| Detection Wavelength | 297 nm[1] |
| Injection Volume | 20 µL[1] |
| Column Temperature | Ambient[1] |
| Run Time | Approximately 10 minutes |
Reagents and Solutions
-
This compound Hydrochloride Reference Standard: Of known purity.
-
Methanol and Acetonitrile: HPLC Grade.
-
Potassium Dihydrogen Orthophosphate: Analytical Grade.
-
Orthophosphoric Acid: Analytical Grade (for pH adjustment).
-
Purified Water: HPLC grade or double distilled.
Protocols
Preparation of Mobile Phase
-
Prepare a 10 mM phosphate buffer by dissolving 1.36 g of potassium dihydrogen orthophosphate in 1000 mL of purified water.[1]
-
Adjust the pH of the buffer solution to 3.0 using orthophosphoric acid.[1]
-
Filter the buffer solution through a 0.45 µm membrane filter.
-
Prepare the final mobile phase by mixing the phosphate buffer, methanol, and acetonitrile in a 50:25:25 (v/v/v) ratio.[1]
-
Degas the mobile phase by sonication for 10-15 minutes before use.
Preparation of Standard Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound HCl reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with distilled water.[1]
-
Working Standard Solution (100 µg/mL): Transfer 10 mL of the stock solution to a 100 mL volumetric flask and dilute to the mark with distilled water.[1]
-
Calibration Curve Solutions (4-14 µg/mL): Prepare a series of dilutions by transferring appropriate aliquots (e.g., 0.4, 0.6, 0.8, 1.0, 1.2, 1.4 mL) of the working standard solution (100 µg/mL) into 10 mL volumetric flasks. Dilute to the mark with the mobile phase.[1]
Preparation of Sample Solution (from 0.6% Ophthalmic Suspension)
-
Transfer 1.0 mL of the this compound 0.6% ophthalmic suspension into a 50 mL volumetric flask.[1]
-
Add a sufficient amount of distilled water and sonicate for 5 minutes to ensure complete dissolution.[1]
-
Dilute to the mark with distilled water to obtain a solution with a nominal concentration of 100 µg/mL.[1]
-
Filter the solution through a 0.45 µm syringe filter (e.g., Whatman filter paper No. 42) before injection.[1]
-
If necessary, further dilute the filtered solution with the mobile phase to fall within the calibration curve range.
Caption: Experimental workflow for this compound quantification.
Method Validation Summary
The described HPLC method has been validated according to ICH guidelines, demonstrating its suitability for its intended purpose.[1][2] The key validation parameters are summarized below.
| Validation Parameter | Result |
| Linearity Range | 4 - 14 µg/mL[1] |
| Correlation Coefficient (r²) | > 0.999[1][2] |
| Accuracy (% Recovery) | 98.34% - 101.56%[1] |
| Precision (% RSD) | < 2.0%[1][3] |
| Limit of Detection (LOD) | 0.43 µg/mL[2] |
| Limit of Quantification (LOQ) | 1.29 µg/mL[2] |
| Specificity | No interference from excipients or degradation products[1][2] |
| Robustness | Method is resilient to minor changes in mobile phase composition and flow rate[2] |
System Suitability
Before performing the analysis, the chromatographic system must pass system suitability tests to ensure adequate performance. The acceptance criteria are as follows:
-
Tailing Factor: Not more than 2.0.
-
Theoretical Plates: Not less than 2000.
-
%RSD for replicate injections: Not more than 2.0%.
Caption: Logical flow diagram of the HPLC system components.
Conclusion
The HPLC method detailed in this application note is demonstrated to be simple, rapid, specific, accurate, and precise for the quantification of this compound in bulk and ophthalmic suspension forms.[1] The validation results confirm that the method is reliable for routine quality control testing and stability analysis, adhering to the stringent requirements of the pharmaceutical industry.[2][3]
References
Application Note & Protocol: Preparation of Besifloxacin Stock Solutions for Cell Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
Besifloxacin is a fourth-generation fluoroquinolone antibiotic known for its potent, broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1][2] It is distinguished by a novel 8-chloro substituent and a balanced dual-targeting mechanism against bacterial DNA gyrase and topoisomerase IV.[3][4][5][6] This dual action is crucial for inhibiting bacterial DNA replication, transcription, and repair, ultimately leading to bacterial cell death and potentially reducing the development of resistance.[3][6] Beyond its antibacterial properties, this compound has also been shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting anti-inflammatory effects.[1][4]
Accurate and consistent preparation of stock solutions is fundamental for obtaining reliable and reproducible results in cell culture-based assays. This document provides a detailed protocol for the preparation, sterilization, and storage of this compound stock solutions intended for research use.
Physicochemical Properties of this compound
This compound is typically supplied as this compound Hydrochloride, a solid, off-white to light yellow powder.[4][7] Understanding its physical and chemical properties is essential for proper handling and dissolution.
| Property | Data |
| Chemical Name | 7-[(3R)-3-aminohexahydro-1H-azepin-1-yl]-8-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid, monohydrochloride[8] |
| Molecular Formula | C₁₉H₂₁ClFN₃O₃ • HCl[4][8] |
| Molecular Weight | 430.3 g/mol [4][8][9] |
| Appearance | Off-white or light yellow powder[4] |
| Water Solubility | Sparingly soluble (0.08 mg/mL to 0.143 mg/mL).[9][10][11] Solubility increases in acidic conditions.[9] |
| Solvent Solubility | Methanol: Slightly soluble.[4][8][12] DMSO: Slightly soluble (may require warming).[4] Some sources report insolubility.[2][13] Ethanol: Slightly soluble to insoluble.[12][13] |
| pKa Values | 5.65 and 9.91[12][14] |
| Solid State Stability | ≥ 4 years when stored at 4°C.[8] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol details the preparation of a 10 mM stock solution in methanol, a solvent in which this compound HCl demonstrates slight solubility.[7][8][12] Given the poor aqueous stability, preparing stock solutions in a suitable organic solvent and creating fresh dilutions for experiments is recommended.[8]
Materials:
-
This compound Hydrochloride (FW: 430.3 g/mol )
-
Anhydrous Methanol (ACS grade or higher)
-
Sterile, conical-bottom polypropylene tubes (15 mL and 50 mL)
-
Sterile, amber microcentrifuge tubes (1.5 mL or 2 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator bath
-
Sterile syringe filters (0.22 µm pore size, compatible with methanol, e.g., PTFE)
-
Sterile syringes
-
Pipettes and sterile filter tips
Procedure:
-
Calculate Required Mass: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Example for 10 mL of 10 mM stock: Mass (mg) = 0.010 mol/L * 0.010 L * 430.3 g/mol * 1000 mg/g = 4.303 mg
-
-
Weighing: Carefully weigh the calculated amount of this compound HCl powder using an analytical balance in a chemical fume hood. Transfer the powder to a 15 mL sterile polypropylene tube.
-
Dissolution: a. Add a small volume of methanol (e.g., 5 mL for a 10 mL final volume) to the tube containing the powder. b. Vortex the tube vigorously for 1-2 minutes to facilitate dissolution. c. If powder is still visible, place the tube in a sonicator bath for 5-10 minutes.[7] d. Once fully dissolved, add methanol to reach the final desired volume (e.g., 10 mL). Vortex briefly to ensure a homogenous solution.
-
Sterilization: a. For cell culture applications, sterile filtration is mandatory. b. Draw the this compound stock solution into a sterile syringe. c. Attach a 0.22 µm sterile syringe filter to the syringe. d. Dispense the solution through the filter into a new sterile 15 mL or 50 mL tube. Note: Using a solvent-compatible filter material like PTFE is crucial to avoid filter degradation.
-
Aliquoting and Storage: a. Dispense the sterile stock solution into smaller, single-use volumes (e.g., 100 µL) in sterile, amber microcentrifuge tubes. Amber tubes are recommended to protect the compound from light. b. Clearly label each aliquot with the compound name, concentration (10 mM), solvent (Methanol), and preparation date. c. Store the aliquots at -20°C.
Experimental Workflow
Caption: Workflow for preparing sterile this compound stock solution.
Mechanism of Action
This compound exerts its bactericidal effect by targeting two essential type II topoisomerase enzymes in bacteria: DNA gyrase and topoisomerase IV.[1][3][14]
-
DNA Gyrase Inhibition: In many Gram-negative bacteria, DNA gyrase is the primary target. This enzyme is responsible for introducing negative supercoils into DNA, a process vital for relieving torsional stress during DNA replication and transcription.[3] Inhibition by this compound stalls the replication fork, halting DNA synthesis.[3]
-
Topoisomerase IV Inhibition: In most Gram-positive bacteria, topoisomerase IV is the main target. This enzyme is critical for decatenation—the separation of interlinked daughter chromosomes after replication.[3] By inhibiting this enzyme, this compound prevents the segregation of replicated DNA into daughter cells, thereby blocking cell division.[3][15]
This balanced, dual-targeting activity is believed to lower the probability of bacteria developing resistance through spontaneous mutation.[4][5]
Caption: Dual-targeting mechanism of action of this compound.
Storage and Stability
Proper storage is critical to maintain the potency and integrity of this compound solutions.
| Solution Type | Recommended Storage Conditions |
| Solid Powder | Store at 4°C, protected from light. Stable for at least 4 years.[8] |
| Organic Stock | Store sterile, single-use aliquots at -20°C, protected from light.[16] While long-term stability data is limited, this is a standard practice to preserve compound integrity and prevent freeze-thaw cycles. |
| Aqueous Solutions | Not recommended for storage longer than one day.[8] Prepare fresh dilutions in cell culture media or aqueous buffers immediately before use from the frozen organic stock. |
| General Note | Studies have shown this compound has notable resilience in acidic environments but undergoes significant degradation under alkaline conditions.[17] |
Safety Precautions
This compound hydrochloride is a research chemical and should be handled with appropriate safety measures.
-
Handle the powder in a chemical fume hood to avoid inhalation.
-
Wear personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
-
Consult the Safety Data Sheet (SDS) provided by the manufacturer for complete safety and handling information.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. selleckchem.com [selleckchem.com]
- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 4. toku-e.com [toku-e.com]
- 5. researchgate.net [researchgate.net]
- 6. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 7. biomedres.us [biomedres.us]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 13. apexbt.com [apexbt.com]
- 14. tga.gov.au [tga.gov.au]
- 15. youtube.com [youtube.com]
- 16. ProtocolsAntibioticStockSolutions < Lab < TWiki [barricklab.org]
- 17. HPLC Method Development for Stability of this compound in Formulations [wisdomlib.org]
Time-Kill Kinetics of Besifloxacin Against Ophthalmic Pathogens: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Besifloxacin, a topical fluoroquinolone exclusively developed for ophthalmic use, demonstrates potent and rapid bactericidal activity against a broad spectrum of pathogens commonly implicated in ocular infections. This document provides detailed application notes and experimental protocols for assessing the time-kill kinetics of this compound against key ophthalmic pathogens. The provided methodologies, data summaries, and visualizations are intended to guide researchers in the evaluation of this compound's bactericidal profile and to facilitate comparative analyses with other antimicrobial agents.
Introduction
Time-kill kinetics assays are crucial in vitro pharmacodynamic studies that provide valuable insights into the bactericidal or bacteriostatic activity of an antimicrobial agent over time. Unlike minimum inhibitory concentration (MIC) assays that determine the lowest concentration of a drug that inhibits visible bacterial growth, time-kill assays delineate the rate and extent of bacterial killing.[1] this compound, a chlorofluoroquinolone, has demonstrated potent activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains.[2][3] Its mechanism of action involves the inhibition of two essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are critical for bacterial DNA replication.[4][5] These application notes compile data from various studies and present a standardized protocol for performing time-kill assays with this compound against common ocular pathogens such as Staphylococcus aureus, Staphylococcus epidermidis, Streptococcus pneumoniae, Haemophilus influenzae, and Pseudomonas aeruginosa.
Data Presentation
The following tables summarize the quantitative data from time-kill kinetic studies of this compound against various ophthalmic pathogens.
Table 1: Time to Achieve ≥3-log₁₀ Reduction in Viable Bacteria (Bactericidal Activity) for this compound
| Pathogen | This compound Concentration | Time for ≥3-log₁₀ Kill | Reference(s) |
| Staphylococcus aureus | 4x MIC | 45-60 minutes | [6] |
| Staphylococcus aureus | 100 µg/mL | Approached 3-log kill at 180 minutes | [1] |
| Staphylococcus epidermidis | 4x MIC | 45-120 minutes | [6] |
| Streptococcus pneumoniae | 4x MIC | 120 minutes (for fluoroquinolone-susceptible isolates) | [6] |
| Haemophilus influenzae | 4x MIC | <120 minutes | [3] |
| Haemophilus influenzae | 100 µg/mL | <120 minutes | [1][7] |
| Pseudomonas aeruginosa | 100 µg/mL | <5 minutes | [1][7] |
Table 2: Log₁₀ Reduction in CFU/mL of Ophthalmic Pathogens with this compound (100 µg/mL) Over Time
| Pathogen | 5 minutes | 30 minutes | 60 minutes | 120 minutes | 180 minutes | Reference(s) |
| Staphylococcus aureus | 0.6 | - | - | - | 2.6 | [1][8] |
| Staphylococcus epidermidis | 0.3 | - | - | - | 1.4 | [8] |
| Haemophilus influenzae | 1.3 | - | - | 3.0 | 3.6 | [1][8] |
| Pseudomonas aeruginosa | ≥3.0 | - | - | - | - | [1][7] |
Note: Dashes (-) indicate that specific data points were not provided in the cited literature for those exact time intervals.
Table 3: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound against Ophthalmic Pathogens
| Pathogen | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MBC₉₀ (mg/L) | Reference(s) |
| Staphylococcus aureus | 0.06 | 0.25 | 0.12 - 4 | [9][10] |
| Staphylococcus epidermidis | - | - | - | [9] |
| Streptococcus pneumoniae | 0.06 | 0.25 | 0.12 - 4 | [3][9][10] |
| Haemophilus influenzae | 0.06 | 0.25 | - | [3][9][10] |
| Pseudomonas aeruginosa | - | 2 | - | [9][11] |
| Ciprofloxacin-Resistant MRSA | - | 4 | - | [9][12] |
| Ciprofloxacin-Resistant MRSE | - | 4 | - | [9][12] |
Note: MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.
Experimental Protocols
The following is a detailed methodology for conducting a time-kill kinetics assay for this compound against ophthalmic pathogens, synthesized from established protocols and Clinical and Laboratory Standards Institute (CLSI) guidelines.[2][3]
Materials
-
This compound analytical standard
-
Appropriate solvent for this compound (e.g., sterile distilled water with pH adjustment)
-
Bacterial isolates of interest (e.g., S. aureus, S. epidermidis, S. pneumoniae, H. influenzae, P. aeruginosa)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
For S. pneumoniae: CAMHB supplemented with 3-5% lysed horse blood
-
For H. influenzae: Haemophilus Test Medium (HTM) Broth
-
Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)
-
Tryptic Soy Agar (TSA) with 5% sheep blood or other appropriate agar medium
-
Sterile test tubes or flasks
-
Incubator (35-37°C)
-
Shaking incubator (optional)
-
Spectrophotometer or McFarland turbidity standards
-
Micropipettes and sterile tips
-
Spiral plater or manual plating supplies (spreaders, turntables)
-
Colony counter
Preparation of Reagents and Media
-
This compound Stock Solution: Prepare a stock solution of this compound at a concentration of 100x the highest concentration to be tested. Dissolve the analytical standard in the appropriate solvent and sterilize by filtration through a 0.22 µm filter.
-
Bacterial Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test organism.
-
Inoculate the colonies into a tube containing 5 mL of the appropriate broth medium.
-
Incubate the broth culture at 35-37°C until it reaches the logarithmic phase of growth, typically indicated by a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in the appropriate broth to achieve a final starting inoculum of approximately 5 x 10⁵ CFU/mL in the test tubes.
-
Time-Kill Assay Procedure
-
Assay Setup:
-
Prepare a series of sterile tubes for each bacterial isolate to be tested.
-
Each set should include:
-
A growth control tube (no antibiotic).
-
Tubes with this compound at various concentrations (e.g., 0.5x, 1x, 2x, 4x MIC).
-
-
-
Inoculation and Drug Addition:
-
Add the appropriate volume of the standardized bacterial inoculum to each tube.
-
Add the corresponding volume of the this compound working solution to the test tubes to achieve the desired final concentrations. For the growth control, add an equivalent volume of sterile solvent.
-
-
Incubation:
-
Incubate all tubes at 35-37°C. A shaking incubator can be used to ensure aeration and uniform exposure to the antibiotic.
-
-
Sampling and Viable Cell Counts:
-
At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each tube.
-
Perform serial ten-fold dilutions of the aliquot in sterile saline or PBS to reduce the antibiotic concentration and obtain a countable number of colonies.
-
Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto agar plates.
-
Incubate the plates at 35-37°C for 18-24 hours (or longer if required for the specific organism).
-
-
Data Analysis:
-
Count the number of colonies (CFU) on the plates that have between 30 and 300 colonies.
-
Calculate the CFU/mL for each time point using the formula: CFU/mL = (Number of colonies x Dilution factor) / Volume plated (mL)
-
Plot the log₁₀ CFU/mL versus time for each antibiotic concentration and the growth control.
-
Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in the initial CFU/mL.
-
Visualizations
Signaling Pathway of Fluoroquinolone Action
Caption: Mechanism of action of this compound targeting DNA gyrase and topoisomerase IV.
Experimental Workflow for Time-Kill Kinetics Assay
Caption: Step-by-step workflow for the time-kill kinetics assay.
Conclusion
This compound exhibits rapid and potent bactericidal activity against a wide range of clinically relevant ophthalmic pathogens, including those resistant to other fluoroquinolones.[2][3] The time-kill kinetics data consistently demonstrate that this compound achieves a rapid reduction in bacterial viability, often within the first few hours of exposure.[2][6] The provided protocols offer a standardized approach for researchers to further investigate the bactericidal characteristics of this compound and other antimicrobial agents, contributing to a deeper understanding of their pharmacodynamic profiles in the context of ophthalmic infections.
References
- 1. In Vitro Time-Kill of Common Ocular Pathogens with this compound Alone and in Combination with Benzalkonium Chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bactericidal activity of this compound against staphylococci, Streptococcus pneumoniae and Haemophilus influenzae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Target specificity of the new fluoroquinolone this compound in Streptococcus pneumoniae, Staphylococcus aureus and Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. academic.oup.com [academic.oup.com]
- 7. In Vitro Time-Kill of Common Ocular Pathogens with this compound Alone and in Combination with Benzalkonium Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vitro Time-Kill of Common Ocular Pathogens with this compound Alone and in Combination with Benzalkonium Chloride [mdpi.com]
- 9. This compound: Efficacy and Safety in Treatment and Prevention of Ocular Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Integrated analysis of three bacterial conjunctivitis trials of this compound ophthalmic suspension, 0.6%: etiology of bacterial conjunctivitis and antibacterial susceptibility profile - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound ophthalmic suspension 0.6% in the treatment of bacterial conjunctivitis patients with Pseudomonas aeruginosa infections - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
Application Notes and Protocols for In Vitro Models of the Blood-Ocular Barrier: Besifloxacin Permeability Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
The blood-ocular barrier (BOB) is a critical physiological barrier that meticulously regulates the passage of substances from the systemic circulation into the delicate ocular tissues. This barrier is comprised of two main components: the blood-aqueous barrier (BAB) and the blood-retinal barrier (BRB). The inner BRB is formed by the tight junctions between retinal capillary endothelial cells, while the outer BRB is established by the retinal pigment epithelium (RPE).[1] Understanding the permeability of therapeutic agents, such as the topical fluoroquinolone antibiotic Besifloxacin, across these barriers is paramount for the development of effective treatments for ocular diseases.
These application notes provide a comprehensive overview and detailed protocols for utilizing in vitro models of the blood-ocular barrier, specifically focusing on the outer BRB using the human retinal pigment epithelial cell line, ARPE-19, to assess the permeability of this compound.
Data Presentation: Permeability of Fluoroquinolones Across Ocular Barrier Models
| Compound | In Vitro Model | Apparent Permeability Coefficient (Papp) (cm/s) | Reference |
| Ciprofloxacin | ARPE-19 Cells | 5.2 x 10⁻⁶ | [2] |
| This compound | Excised Bovine Cornea | 6.01 x 10⁻⁶ | [3] |
Note: The provided Papp value for Ciprofloxacin across ARPE-19 cells can serve as an initial estimate for the permeability of hydrophilic fluoroquinolones across the outer blood-retinal barrier. The data for this compound across the bovine cornea represents a different barrier (corneal epithelium) and an ex vivo system but offers context for its general ocular permeability. Researchers are encouraged to generate specific Papp values for this compound using the protocols outlined below for their specific research needs.
Experimental Protocols
Establishment of an In Vitro Outer Blood-Retinal Barrier Model using ARPE-19 Cells
This protocol details the steps for culturing ARPE-19 cells on permeable Transwell® inserts to form a polarized monolayer that mimics the outer blood-retinal barrier.
Materials:
-
ARPE-19 cells (ATCC® CRL-2302™)
-
DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Transwell® permeable supports (e.g., 12-well or 24-well plates with 0.4 µm pore size polyester membrane)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free
-
Cell culture incubator (37°C, 5% CO₂)
-
Laminin (optional, for coating Transwell® inserts)
Procedure:
-
Cell Culture Maintenance: Culture ARPE-19 cells in T-75 flasks with DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin. Passage the cells when they reach 80-90% confluency.
-
Transwell® Insert Preparation (Optional): For enhanced cell attachment and polarization, coat the apical side of the Transwell® inserts with laminin according to the manufacturer's instructions.
-
Seeding Cells on Transwell® Inserts:
-
Trypsinize confluent ARPE-19 cells and resuspend them in fresh culture medium.
-
Seed the cells onto the apical compartment of the Transwell® inserts at a density of 1 x 10⁵ cells/cm².
-
Add fresh culture medium to the basolateral compartment.
-
-
Monolayer Formation and Differentiation:
-
Culture the cells for 4-6 weeks to allow for the formation of a confluent and polarized monolayer with well-established tight junctions.
-
Change the culture medium in both the apical and basolateral compartments every 2-3 days.
-
Assessment of Barrier Integrity: Transepithelial Electrical Resistance (TEER) Measurement
TEER measurement is a non-invasive method to assess the integrity of the tight junctions in the cell monolayer.
Materials:
-
Epithelial Volt-Ohm Meter (EVOM) with "chopstick" electrodes
-
Sterile PBS containing Ca²⁺ and Mg²⁺
-
Blank Transwell® insert (without cells)
Procedure:
-
Equilibration: Before measurement, allow the culture plates to equilibrate to room temperature for 15-20 minutes inside a sterile cell culture hood.
-
Electrode Sterilization: Sterilize the electrodes with 70% ethanol and allow them to air dry completely. Rinse with sterile PBS.
-
Blank Measurement: Add culture medium to a blank Transwell® insert and measure the resistance. This value will be subtracted from the resistance of the cell monolayers.
-
TEER Measurement:
-
Carefully place the shorter electrode in the apical compartment and the longer electrode in the basolateral compartment. Ensure the electrodes do not touch the cell monolayer.
-
Record the resistance reading from the EVOM.
-
-
Calculation:
-
Subtract the resistance of the blank insert from the resistance of the cell monolayer.
-
Multiply the resulting value by the surface area of the Transwell® insert to obtain the TEER value in Ω·cm².
-
Monolayers are typically considered ready for permeability studies when they exhibit stable TEER values (e.g., >50 Ω·cm² for ARPE-19 cells).[4]
-
This compound Permeability Assay (Apical-to-Basolateral)
This protocol describes the procedure to measure the transport of this compound from the apical (retinal) side to the basolateral (choroidal) side of the in vitro barrier model.
Materials:
-
ARPE-19 monolayers on Transwell® inserts with established TEER
-
This compound solution of known concentration in transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Transport buffer (HBSS)
-
96-well plates for sample collection
-
High-Performance Liquid Chromatography (HPLC) system for this compound quantification
Procedure:
-
Monolayer Preparation:
-
Gently wash the apical and basolateral compartments of the Transwell® inserts twice with pre-warmed (37°C) transport buffer.
-
Add fresh, pre-warmed transport buffer to the basolateral compartment.
-
-
Initiation of the Permeability Assay:
-
Remove the transport buffer from the apical compartment.
-
Add the this compound solution to the apical compartment.
-
-
Sample Collection:
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect a sample from the basolateral compartment.
-
Immediately after each sample collection, replenish the basolateral compartment with an equal volume of fresh, pre-warmed transport buffer to maintain a constant volume.
-
At the end of the experiment, collect a sample from the apical compartment to determine the final concentration of this compound.
-
-
Sample Analysis:
-
Calculation of Apparent Permeability Coefficient (Papp):
-
The Papp value is calculated using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the steady-state flux of this compound across the monolayer (µg/s). This is determined from the slope of the cumulative amount of this compound in the basolateral compartment versus time.
-
A is the surface area of the Transwell® membrane (cm²).
-
C₀ is the initial concentration of this compound in the apical compartment (µg/mL).
-
-
Visualizations
Caption: Workflow for this compound permeability study using an in vitro BRB model.
Caption: Diagram of the in vitro outer blood-retinal barrier model for permeability assays.
References
- 1. Roles of Drug Transporters in Blood-Retinal Barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Drug Flux Across RPE Cell Models: The Hunt for An Appropriate Outer Blood–Retinal Barrier Model for Use in Early Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ARPE-19, a human retinal pigment epithelial cell line with differentiated properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. A novel, sensitive, and widely accessible this compound quantification method by HPLC-fluorescence: Application to an ocular pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Besifloxacin in Biofilm Eradication Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current understanding and methodologies for utilizing Besifloxacin in the study of bacterial biofilm eradication. While research specifically detailing this compound's anti-biofilm properties is emerging, this document synthesizes available data and established protocols to guide future investigations.
Introduction
This compound is a fourth-generation fluoroquinolone with potent bactericidal activity. Its primary mechanism of action involves the dual inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, transcription, and repair.[1] This dual-targeting mechanism is thought to contribute to its broad-spectrum activity and potentially lower propensity for resistance development. While extensively studied for its efficacy against planktonic bacteria causing ocular infections, its application in combating persistent and drug-tolerant bacterial biofilms is an area of growing interest.
Biofilms are structured communities of microorganisms encased in a self-produced extracellular polymeric substance (EPS) matrix, which confers significant protection against antimicrobials and the host immune system. The eradication of biofilms is a critical challenge in clinical and industrial settings. These notes provide protocols and available data to facilitate research into the potential of this compound as an anti-biofilm agent.
Data Presentation
The following tables summarize the available quantitative data on the efficacy of this compound. Table 1 presents the Minimum Inhibitory Concentrations (MICs) against various planktonic bacterial isolates, providing a baseline for its antimicrobial activity. Table 2 presents the much sought-after, though currently limited, Minimum Biofilm Eradication Concentration (MBEC) data for this compound against clinical isolates of Staphylococcus aureus and Escherichia coli.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Planktonic Bacteria
| Bacterial Species | Resistance Profile | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) - Ciprofloxacin-Sensitive | - | 0.06 | [2] |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) - Ciprofloxacin-Resistant | - | 4 | [1][2] |
| Staphylococcus epidermidis | Methicillin-Resistant (MRSE) - Ciprofloxacin-Sensitive | - | 0.06 | [2] |
| Staphylococcus epidermidis | Methicillin-Resistant (MRSE) - Ciprofloxacin-Resistant | - | 4 | [2] |
| Coagulase-Negative Staphylococci (CoNS) | Methicillin-Resistant | - | 0.5 | [3] |
| Pseudomonas aeruginosa | Ciprofloxacin-Sensitive | - | 4 | [2] |
| Serratia marcescens | - | - | 1 | [2] |
| Neisseria spp. | - | - | 0.25 | [2] |
| All Isolates (from 3 clinical trials) | - | 0.06 | 0.25 | [1] |
Note: MIC₅₀ and MIC₉₀ represent the minimum concentrations required to inhibit the growth of 50% and 90% of the isolates, respectively.
Table 2: Minimum Biofilm Eradication Concentration (MBEC) of this compound
| Bacterial Species | End-Point Assay | MBEC (µM) | Reference |
| Escherichia coli (Clinical Isolates) | Biomass Reduction (90% reduction in safranin) | ~100 - 300 | [4] |
| Metabolic Viability (80% reduction in resazurin) | ~200 - 500 | [4] | |
| Culturability (3-log reduction in CFU/mL) | ~300 - 600 | [4] | |
| Staphylococcus aureus (Clinical Isolates) | Biomass Reduction (90% reduction in safranin) | ~200 - 400 | [4] |
| Metabolic Viability (80% reduction in resazurin) | ~300 - 600 | [4] | |
| Culturability (3-log reduction in CFU/mL) | ~400 - 800 | [4] |
Note: The MBEC values are estimations derived from the graphical data presented in the referenced study.[4] Researchers should consult the primary literature for precise values and experimental details.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the anti-biofilm activity of this compound. These protocols are based on established methods and can be adapted for specific research needs.
Determination of Minimum Biofilm Eradication Concentration (MBEC)
This protocol is adapted from methodologies described for determining MBEC against various bacterial biofilms.[4]
Objective: To determine the minimum concentration of this compound required to eradicate a pre-formed bacterial biofilm.
Materials:
-
This compound stock solution
-
96-well microtiter plates
-
Bacterial culture (e.g., Staphylococcus aureus, Pseudomonas aeruginosa)
-
Appropriate growth medium (e.g., Tryptic Soy Broth (TSB), Mueller-Hinton Broth (MHB))
-
Sterile phosphate-buffered saline (PBS)
-
Safranin solution (0.1% w/v) for biomass staining
-
Resazurin solution (0.01% w/v) for metabolic activity assessment
-
Plate reader (for absorbance and fluorescence measurements)
-
Sonicator
Procedure:
-
Biofilm Formation:
-
Prepare a bacterial inoculum adjusted to 0.5 McFarland standard in the appropriate growth medium.
-
Dispense 200 µL of the bacterial suspension into the wells of a 96-well microtiter plate.
-
Incubate the plate under static conditions for 24-48 hours at 37°C to allow for biofilm formation.
-
-
This compound Treatment:
-
After incubation, gently remove the planktonic bacteria by aspirating the medium.
-
Wash the wells twice with 200 µL of sterile PBS to remove non-adherent cells.
-
Prepare serial dilutions of this compound in the appropriate growth medium in a separate 96-well plate.
-
Transfer 200 µL of each this compound dilution to the wells containing the pre-formed biofilms. Include a growth control (no drug) and a sterility control (no bacteria).
-
Incubate the plate for 24 hours at 37°C.
-
-
MBEC Determination (endpoint assays):
-
a) Biomass Quantification (Safranin Staining):
-
After treatment, discard the this compound-containing medium and wash the wells twice with PBS.
-
Add 200 µL of 0.1% safranin solution to each well and incubate for 15 minutes at room temperature.
-
Remove the safranin solution and wash the wells with PBS until the control wells are colorless.
-
Add 200 µL of 30% acetic acid to each well to dissolve the bound stain.
-
Measure the absorbance at 492 nm using a plate reader. The MBEC is the lowest concentration that results in a 90% reduction in biomass compared to the growth control.
-
-
b) Metabolic Activity (Resazurin Assay):
-
After treatment, remove the this compound-containing medium and wash the wells twice with PBS.
-
Add 200 µL of 0.01% resazurin solution in PBS to each well.
-
Incubate in the dark for 1-4 hours at 37°C.
-
Measure the fluorescence (Excitation: 560 nm, Emission: 590 nm) using a plate reader. The MBEC is the lowest concentration that results in an 80% reduction in metabolic activity.
-
-
c) Viable Cell Counting (CFU Enumeration):
-
Following treatment, wash the wells twice with PBS.
-
Add 200 µL of sterile PBS to each well and sonicate the plate for 5-10 minutes to dislodge the biofilm.
-
Perform serial dilutions of the resulting bacterial suspension and plate onto appropriate agar plates.
-
Incubate the plates for 24 hours at 37°C and count the colony-forming units (CFUs). The MBEC is the lowest concentration that results in a ≥3-log reduction in CFU/mL compared to the initial inoculum.
-
-
Confocal Laser Scanning Microscopy (CLSM) for Biofilm Visualization
Objective: To visually assess the effect of this compound on the structure and viability of bacterial biofilms.
Materials:
-
This compound
-
Bacterial strain capable of forming robust biofilms
-
Glass-bottom dishes or chamber slides
-
LIVE/DEAD™ BacLight™ Bacterial Viability Kit (or similar staining reagents, e.g., SYTO 9 and Propidium Iodide)
-
Confocal laser scanning microscope
Procedure:
-
Biofilm Growth: Grow biofilms on glass-bottom dishes or chamber slides as described in the MBEC protocol.
-
Treatment: Treat the mature biofilms with various concentrations of this compound (including a no-drug control) for a specified duration (e.g., 24 hours).
-
Staining:
-
Gently wash the biofilms with PBS.
-
Stain the biofilms with a LIVE/DEAD staining solution according to the manufacturer's instructions. Typically, this involves a 15-30 minute incubation in the dark.
-
-
Imaging:
-
Immediately visualize the stained biofilms using a confocal laser scanning microscope.
-
Acquire z-stack images to reconstruct the three-dimensional architecture of the biofilm.
-
Analyze the images to assess changes in biofilm thickness, cell viability (green for live cells, red for dead cells), and overall structure in response to this compound treatment.
-
Visualizations
Mechanism of Action of this compound
Caption: Dual inhibition of DNA gyrase and topoisomerase IV by this compound.
Experimental Workflow for MBEC Assay
Caption: Step-by-step workflow for determining the MBEC of this compound.
References
- 1. This compound: Efficacy and Safety in Treatment and Prevention of Ocular Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Antibacterial efficacy of prophylactic this compound 0.6% and moxifloxacin 0.5% in patients undergoing cataract surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Repurposing antimicrobials with ultrasound-triggered nanoscale systems for targeted biofilm drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving Besifloxacin bioavailability with nanocrystal formulation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working on improving besifloxacin bioavailability through nanocrystal formulation.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental process of formulating this compound nanocrystals.
| Issue ID | Question | Possible Causes | Suggested Solutions |
| AGG-01 | My this compound nanocrystal suspension is showing aggregation after production. What could be the cause? | 1. Inadequate Stabilizer Concentration: The stabilizer concentration may be too low to sufficiently cover the surface of the newly formed nanocrystals.[1][2] 2. Inappropriate Stabilizer Type: The chosen stabilizer may not have a strong enough affinity for the this compound crystal surface.[2] 3. High Surface Energy of Nanocrystals: The inherent high surface energy of the nanoparticles makes them prone to aggregation to reduce this energy.[2] | 1. Optimize Stabilizer Concentration: Gradually increase the stabilizer concentration in your formulation. A concentration that completely covers the nanocrystal surface is necessary for physical stability.[1] 2. Screen Different Stabilizers: Test a variety of stabilizers, including non-ionic polymers (e.g., Povacoat®, HPMC, PVP) and ionic surfactants.[1][2] The choice of stabilizer is critical and should be tailored to the drug's properties.[3] 3. Use a Combination of Stabilizers: Sometimes, a combination of steric and electrostatic stabilizers can provide better stability. |
| PSC-01 | I am unable to achieve the desired particle size (e.g., ~550 nm) for my this compound nanocrystals using wet milling. | 1. Insufficient Milling Time: The duration of the milling process may not be long enough to break down the drug crystals to the desired size.[4] 2. Incorrect Milling Bead Size: The size of the milling beads affects the energy of collisions. Beads that are too large or too small may not be effective.[5] 3. High Viscosity of the Suspension: A highly viscous suspension can hinder the movement of milling beads and reduce milling efficiency.[2] | 1. Increase Milling Time: Extend the duration of the wet milling process. Particle size generally decreases with longer milling times.[4] 2. Optimize Bead Size: Experiment with different bead sizes. Smaller beads can lead to finer particles due to a higher frequency of collisions.[5] 3. Adjust Formulation Viscosity: If possible, reduce the viscosity of the suspension by adjusting the concentration of polymers or other excipients.[2] |
| STA-01 | The particle size of my this compound nanosuspension increases during storage. What is causing this instability? | 1. Ostwald Ripening: In a polydisperse suspension, smaller particles can dissolve and redeposit onto larger particles, leading to an overall increase in particle size over time.[6] 2. Insufficient Stabilizer Coverage: Over time, the stabilizer may desorb from the nanocrystal surface, leading to aggregation.[6] 3. Temperature Fluctuations: Changes in temperature during storage can affect the solubility of the drug and the stability of the stabilizer layer. | 1. Narrow the Particle Size Distribution: Aim for a monodisperse suspension with a low polydispersity index (PdI < 0.2) to minimize Ostwald ripening.[7] 2. Ensure Complete Stabilizer Adsorption: Confirm that the stabilizer concentration is sufficient for long-term stability.[6] 3. Controlled Storage Conditions: Store the nanosuspension at a consistent, controlled temperature as determined by stability studies. |
| PDI-01 | I'm observing a high Polydispersity Index (PdI > 0.2) in my this compound nanosuspension. How can I improve this? | 1. Inefficient Milling Process: The milling parameters may not be optimized to produce a uniform particle size distribution. 2. Heterogeneous Starting Material: The initial this compound raw material may have a very broad particle size distribution. | 1. Optimize Milling Parameters: Adjust milling speed, time, and bead-to-drug ratio to achieve a more uniform particle size reduction. 2. Pre-milling/Micronization: Consider micronizing the this compound raw material before the wet milling process to start with a more uniform particle size. |
| STE-01 | What is the best way to sterilize my this compound ophthalmic nanosuspension without affecting its physical properties? | 1. Heat Sterilization (Autoclaving): High temperatures can cause aggregation, degradation of the drug, or changes in the stabilizer.[8] 2. Gamma Irradiation: This method can sometimes lead to changes in the drug or excipients.[9] 3. Sterile Filtration: The small pore size of sterilizing filters (0.22 µm) can block the nanocrystals, leading to product loss or changes in concentration.[8] | 1. Test Autoclaving Carefully: If the drug and stabilizer are heat-stable, autoclaving can be a viable option. It is crucial to conduct stability studies on the autoclaved product to ensure no changes in particle size, PDI, and drug content.[8] 2. Consider Irradiation: Irradiation can be a more robust method for some nanosuspensions.[9] Again, post-irradiation characterization is essential. 3. Aseptic Processing: If terminal sterilization methods are not suitable, preparing the nanosuspension under aseptic conditions is the recommended approach. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions related to the formulation and characterization of this compound nanocrystals.
Formulation
Q1: What is a suitable starting concentration for this compound in the formulation?
A 0.6% m/m concentration of this compound has been shown to be effective in preclinical studies.[7][9]
Q2: Which stabilizer is recommended for this compound nanocrystals?
Povacoat®, a graft copolymer of polyvinyl alcohol, polyethylene glycol, and poly(methyl methacrylate), has been successfully used as a stabilizer for this compound nanocrystals.[7][9] Other common stabilizers for nanocrystals include hydroxypropyl methylcellulose (HPMC), polyvinylpyrrolidone (PVP), and poloxamers.[1] The choice of stabilizer is critical and should be optimized for your specific formulation and process.[3]
Q3: What are the key parameters to control during the wet milling process?
The key parameters to control during wet milling are milling time, milling speed, bead size, and the ratio of beads to the drug suspension.[10] These parameters directly influence the final particle size and polydispersity of the nanocrystals.
Characterization
Q4: How can I accurately measure the particle size of my this compound nanocrystals?
Dynamic Light Scattering (DLS) is a common technique to measure the average hydrodynamic diameter (Z-ave) and Polydispersity Index (PdI) of nanocrystals in a suspension.[11] For a more comprehensive analysis of the particle size distribution, Laser Diffraction (LD) can also be used.[11] It is important to avoid common pitfalls in particle size analysis, such as using incorrect sample concentrations or not ensuring proper dispersion.[12]
Q5: What is an acceptable Polydispersity Index (PdI) for a this compound nanosuspension?
A PdI of less than 0.2 is generally considered acceptable and indicates a relatively monodisperse or uniform particle size distribution.[7][9]
Q6: How can I assess the improvement in bioavailability of the nanocrystal formulation?
An initial indication of improved bioavailability can be obtained by measuring the saturation solubility of the nanocrystals compared to the raw this compound. An increase in saturation solubility suggests a potential for enhanced bioavailability.[7][9] In vitro drug release studies and ex vivo corneal permeation studies can provide further evidence of improved drug delivery.
Stability and Scale-Up
Q7: How long should I monitor the stability of my this compound nanosuspension?
An accelerated stability study over a period of at least 90 days is recommended.[7][9] During this time, you should monitor key parameters such as particle size (Z-ave), PdI, zeta potential, and drug content.[7][9]
Q8: What are the main challenges when scaling up the production of this compound nanocrystals?
Scaling up from a lab-scale to a larger production volume can be challenging. Key considerations include maintaining consistent milling efficiency, managing heat generation during the milling process, and ensuring batch-to-batch reproducibility. The choice of milling equipment will also play a significant role in the scalability of the process.
Data Presentation
Table 1: Physicochemical Properties of this compound Nanocrystals vs. Raw Material
| Parameter | This compound Raw Material | This compound Nanocrystals | Fold Improvement | Reference |
| Average Particle Size | ~9,350 nm | ~550 nm | ~17x smaller | [7][9][13] |
| Polydispersity Index (PdI) | Not Applicable | < 0.2 | Not Applicable | [7][9][13] |
| Saturation Solubility | ~0.143 mg/mL | Increased by ~2 times | ~2x | [7][9][13] |
Table 2: In Vitro Efficacy of this compound Nanocrystals
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
| Staphylococcus aureus | 0.0960 | [7][9] |
| Pseudomonas aeruginosa | 1.60 | [7][9] |
Experimental Protocols
Preparation of this compound Nanocrystals by Small-Scale Wet Bead Milling
This protocol is based on the methodology described by Vancetto et al. (2022).[7][9][11][13][14]
Materials:
-
This compound raw material
-
Povacoat® (or other selected stabilizer)
-
Phosphate buffer (pH 7.0)
-
Zirconium beads (e.g., 0.1 mm diameter)
-
Magnetic stirrer
-
Small-scale wet bead mill
Procedure:
-
Prepare a stock solution of the stabilizer (e.g., Povacoat®) in phosphate buffer (pH 7.0).
-
Disperse the this compound raw material in the stabilizer solution.
-
Add the appropriate amount of zirconium beads to the suspension. A typical bead-to-suspension ratio can be around 30% (m/m).
-
Place the suspension in the small-scale wet bead mill.
-
Mill the suspension at a controlled speed (e.g., 1200 rpm) for a specified duration (e.g., 4 days). The milling time should be optimized to achieve the desired particle size.
-
After milling, separate the nanosuspension from the milling beads.
Characterization of this compound Nanocrystals
a) Particle Size and Polydispersity Index (PdI) Measurement by Dynamic Light Scattering (DLS):
-
Dilute a small aliquot of the this compound nanosuspension with a suitable dispersant (e.g., the formulation's vehicle or filtered deionized water) to an appropriate concentration for DLS analysis.
-
Perform the measurement using a DLS instrument (e.g., Zetasizer Nano).
-
Record the Z-average diameter and the PdI. Measurements should be performed in triplicate.
b) Saturation Solubility Study:
-
Add an excess amount of this compound nanocrystals to a known volume of relevant physiological medium (e.g., simulated tear fluid).
-
Agitate the suspension at a constant temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 24-48 hours).
-
Separate the undissolved nanocrystals by centrifugation or filtration (using a filter that does not bind the drug).
-
Analyze the concentration of dissolved this compound in the supernatant/filtrate using a validated analytical method such as HPLC.
-
Compare the result to the saturation solubility of the raw this compound raw material determined under the same conditions.
Mandatory Visualizations
Caption: Experimental workflow for this compound nanocrystal formulation and evaluation.
Caption: A logical diagram for troubleshooting common issues in nanocrystal formulation.
References
- 1. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 2. Progress in the development of stabilization strategies for nanocrystal preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Nanocrystal: Towards an Innovative Ophthalmic Preparation: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 4. Testing a Benchtop Wet-Milling Method for Preparing Nanoparticles and Suspensions as Hospital Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. mdpi.com [mdpi.com]
- 7. This compound Nanocrystal: Towards an Innovative Ophthalmic Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nanopharmaceuticals for Eye Administration: Sterilization, Depyrogenation and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design Space and QbD Approach for Production of Drug Nanocrystals by Wet Media Milling Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. selectscience.net [selectscience.net]
- 13. sphinxsai.com [sphinxsai.com]
- 14. This compound Nanocrystal: Towards an Innovative Ophthalmic Preparation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Besifloxacin and Benzalkonium Chloride (BAK) In Vitro Efficacy
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the in vitro efficacy of Besifloxacin in the presence of benzalkonium chloride (BAK).
Frequently Asked Questions (FAQs)
Q1: What is the impact of benzalkonium chloride (BAK) on the in vitro bactericidal activity of this compound?
A1: In vitro studies indicate that the addition of BAK to this compound can increase the rate of bacterial killing against certain ocular pathogens compared to this compound alone.[1] This effect is often dependent on the concentration of BAK and the bacterial species being tested. For instance, against S. epidermidis and H. influenzae, the addition of BAK to this compound enhanced the rate of bacterial killing in proportion to the BAK concentration.[1] However, the impact on S. aureus was more variable, with increased killing observed only at a specific BAK concentration in some isolates.[1]
Q2: How does the bactericidal speed of this compound with BAK compare to this compound alone?
A2: The presence of BAK can significantly accelerate the bactericidal activity. In time-kill experiments, bactericidal activity was observed within 5 minutes when BAK was present, regardless of the fluoroquinolone tested.[2][3][4] When tested without BAK, this compound alone was bactericidal in as little as 45 minutes, which was still at least 2- to 4-fold faster than gatifloxacin or moxifloxacin.[2][5] The addition of BAK at concentrations of 15 µg/mL and 20 µg/mL to this compound resulted in a 3-log reduction in viable S. epidermidis organisms by about 60 minutes and less than 30 minutes, respectively.[1] For H. influenzae, the combination achieved a 3-log reduction in just over 10 minutes.[1]
Q3: Is there a synergistic, additive, or antagonistic interaction between this compound and BAK?
A3: The data suggests a supportive or additive effect rather than true synergy. The bactericidal activity of BAK itself was not affected by the presence of this compound.[2][5] The rapid killing observed in formulations containing both is largely attributed to the fast action of BAK at sufficient concentrations.[2][5] However, the addition of BAK may help this compound achieve faster time-kills, which could be clinically relevant in the immediate period after instillation before the drug is diluted by tears.[6]
Q4: What are the respective mechanisms of action for this compound and BAK?
A4: this compound is a fluoroquinolone that inhibits bacterial DNA synthesis by targeting two essential enzymes: DNA gyrase and topoisomerase IV.[7][8][9][10] This dual-targeting mechanism leads to irreparable double-stranded DNA breaks and bacterial cell death.[7][10] Benzalkonium chloride (BAK) is a quaternary ammonium salt that acts as a cationic surfactant, disrupting the integrity of the bacterial cell membrane's lipid bilayers.[2]
Troubleshooting Guides
Problem: Inconsistent bactericidal efficacy results in time-kill assays.
-
Possible Cause 1: Inadequate neutralization of BAK.
-
Troubleshooting Tip: Residual BAK in the recovery medium can inhibit bacterial growth, leading to an overestimation of the bactericidal effect. Ensure your experimental protocol includes a validated neutralization step for BAK. This can involve specific neutralizers in the plating medium or dilution to sub-inhibitory concentrations.
-
-
Possible Cause 2: Variation in BAK concentration.
-
Possible Cause 3: Different bacterial strains and resistance profiles.
-
Troubleshooting Tip: The susceptibility to both this compound and BAK can vary between different bacterial species and even strains within the same species, including those with antibiotic resistance.[1] Characterize the resistance profile of your test isolates and consider this when interpreting results.
-
Problem: Difficulty replicating published time-kill kinetics.
-
Possible Cause 1: Differences in experimental time points.
-
Possible Cause 2: Variation in inoculum preparation.
-
Troubleshooting Tip: The initial concentration of the bacterial inoculum should be standardized, typically to a 0.5 McFarland standard, to ensure reproducibility. Follow established protocols for inoculum preparation, such as those from the Clinical and Laboratory Standards Institute (CLSI).
-
Quantitative Data Summary
Table 1: Time to Achieve 3-log Reduction in Viable Organisms
| Organism | This compound Alone (100 µg/mL) | This compound + BAK (15 µg/mL) | This compound + BAK (20 µg/mL) |
| S. epidermidis | > 180 min | ~ 60 min | < 30 min |
| H. influenzae | < 120 min | > 10 min | > 10 min |
| S. aureus | Approached 3-log kill at 180 min | No significant effect | 3-log reduction |
| P. aeruginosa | < 5 min | No significant impact | No significant impact |
Data summarized from a study by Blondeau et al. (2021).[1][6]
Table 2: Log Reduction in Viable S. aureus After 180 Minutes
| Treatment | Log Reduction |
| This compound (100 µg/mL) alone | 2.6 |
| This compound + BAK (10 µg/mL) | No significant effect compared to this compound alone |
| This compound + BAK (15 µg/mL) | No significant effect compared to this compound alone |
| This compound + BAK (20 µg/mL) | 3.0 |
Data summarized from a study by Blondeau et al. (2021).[1]
Experimental Protocols
Time-Kill Assay Protocol
This protocol is a generalized representation based on methodologies cited in the literature.[2][3]
-
Inoculum Preparation:
-
Culture bacterial isolates on appropriate agar plates (e.g., Soy Casein Digest Agar).
-
Harvest bacterial growth and suspend in a sterile saline solution.
-
Adjust the suspension turbidity to match a 0.5 McFarland standard (approximately 1 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in the test medium (e.g., Mueller-Hinton broth) to achieve a starting inoculum of approximately 1 x 10⁵ to 1 x 10⁶ CFU/mL in the final test volume.
-
-
Test Preparation:
-
Prepare solutions of this compound and BAK at the desired concentrations in the test medium.
-
Set up test conditions:
-
This compound alone
-
BAK alone (at various concentrations)
-
This compound in combination with BAK
-
Growth control (no antimicrobial agent)
-
-
-
Execution:
-
Inoculate the prepared test solutions with the standardized bacterial suspension. The inoculum volume should be between 0.5% and 1.0% of the total volume.
-
Incubate the samples at a controlled temperature (e.g., 20-25°C or 30-35°C) for the duration of the experiment.
-
At specified time intervals (e.g., 0, 5, 15, 30, 45, 60, 120, 180, 360 minutes), withdraw an aliquot from each test condition.
-
-
Enumeration:
-
Perform serial dilutions of the collected aliquots in a suitable neutralizer to inactivate the antimicrobial agents.
-
Plate the dilutions onto appropriate agar plates.
-
Incubate the plates under suitable conditions until colonies are visible.
-
Count the number of colony-forming units (CFU) to determine the concentration of viable bacteria at each time point.
-
-
Data Analysis:
-
Calculate the log₁₀ CFU/mL for each time point.
-
Plot the log₁₀ CFU/mL against time to generate time-kill curves.
-
Determine the time to achieve a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum, which is the standard definition of bactericidal activity.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Mechanism of action of Benzalkonium Chloride (BAK).
Caption: Time-Kill Assay Experimental Workflow.
References
- 1. In Vitro Time-Kill of Common Ocular Pathogens with this compound Alone and in Combination with Benzalkonium Chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. In vitro time-kill experiments with this compound, moxifloxacin and gatifloxacin in the absence and presence of benzalkonium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (Open Access) In vitro time–kill experiments with this compound, moxifloxacin and gatifloxacin in the absence and presence of benzalkonium chloride (2011) | Wolfgang Haas | 23 Citations [scispace.com]
- 5. academic.oup.com [academic.oup.com]
- 6. In Vitro Time-Kill of Common Ocular Pathogens with this compound Alone and in Combination with Benzalkonium Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound: a novel anti-infective for the treatment of bacterial conjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound: Efficacy and Safety in Treatment and Prevention of Ocular Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pi.bausch.com [pi.bausch.com]
- 10. What is this compound Hydrochloride used for? [synapse.patsnap.com]
Troubleshooting Besifloxacin MIC assay variability and reproducibility
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address variability and reproducibility issues encountered during Besifloxacin Minimum Inhibitory Concentration (MIC) assays.
Frequently Asked Questions (FAQs)
Q1: What is a this compound MIC assay and why is it important?
A this compound MIC assay is a laboratory procedure performed to determine the lowest concentration of this compound that prevents the visible growth of a specific bacterium. This is a critical measurement in microbiology for several reasons:
-
Antimicrobial Susceptibility: It helps determine if a bacterial strain is susceptible or resistant to this compound.
-
Drug Development: It is a key in vitro parameter for evaluating the potency of new antibiotics.
-
Resistance Monitoring: Surveillance studies use MIC data to track the emergence and spread of antibiotic resistance.[1][2]
Q2: What is the mechanism of action of this compound and how does it relate to resistance?
This compound is a fourth-generation fluoroquinolone antibiotic. Its mechanism of action involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV .[3][4][5] These enzymes are crucial for bacterial DNA replication, transcription, and repair.[4][5] this compound has a balanced affinity for both enzymes, which is believed to reduce the likelihood of spontaneous resistance development, as mutations in both target genes would be required for high-level resistance.[1][3][6] Resistance to fluoroquinolones typically arises from mutations in the genes encoding these target enzymes (gyrA, gyrB, parC, parE) or through other mechanisms like increased efflux pump activity.[7][8]
Q3: What are the most common causes of variability and poor reproducibility in this compound MIC assays?
Variability in MIC assays can stem from multiple factors, often categorized as technical, biological, or reagent-related. Key causes include:
-
Inoculum Preparation: Incorrect bacterial density (deviating from the 0.5 McFarland standard) is a primary source of error.[9][10]
-
Media Composition: Variations in pH or divalent cation concentrations (Mg²⁺, Ca²⁺) in the Mueller-Hinton Broth (MHB) can affect fluoroquinolone activity.[9][11]
-
Incubation Conditions: Fluctuations in incubation time and temperature can alter bacterial growth rates and impact MIC readings.[10]
-
Operator Error: Inconsistent pipetting techniques, incorrect dilution preparation, or subjective interpretation of endpoints can introduce significant variability.[9]
-
Reagent Quality: Using expired media or improperly prepared/stored this compound stock solutions can lead to inaccurate results.[9]
Q4: My MIC values for the Quality Control (QC) strain are out of range. What are the initial troubleshooting steps?
When QC results fall outside the acceptable range, it indicates a potential systemic issue with the assay. Follow these steps to diagnose the problem:
-
Verify QC Strain: Ensure the correct QC strain was used and that its identity and purity are confirmed. Check for proper storage and handling.
-
Check Reagents: Confirm the expiration dates of all media, reagents, and the this compound powder.
-
Review Inoculum Preparation: Re-check the McFarland standard calibration and the dilution process to ensure the final inoculum density is correct.
-
Examine this compound Dilutions: Verify the calculations for the this compound stock solution and serial dilutions. Prepare a fresh stock solution if necessary.
-
Confirm Incubation Conditions: Check the incubator's temperature and ensure the incubation period was within the recommended timeframe (typically 16-20 hours for non-fastidious bacteria).[10]
Q5: I'm observing "skipped wells" or trailing endpoints in my microdilution plate. What could be the cause?
-
Skipped Wells: This phenomenon, where growth appears in a well at a higher concentration than a well showing no growth, is often due to technical errors such as contamination of a single well, improper pipetting leading to an incorrect drug concentration, or an air bubble in the well.
-
Trailing Endpoints: This refers to reduced, but still visible, growth over a range of concentrations, making it difficult to determine the true MIC. It can be caused by the presence of a resistant subpopulation within the inoculum, certain media components, or the specific drug-bacterium interaction.[10] Thoroughly vortexing the bacterial suspension before inoculation can help mitigate issues related to inoculum heterogeneity.[9]
Quantitative Data Summary
Table 1: In Vitro Activity of this compound Against Common Ocular Pathogens
The following table summarizes the Minimum Inhibitory Concentration for 50% (MIC₅₀) and 90% (MIC₉₀) of isolates for this compound and comparator fluoroquinolones. Lower values indicate greater in vitro potency.
| Organism | Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| S. aureus (MRSA, Cipro-Resistant) | This compound | - | 4 |
| Moxifloxacin | - | 32 | |
| Gatifloxacin | - | 64 | |
| S. epidermidis (MRSE, Cipro-Resistant) | This compound | - | 4 |
| Moxifloxacin | - | 64 | |
| Gatifloxacin | - | 128 | |
| S. pneumoniae | This compound | - | 0.125 |
| H. influenzae | This compound | - | 0.06 |
| P. aeruginosa | This compound | - | 1 - 4 (Range) |
| Ciprofloxacin | - | 1 | |
| Coagulase-Negative Staphylococci (CoNS) | This compound | 0.12 | 0.5 |
| Moxifloxacin | 0.25 | 4 | |
| Gatifloxacin | 0.5 | 8 | |
| Ciprofloxacin | 1 | 16 | |
| Vancomycin | 1 | 2 |
Data compiled from multiple in vitro studies.[6][12][13][14][15] Note: Because this compound is developed for topical ophthalmic use, formal CLSI breakpoints for susceptibility are not established.[13][16]
Visual Diagrams and Workflows
This compound Mechanism of Action
Caption: Dual-targeting mechanism of this compound.
Troubleshooting Workflow for Out-of-Range QC Results
Caption: Logical steps for troubleshooting QC failures.
Experimental Workflow for this compound MIC Assay
Caption: Standard workflow for broth microdilution MIC.
Standard Protocol: this compound Broth Microdilution MIC Assay
This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
1. Materials and Reagents
-
This compound analytical powder
-
Appropriate solvent (e.g., 0.1 N NaOH, followed by dilution in sterile water)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well U-bottom microtiter plates
-
Test bacterial isolate and appropriate QC strain (e.g., S. aureus ATCC® 29213™, P. aeruginosa ATCC® 27853™)
-
0.5 McFarland turbidity standard
-
Sterile saline or broth for inoculum suspension
-
Spectrophotometer
2. Preparation of this compound Stock Solution
-
Prepare a stock solution of this compound at a concentration of 1000 µg/mL or higher. Precisely weigh the this compound powder and dissolve it in the appropriate solvent. Ensure it is fully dissolved.
-
Store the stock solution in small aliquots, protected from light, at -20°C or colder.
3. Inoculum Preparation
-
From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test organism.
-
Transfer the colonies to a tube containing sterile saline or broth.
-
Vortex the suspension thoroughly to ensure homogeneity.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Use a spectrophotometer to verify (absorbance at 625 nm should be 0.08-0.13).
-
Within 15 minutes of preparation, dilute this adjusted suspension in CAMHB to achieve the final target inoculum density of approximately 5 x 10⁵ CFU/mL in each well. This typically requires a 1:100 dilution, but should be validated for your specific lab conditions.
4. Plate Preparation and Inoculation
-
Perform two-fold serial dilutions of the this compound stock solution in CAMHB directly in the 96-well microtiter plate to achieve the desired final concentration range (e.g., 64 µg/mL to 0.03 µg/mL).
-
Ensure each well contains 50 µL of the appropriate antibiotic dilution.
-
Inoculate each well (except the sterility control) with 50 µL of the final diluted bacterial suspension. The final volume in each well will be 100 µL.
-
Include the following controls on every plate:
-
Growth Control: 50 µL CAMHB + 50 µL inoculum (no antibiotic).
-
Sterility Control: 100 µL CAMHB (no inoculum, no antibiotic).
-
5. Incubation
-
Stack the plates (no more than five high) and place them in a non-CO₂ incubator.
-
Incubate at 35 ± 2°C for 16-20 hours in ambient air.
6. Result Interpretation
-
Before reading the results, check the control wells. The sterility control should show no growth, and the growth control should show a clear pellet of bacterial growth at the bottom of the well.
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism. Use a reading aid (like a viewing mirror) against a dark background to determine the endpoint.
References
- 1. journals.co.za [journals.co.za]
- 2. pi.bausch.com [pi.bausch.com]
- 3. This compound Ophthalmic Suspension: Emerging Evidence of its Therapeutic Value in Bacterial Conjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 5. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 6. This compound: a novel anti-infective for the treatment of bacterial conjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. academic.oup.com [academic.oup.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Conditions affecting the results of susceptibility testing for the quinolone compounds. | Semantic Scholar [semanticscholar.org]
- 12. This compound: Efficacy and Safety in Treatment and Prevention of Ocular Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antibacterial efficacy of prophylactic this compound 0.6% and moxifloxacin 0.5% in patients undergoing cataract surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dovepress.com [dovepress.com]
- 15. iovs.arvojournals.org [iovs.arvojournals.org]
- 16. dovepress.com [dovepress.com]
Technical Support Center: Optimizing Besifloxacin Concentration for In Vitro Cytotoxicity Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with besifloxacin in in vitro cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxicity of this compound on human ocular cells?
A1: Based on available research, this compound exhibits low cytotoxicity to human ocular cells at therapeutically relevant concentrations. Studies on human corneal epithelial cells have shown no significant cytotoxicity at concentrations of 1 µg/mL and 10 µg/mL[1][2]. In fact, at these concentrations, this compound has demonstrated anti-inflammatory effects[1][2]. It is important to note that the ophthalmic formulation of this compound is a 0.6% suspension, which delivers a high local concentration.
Q2: Are there any components in the this compound formulation that might contribute to cytotoxicity?
A2: Ophthalmic formulations often contain preservatives to maintain sterility. Some studies on other fluoroquinolone eye drops have indicated that preservatives, such as benzalkonium chloride (BAK), can contribute significantly to in vitro cytotoxicity on corneal epithelial cells[3][4]. When designing experiments, it is crucial to consider the potential effects of the vehicle and preservatives as controls. The this compound ophthalmic suspension 0.6% contains BAK, which has been shown to have dose-dependent toxic effects on conjunctival and corneal epithelial cells[5].
Q3: What are the typical concentrations of this compound used in in vitro studies?
A3: The concentration of this compound for in vitro studies can vary depending on the research question. For anti-inflammatory effect studies on human corneal epithelial cells, concentrations of 1 µg/mL and 10 µg/mL have been used effectively[1][2]. For antibacterial susceptibility testing, the minimum inhibitory concentration (MIC) values are often used as a reference. The MIC90 for this compound against common ocular pathogens is generally ≤4 µg/mL[6]. For cytotoxicity assays, a wide range of concentrations should be tested to determine the 50% inhibitory concentration (IC50).
Q4: What is the mechanism of this compound's action, and could it affect mammalian cells?
A4: this compound's primary mechanism of antibacterial action is the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV, which are critical for bacterial DNA replication and cell division[6]. While these are specific targets in bacteria, high concentrations of some fluoroquinolones have been reported to have off-target effects on mammalian cells, potentially leading to mitochondrial toxicity[6]. However, clinical studies and in vitro data for this compound suggest a favorable safety profile with low systemic toxicity[7].
Data Presentation
Table 1: Summary of this compound Concentrations and Observed Effects in Human Ocular Cells
| Cell Type | Concentration(s) | Assay(s) Performed | Observed Effect | Reference(s) |
| Human Corneal Epithelial Cells (HCEpiC) | 1 µg/mL, 10 µg/mL | Cytokine Release (Luminex) | Significant inhibition of IL-1β-induced cytokine release (anti-inflammatory effect). No reported cytotoxicity. | [1][2] |
| Human Conjunctival Tissue | Single topical drop of 0.6% suspension | Pharmacokinetic analysis | Well-tolerated with measurable concentrations for up to 24 hours. | [8] |
Note: Specific IC50 values for this compound in various human ocular cell lines are not widely available in published literature. Researchers are encouraged to perform dose-response studies to determine the optimal concentration range for their specific cell type and experimental conditions.
Experimental Protocols
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
This compound stock solution
-
Target cells (e.g., human corneal epithelial cells)
-
96-well plates
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (medium with the same concentration of solvent used for this compound) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
LDH Cytotoxicity Assay
The Lactate Dehydrogenase (LDH) assay is a colorimetric assay that measures the activity of LDH released from the cytosol of damaged cells into the culture medium.
Materials:
-
This compound stock solution
-
Target cells
-
96-well plates
-
Complete cell culture medium
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Lysis buffer (provided with the kit for maximum LDH release control)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Controls: Include the following controls:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Untreated cells treated with lysis buffer 30 minutes before the end of the incubation period.
-
Medium background: Medium without cells.
-
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add 50 µL to each well of the new plate.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Absorbance Reading: Measure the absorbance at the wavelength specified by the kit manufacturer (usually around 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the kit, which typically involves subtracting the background and normalizing to the maximum LDH release.
Troubleshooting Guides
Issue 1: High background in MTT assay
-
Possible Cause: Contamination of the culture with bacteria or yeast, which can also reduce MTT.
-
Solution: Ensure aseptic techniques are strictly followed. Test culture supernatants for contamination.
-
-
Possible Cause: High cell seeding density leading to overgrowth and cell death in control wells.
-
Solution: Optimize the initial cell seeding density to ensure cells are in the logarithmic growth phase throughout the experiment.
-
-
Possible Cause: Interference from the test compound. Some compounds can directly reduce MTT.
-
Solution: Run a cell-free control with this compound and MTT to check for direct reduction.
-
Issue 2: Low signal or high variability in LDH assay
-
Possible Cause: Insufficient cell number or low LDH release upon treatment.
-
Solution: Increase the cell seeding density or extend the incubation time with this compound.
-
-
Possible Cause: Presence of LDH in the serum of the culture medium.
-
Solution: Use a low-serum medium (1-2%) during the treatment period or use a serum-free medium if the cells can tolerate it. Always include a medium background control.
-
-
Possible Cause: Degradation of LDH in the supernatant.
-
Solution: Perform the assay immediately after collecting the supernatant. If storage is necessary, keep supernatants at 4°C for no longer than a few hours.
-
Issue 3: Inconsistent results between experiments
-
Possible Cause: Variation in cell health and passage number.
-
Solution: Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment.
-
-
Possible Cause: Inaccurate pipetting.
-
Solution: Use calibrated pipettes and ensure proper mixing of solutions.
-
-
Possible Cause: Edge effects in 96-well plates due to evaporation.
-
Solution: Avoid using the outer wells of the plate for critical samples or fill them with sterile PBS or medium to minimize evaporation from the inner wells.
-
Mandatory Visualizations
Caption: General workflow for assessing this compound-induced cytotoxicity.
References
- 1. Anti-inflammatory effects of this compound, a novel fluoroquinolone, in primary human corneal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. Comparison of fluoroquinolones: cytotoxicity on human corneal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Safety of this compound Ophthalmic Suspension 0.6 % Used Three Times Daily for 7 Days in the Treatment of Bacterial Conjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound: Efficacy and Safety in Treatment and Prevention of Ocular Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Ophthalmic Suspension: Emerging Evidence of its Therapeutic Value in Bacterial Conjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Concentrations of this compound, gatifloxacin, and moxifloxacin in human conjunctiva after topical ocular administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Development of Stable Oflamic Formulations of Besifloxacin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on stable ophthalmic formulations of Besifloxacin.
Troubleshooting Guides
Issue 1: Precipitation or Crystal Growth in the Formulation During Storage
Question: My this compound ophthalmic suspension is showing signs of precipitation and crystal growth upon storage. What are the potential causes and how can I troubleshoot this?
Answer:
Precipitation and crystal growth in a this compound suspension are common stability challenges, often linked to its low aqueous solubility. Here are the potential causes and troubleshooting steps:
-
pH Shift: this compound's solubility is highly pH-dependent, with increased solubility in acidic conditions. A shift in the formulation's pH towards neutral or alkaline conditions during storage can decrease its solubility and lead to precipitation.
-
Troubleshooting:
-
Verify the initial pH of your formulation. A pH of around 6.5 has been used for this compound nanosuspensions.[1]
-
Assess the buffering capacity of your formulation to ensure it can maintain the target pH throughout its shelf life.
-
Investigate potential interactions between your excipients and the container closure system that could alter the pH over time.
-
-
-
Ostwald Ripening: This phenomenon involves the growth of larger particles at the expense of smaller ones, leading to a change in particle size distribution and potentially caking.
-
Troubleshooting:
-
Incorporate a stabilizer in your formulation. For instance, Povacoat® has been used as a stabilizer in the development of this compound nanocrystals to prevent aggregation.[2]
-
Optimize the particle size of the initial this compound raw material. A smaller and more uniform particle size can reduce the driving force for Ostwald ripening. The commercial product Besivance® has a central peak of particle distribution around 10.62 µm.[1]
-
-
-
Inadequate Viscosity: A low-viscosity formulation may not adequately suspend the this compound particles, leading to settling and aggregation.
-
Troubleshooting:
-
Increase the viscosity of your formulation by incorporating viscosity-enhancing agents. The commercial product Besivance® is formulated in a mucoadhesive vehicle to enhance residence time and stability.[3]
-
Consider the use of polymers like polycarbophil, which can provide the desired viscosity and mucoadhesive properties.[3][4][5]
-
-
Issue 2: Degradation of this compound in the Formulation
Question: My stability-indicating HPLC analysis shows a significant decrease in the this compound peak and the appearance of new peaks. What could be causing this degradation?
Answer:
This compound degradation can be influenced by several factors, primarily pH and oxidative stress.
-
pH Instability: this compound is known to be more stable in acidic environments and undergoes significant degradation under alkaline conditions.[6]
-
Troubleshooting:
-
Ensure your formulation is buffered at an appropriate pH. Formulations with a pH around 4 have been shown to be suitable for in-situ gels of this compound HCl to enhance solubility and stability.[7]
-
Conduct forced degradation studies under acidic, alkaline, oxidative, and thermal stress to understand the degradation pathways of your specific formulation.[6]
-
-
-
Oxidation: Like many fluoroquinolones, this compound can be susceptible to oxidative degradation.
-
Troubleshooting:
-
Consider the inclusion of an antioxidant in your formulation.
-
Protect your formulation from light, as photo-oxidation can be a degradation pathway. Store in light-protective containers.[8]
-
Evaluate the potential for leachables from the container closure system that could catalyze oxidative reactions.
-
-
-
Interaction with Excipients: While no specific major incompatibilities are widely reported, interactions with certain excipients could potentially lead to degradation.
-
Troubleshooting:
-
Conduct compatibility studies with all your chosen excipients at the intended concentrations.
-
Simplify your formulation to the essential components and systematically evaluate the impact of each excipient on this compound stability.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound to consider during formulation development?
A1: Key properties include:
-
Solubility: this compound has low water solubility (approximately 0.143 mg/mL).[2] Its solubility is pH-dependent, increasing in acidic conditions.[7]
-
pKa: The pKa value is between 6 and 7.[7]
-
Physical Form: this compound hydrochloride is a white to pale yellowish-white powder.[3][5][8][9]
Q2: What are the typical formulation parameters for a stable this compound ophthalmic suspension?
A2: Based on the commercial product Besivance® and other research, here are some target parameters:
-
pH: The commercial product has a pH of approximately 6.5.[1] However, for in-situ gels, a more acidic pH of around 4 has been used to improve solubility.[7]
-
Osmolality: The formulation should be isotonic, with an osmolality of approximately 290 mOsm/kg.[3][5][8][9]
-
Viscosity: While a specific value is not mandated, the viscosity should be sufficient to suspend the drug particles and enhance ocular residence time.[2]
Q3: What are some common excipients used in this compound ophthalmic formulations?
A3: The commercial formulation, Besivance®, contains the following excipients:
-
Active: this compound 0.6%
-
Preservative: Benzalkonium chloride 0.01%
-
Inactives: Polycarbophil, mannitol, poloxamer 407, sodium chloride, edetate disodium dihydrate, and sodium hydroxide for pH adjustment.[3][5][8]
Q4: Are there any known interactions between this compound and benzalkonium chloride (BAK)?
A4: Studies have shown that the combination of this compound and BAK may have a synergistic or enhanced antimicrobial effect against common ocular pathogens. The addition of BAK has been shown to increase the rate of killing of bacteria compared to this compound alone.[10][11] This suggests a beneficial interaction in terms of antimicrobial efficacy.
Q5: How can I increase the ocular residence time of my this compound formulation?
A5: You can increase ocular residence time through the following strategies:
-
Mucoadhesive Polymers: Incorporating mucoadhesive polymers like polycarbophil can help the formulation adhere to the ocular surface for a longer duration.[3][4]
-
In-situ Gels: Formulating an in-situ gel that transitions from a liquid to a gel upon instillation in the eye can prolong contact time. Poloxamers are commonly used for temperature-triggered in-situ gels.[7]
-
Nanocrystals: Developing a nanocrystal suspension can improve the dissolution rate and potentially the bioavailability of the drug.[1][2]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Weight | 430.3 g/mol | [7] |
| Appearance | White to pale yellowish-white powder | [3][5][8][9] |
| Water Solubility | ~0.143 mg/mL | [2] |
| pKa | 6-7 | [7] |
| Melting Point | 298°C | [7] |
Table 2: Formulation Parameters of Commercial this compound Ophthalmic Suspension (Besivance® 0.6%)
| Parameter | Value | Reference(s) |
| Concentration | 0.6% (6 mg/mL) | [3][8][9] |
| pH | ~6.5 | [1] |
| Osmolality | ~290 mOsm/kg | [3][5][8][9] |
| Preservative | Benzalkonium Chloride 0.01% | [3][8] |
| Vehicle | DuraSite® (polycarbophil, edetate disodium dihydrate, sodium chloride) | [3][5] |
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for this compound
This protocol provides a general framework for a stability-indicating RP-HPLC method based on published literature.[6][12][13] Researchers should validate the method according to ICH guidelines for their specific formulation.
Objective: To quantify this compound and separate it from its degradation products in an ophthalmic formulation.
Materials and Equipment:
-
High-Performance Liquid Chromatograph (HPLC) with UV detector
-
C18 or C8 analytical column (e.g., 150 x 4.6 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate or other suitable buffer salts
-
Orthophosphoric acid or triethylamine for pH adjustment
-
This compound reference standard
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
0.45 µm syringe filters
Chromatographic Conditions (Example):
-
Mobile Phase: A mixture of phosphate buffer (pH 3.0), methanol, and acetonitrile (e.g., 50:25:25 v/v/v). The exact ratio should be optimized for best separation.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient
-
Detection Wavelength: 297 nm
-
Injection Volume: 20 µL
Procedure:
-
Standard Solution Preparation:
-
Accurately weigh a suitable amount of this compound reference standard and dissolve it in a known volume of diluent (e.g., mobile phase or a mixture of methanol and water) to obtain a stock solution.
-
Prepare a series of working standard solutions by diluting the stock solution to concentrations spanning the expected range of the samples (e.g., 2.5-15 µg/mL).
-
-
Sample Preparation:
-
Accurately measure a volume of the this compound ophthalmic suspension equivalent to a known amount of this compound.
-
Dilute the sample with the diluent to a concentration within the calibration range. This may involve sonication to ensure complete extraction.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
Forced Degradation Studies:
-
Acid Hydrolysis: Treat the sample with an acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60°C) for a specified time. Neutralize before dilution and injection.
-
Base Hydrolysis: Treat the sample with a base (e.g., 0.1 N NaOH) at an elevated temperature. Neutralize before dilution and injection.
-
Oxidative Degradation: Treat the sample with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid drug or formulation to dry heat.
-
Photodegradation: Expose the formulation to UV light.
-
-
Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Record the chromatograms and determine the peak areas for this compound and any degradation products.
-
The method is considered stability-indicating if the degradation product peaks are well-resolved from the main this compound peak.
-
Visualizations
Caption: Experimental workflow for developing and testing a stable this compound ophthalmic formulation.
Caption: Logical relationship for troubleshooting instability in this compound ophthalmic formulations.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound Nanocrystal: Towards an Innovative Ophthalmic Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pi.bausch.com [pi.bausch.com]
- 4. Eye-Opening Trends and Techniques - Overcoming Challenges in Ophthalmic Formulations - Lubrizol [lubrizol.com]
- 5. globalrph.com [globalrph.com]
- 6. HPLC Method Development for Stability of this compound in Formulations [wisdomlib.org]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. pdf.hres.ca [pdf.hres.ca]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. In Vitro Time-Kill of Common Ocular Pathogens with this compound Alone and in Combination with Benzalkonium Chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro Time-Kill of Common Ocular Pathogens with this compound Alone and in Combination with Benzalkonium Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biomedres.us [biomedres.us]
- 13. ijcpa.in [ijcpa.in]
Technical Support Center: Validated Stability-Indicating HPLC Method for Besifloxacin Analysis
Welcome to the technical support center for the validated stability-indicating High-Performance Liquid Chromatography (HPLC) method for Besifloxacin analysis. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and solutions to common issues encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this stability-indicating HPLC method?
A1: This RP-HPLC method is developed and validated for the quantitative determination of this compound in bulk drug and pharmaceutical formulations.[1][2] It is a stability-indicating assay, meaning it can accurately measure the drug concentration in the presence of its degradation products, which is crucial for stability studies.[3][4][5][6]
Q2: What are the typical chromatographic conditions for this compound analysis?
A2: Several validated methods exist with slight variations. However, a common approach involves a reversed-phase C18 or C8 column, a mobile phase consisting of a buffer (e.g., phosphate or triethylamine solution) and an organic modifier (e.g., acetonitrile and/or methanol), with UV detection typically around 289-297 nm.[2][3][7]
Q3: What are the acceptance criteria for system suitability testing?
A3: Before running samples, ensure the system suitability parameters are met. Typically, this includes a relative standard deviation (RSD) for replicate injections of not more than 2.0%, a tailing factor for the this compound peak of not more than 2.0, and a theoretical plate count of not less than 2000.[8][9]
Q4: Under what conditions does this compound show significant degradation?
A4: Forced degradation studies have shown that this compound is susceptible to degradation under hydrolytic (acidic and basic) and oxidative conditions.[4][5][6] It has been found to be relatively stable under thermal and photolytic stress.[4][5][6]
Q5: What is the purpose of using a Quality by Design (QbD) approach in method development?
A5: A QbD approach provides a deeper understanding of how different factors interact and their effect on the analytical method's responses. This leads to a more robust and less variable method, ensuring reliable results.[1]
Troubleshooting Guide
This guide addresses common problems encountered during the HPLC analysis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | 1. Secondary interactions: Analyte interacting with active silanol groups on the column. 2. Mobile phase pH: pH is too close to the pKa of this compound (pKa values are 5.65 and 9.67).[2] 3. Column contamination or void: Blockage at the column inlet or a void has formed. | 1. Add a competing base like triethylamine (TEA) to the mobile phase (e.g., 0.5% v/v).[3][7] 2. Adjust the mobile phase pH to be at least 2 units below the pKa of the analyte to ensure it is fully unionized.[1] For this compound, a pH of around 3 is often used.[1][2] 3. Reverse flush the column (if permissible by the manufacturer). If the problem persists, replace the column. |
| Peak Fronting | 1. Sample overload: Injecting too high a concentration of the analyte.[10] 2. Sample solvent incompatibility: The sample is dissolved in a solvent stronger than the mobile phase.[11] | 1. Dilute the sample or reduce the injection volume.[10] 2. Prepare the sample in the mobile phase or a weaker solvent.[11] |
| Shifting Retention Times | 1. Mobile phase composition change: Inaccurate preparation or evaporation of the organic component.[11] 2. Inadequate column equilibration: The column is not fully equilibrated with the mobile phase.[11] 3. Fluctuations in column temperature. [12] | 1. Prepare fresh mobile phase and keep it covered. Ensure accurate measurements of all components. 2. Increase the column equilibration time before starting the analysis.[11] 3. Use a column oven to maintain a constant temperature.[11] |
| No Peaks or Very Small Peaks | 1. Incorrect detector wavelength. 2. System leak. 3. Improper sample preparation. | 1. Ensure the UV detector is set to the correct wavelength for this compound (around 289-297 nm).[2][3][7] 2. Check for leaks throughout the system, from the pump to the detector. 3. Verify the sample concentration and the dilution steps. |
| Baseline Noise or Drift | 1. Air bubbles in the system. 2. Contaminated mobile phase or detector cell. [13] 3. Pump seal failure. | 1. Degas the mobile phase thoroughly. Purge the pump to remove any trapped air. 2. Prepare fresh mobile phase using high-purity solvents. Flush the detector cell. 3. Replace the pump seals. |
Experimental Protocols
Preparation of Standard Stock Solution
-
Accurately weigh about 10 mg of this compound hydrochloride reference standard.
-
Transfer it to a 10 mL volumetric flask.
-
Dissolve and make up the volume with a suitable diluent (e.g., methanol or mobile phase) to obtain a stock solution of 1000 µg/mL.[2]
-
From this stock solution, prepare working standard solutions by further dilution to achieve the desired concentration range for the calibration curve (e.g., 2.5-15 µg/mL or 10-50 µg/mL).[1][9]
Sample Preparation (from Ophthalmic Suspension)
-
Take a volume of the ophthalmic suspension equivalent to a known amount of this compound (e.g., 1 mL of 0.6% w/v suspension).[1]
-
Transfer it to a volumetric flask (e.g., 25 mL).
-
Add a suitable diluent (e.g., methanol), sonicate for about 10 minutes to ensure complete dissolution, and then make up the volume.[1]
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Further dilute the filtered solution with the mobile phase to achieve a concentration within the calibration range.
Forced Degradation Studies Protocol
-
Acid Hydrolysis: Treat the drug substance with an acidic solution (e.g., 2M HCl) and heat at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Neutralize the solution before analysis.[8]
-
Base Hydrolysis: Treat the drug substance with a basic solution (e.g., 2M NaOH) and heat at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Neutralize the solution before analysis.[8]
-
Oxidative Degradation: Treat the drug substance with an oxidizing agent (e.g., hydrogen peroxide).
-
Thermal Degradation: Expose the solid drug substance to dry heat at a specified temperature for a defined period.
-
Photolytic Degradation: Expose the drug substance to UV light.
Note: The specific conditions for forced degradation studies may vary and should be optimized to achieve approximately 5-20% degradation.
Quantitative Data Summary
The following tables summarize key parameters from validated HPLC methods for this compound analysis.
Table 1: Chromatographic Conditions
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | C8 (250 mm x 4.6 mm, 5 µm)[2] | ODS-3 (C18)[3] | Inertsil C18 (250 x 4.6mm, 5µm)[9] |
| Mobile Phase | Phosphate buffer (pH 3) : Methanol : Acetonitrile (50:25:25 v/v/v)[2] | 0.5% Triethylamine : Methanol-Acetonitrile (70:30 v/v)[3] | 0.02% Formic acid and 0.02% Heptafluoro butyric acid : Methanol (42:58 v/v)[9] |
| Flow Rate | 1.0 mL/min[2] | 2.25 ml/min[7] | 1.0 mL/min[9] |
| Detection Wavelength | 297 nm[2] | 289 nm[3][7] | 295 nm[9] |
| Injection Volume | 20 µL[2] | 50 µL[7] | Not Specified |
| Temperature | Ambient[2] | Not Specified | Not Specified |
Table 2: Method Validation Parameters
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range (µg/mL) | 4-14[2] | 2.5–15[1] | 10-50[9] |
| Correlation Coefficient (r²) | 0.999[2] | >0.999[1] | 0.999[9] |
| Accuracy (% Recovery) | 98.34 - 101.56[2] | Not Specified | 99.14 - 100.91[9] |
| Precision (%RSD) | < 2.0[2] | Not Specified | < 2.0[9] |
| LOD (µg/mL) | Not Specified | 0.43[3] | Not Specified |
| LOQ (µg/mL) | Not Specified | 1.29[3] | Not Specified |
Visualizations
Caption: Experimental workflow for this compound analysis by HPLC.
Caption: Logical troubleshooting guide for common HPLC peak issues.
References
- 1. biomedres.us [biomedres.us]
- 2. ijcpa.in [ijcpa.in]
- 3. HPLC Method Development for Stability of this compound in Formulations [wisdomlib.org]
- 4. researchgate.net [researchgate.net]
- 5. Study of degradation behavior of this compound, characterization of its degradation products by LC-ESI-QTOF-MS and their in silico toxicity prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Study of degradation behavior of this compound, characterization of its degradation products by LC–ESI–QTOF–MS and their… [ouci.dntb.gov.ua]
- 7. wisdomlib.org [wisdomlib.org]
- 8. scispace.com [scispace.com]
- 9. iajpr.com [iajpr.com]
- 10. youtube.com [youtube.com]
- 11. HPLC Troubleshooting Guide [scioninstruments.com]
- 12. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 13. pharmahealthsciences.net [pharmahealthsciences.net]
Preventing Besifloxacin precipitation in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of Besifloxacin precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating when I add it to my cell culture medium?
A1: this compound precipitation in aqueous solutions like cell culture media is a common challenge stemming from its physicochemical properties. Several factors can cause the compound to "crash out" of solution:
-
Solvent Shock : The primary cause is often the rapid dilution of a concentrated this compound stock solution, typically prepared in an organic solvent like Dimethyl Sulfoxide (DMSO), into the aqueous cell culture medium.[1][2][3] This sudden change in solvent polarity dramatically decreases the solubility of the hydrophobic compound.
-
High Final Concentration : The intended final concentration of this compound in the media may exceed its maximum solubility limit in that specific medium and under those specific conditions (e.g., temperature, pH).[1][4]
-
Temperature : The solubility of many compounds, including fluoroquinolones, is temperature-dependent.[5][6] Adding a room-temperature stock solution to cold media can decrease its solubility.[2] Conversely, moving prepared media to a 37°C incubator can also sometimes affect compound stability.[1]
-
pH of the Medium : The solubility of this compound is pH-dependent, with its aqueous solubility increasing in more acidic conditions.[7] Standard cell culture media is typically buffered to a physiological pH of 7.2-7.4, which may not be optimal for this compound solubility.[4] Cellular metabolism can also alter the local pH of the culture medium over time.[2]
-
Interaction with Media Components : Components within the culture medium, such as salts and proteins (especially in serum-containing media), can interact with the compound and reduce its solubility.[1][8] Fluoroquinolones are known to interact with metal cations, which can influence their solubility.[9]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Dimethyl Sulfoxide (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of this compound for in vitro studies.[10] However, it is crucial to use high-quality, anhydrous (water-free) DMSO, as absorbed moisture can significantly reduce the solubility of compounds in the stock solution.[11][12] While some sources also mention slight solubility in methanol, DMSO is more standard for cell culture applications.[10][13]
Q3: What is the maximum recommended concentration of DMSO in the final cell culture medium?
A3: To avoid solvent-induced cytotoxicity and other unintended effects on your experiment, the final concentration of DMSO in the cell culture medium should be kept as low as possible. A general guideline is to maintain the final DMSO concentration below 0.5%, and ideally below 0.1%.[2][14] Always include a vehicle control in your experimental setup, which consists of cells treated with the same final concentration of DMSO as your experimental group.[14]
Q4: How can I determine the maximum soluble concentration of this compound in my specific cell culture system?
A4: The most reliable way to prevent precipitation is to determine the empirical solubility limit of this compound in your specific experimental conditions. This involves a simple serial dilution test. A detailed protocol for this procedure is provided in the "Experimental Protocols" section below.
Q5: My this compound solution appears fine initially but becomes cloudy or shows precipitate after incubation. What is happening?
A5: Delayed precipitation can occur for several reasons:
-
Metabolism-Induced pH Shift : As cells metabolize, they release byproducts (like lactic acid) that can gradually lower the pH of the culture medium.[2] Since this compound's solubility is pH-sensitive, this change can cause it to precipitate over time.[7]
-
Temperature and CO2 Environment : The stable 37°C and CO2 environment of an incubator can affect media chemistry and compound solubility over extended periods.[1]
-
Evaporation : In long-term experiments, evaporation of media from culture plates can increase the concentration of all components, including this compound, potentially pushing it beyond its solubility limit.[2]
-
Compound Instability : The compound itself may have limited stability in the aqueous, buffered solution at 37°C, degrading or aggregating over time.[15]
Troubleshooting Guide
This guide provides a structured approach to diagnosing and solving this compound precipitation issues.
| Observation | Potential Cause | Recommended Solution |
| Immediate, heavy precipitate upon adding stock solution to media. | Solvent Shock / High Final Concentration | • Lower the final working concentration of this compound.[3]• Use a step-wise or serial dilution method instead of adding stock directly to the final volume.[2][4]• Add the stock solution drop-wise to the medium while gently vortexing or swirling to ensure rapid dispersion.[2][3] |
| Media appears cloudy or hazy after adding this compound. | Formation of a fine colloidal suspension. | • This indicates the concentration is at or very near the solubility limit. Reduce the final concentration.[3]• Filter the final working solution through a 0.22 µm syringe filter before adding it to cells. Note that this may reduce the effective concentration. |
| Precipitate forms over time during incubation (e.g., 24-48 hours). | Compound instability at 37°C or pH shift due to cell metabolism. | • Reduce the final working concentration.[4]• Perform a solubility test to determine the stable concentration over your experimental timeframe (see Protocol 2).• Change the media more frequently to replenish buffers and remove metabolic byproducts.[2]• Ensure the incubator has proper humidification to prevent evaporation.[2] |
| Precipitate is observed after freeze-thaw cycles of the stock solution. | Poor compound solubility at low temperatures or water absorption by DMSO. | • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[1]• Before use, ensure the thawed aliquot is warmed to room temperature and vortexed thoroughly to redissolve any crystals.[1]• Use anhydrous DMSO for stock preparation to prevent water absorption.[11] |
Quantitative Data Summary
The solubility of this compound is influenced by the solvent, pH, and temperature.
Table 1: Physicochemical Properties and Solubility of this compound Hydrochloride
| Property | Value/Description | Source(s) |
| Molecular Formula | C₁₉H₂₁ClFN₃O₃ · HCl | [10] |
| Molecular Weight | 430.30 g/mol | [10] |
| Appearance | Off-white or light yellow powder | [10] |
| Solubility in Water | Very slightly soluble; Sparingly soluble | [10][13] |
| Solubility in DMSO | Slightly soluble (warmed); Some sources report insolubility, which may be due to moisture-absorbing DMSO. | [10][11] |
| Solubility in Methanol | Slightly soluble | [10][13] |
Table 2: Reported Aqueous Solubility Data for this compound
| Reported Solubility | Condition / pH | Source(s) |
| 0.08 mg/mL | Not specified | [7] |
| Increases up to 10 mg/mL | As pH becomes more acidic | [7] |
| 0.143 mg/mL | Water | [16] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution (e.g., 10 mM in DMSO)
-
Weighing: Accurately weigh the required amount of this compound hydrochloride powder in a sterile microcentrifuge tube. For a 10 mM stock, this would be 4.303 mg for 1 mL of solvent.
-
Solubilization: Add the calculated volume of sterile, anhydrous DMSO to the tube.[4]
-
Mixing: Vortex the tube vigorously. If necessary, gently warm the solution (e.g., in a 37°C water bath) and/or sonicate briefly until all powder is completely dissolved. Visually inspect against a light source to ensure no solid particles remain.[4][10]
-
Sterilization: Filter the stock solution through a sterile 0.22 µm syringe filter suitable for organic solvents (e.g., PTFE) into a new sterile tube.
-
Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes in sterile tubes to minimize freeze-thaw cycles. Store aliquots at -20°C or -80°C, protected from light.[1][11]
Protocol 2: Determining the Maximum Soluble Concentration
-
Preparation: Prepare a series of sterile microcentrifuge tubes.
-
Media Dispensing: Add a fixed volume (e.g., 1 mL) of your complete cell culture medium, pre-warmed to 37°C, to each tube.[2]
-
Serial Dilutions: Prepare a range of this compound concentrations by adding progressively smaller volumes of your high-concentration stock solution to the media. For example, create final concentrations of 100 µM, 50 µM, 25 µM, 10 µM, 5 µM, and 1 µM. Ensure the final DMSO concentration remains constant and non-toxic (e.g., by adding extra DMSO to the lower concentration tubes if necessary).
-
Incubation: Incubate the tubes under your standard experimental conditions (e.g., 37°C, 5% CO₂) for a duration relevant to your experiment (e.g., 24, 48, or 72 hours).[4]
-
Visual Inspection: After incubation, carefully inspect each tube for signs of precipitation. Hold the tube against a dark background and illuminate it from the side. A visible Tyndall effect (a coherent beam of light) indicates the presence of a fine precipitate.[17] The highest concentration that remains completely clear is the maximum working concentration you should use for your experiments.
Protocol 3: Recommended Procedure for Diluting this compound into Cell Culture Medium
This method minimizes solvent shock and reduces the likelihood of precipitation.
-
Pre-warm Media: Ensure your complete cell culture medium is pre-warmed to 37°C.[2]
-
Thaw Stock: Thaw a single-use aliquot of your concentrated this compound stock solution at room temperature and vortex briefly.
-
Intermediate Dilution (Optional but Recommended): First, dilute the stock solution into a small volume of pre-warmed medium (e.g., 10-fold dilution). Mix gently by pipetting.
-
Final Dilution: While gently swirling the final, larger volume of pre-warmed medium, add the required volume of the stock solution (or the intermediate dilution) drop-by-drop.[3] This technique, known as "plunging," facilitates rapid dispersion.
-
Final Mix: Mix the final solution gently by inverting the container or swirling. Avoid vigorous vortexing, which can damage media components like proteins.
-
Final Check: Before adding the medium to your cells, visually inspect it one last time for any signs of precipitation.[3]
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Experimental workflow for preparing this compound solutions.
Caption: Mechanism of action pathway for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. The effect of temperature and pH on the solubility of quinolone compounds: estimation of heat of fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. unn.edu.ng [unn.edu.ng]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. toku-e.com [toku-e.com]
- 11. selleckchem.com [selleckchem.com]
- 12. selleckchem.com [selleckchem.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. researchgate.net [researchgate.net]
- 15. HPLC Method Development for Stability of this compound in Formulations [wisdomlib.org]
- 16. This compound Nanocrystal: Towards an Innovative Ophthalmic Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Co-administration of Intravenous Drugs: Rapidly Troubleshooting the Solid Form Composition of a Precipitate in a Multi-drug Mixture Using On-Site Raman Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to minimize Besifloxacin degradation during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing Besifloxacin degradation during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure its stability, this compound should be stored at a controlled room temperature between 15°C and 25°C (59°F and 77°F). It is crucial to protect it from light.[1]
Q2: What are the primary factors that can cause this compound to degrade?
A2: this compound is susceptible to degradation under several conditions, including exposure to acidic and basic environments, oxidative stress, and photolytic exposure (light).[2][3][4] It has been shown to be stable under neutral hydrolytic conditions and when exposed to dry heat.[2][3]
Q3: I observed unexpected degradation in my this compound sample. What are the likely causes?
A3: Unexpected degradation can stem from several sources. Refer to the troubleshooting guide below for a systematic approach to identifying the cause. Common culprits include improper storage (exposure to light or extreme temperatures), contamination of solutions, or issues with the experimental setup.
Q4: Are there known degradation products of this compound?
A4: Yes, forced degradation studies have identified five primary degradation products, designated as DP1 through DP5. The formation of these products is dependent on the type of stressor:
-
Photolysis (Light Exposure): Leads to the formation of DP1 and DP2.
-
Oxidation: Results in the formation of DP3.
-
Acidic Hydrolysis: Causes the formation of DP4.
-
Basic Hydrolysis: Leads to the formation of DP3 and DP5.[2][3][4]
Q5: How can I analyze the stability of my this compound sample and detect potential degradation products?
A5: A validated stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the recommended approach. This technique can separate the intact this compound from its degradation products, allowing for accurate quantification of its purity and the extent of degradation. A detailed protocol for a suitable HPLC method is provided in the "Experimental Protocols" section of this guide.
Troubleshooting Guide
If you are encountering issues with this compound degradation, this guide provides a structured approach to troubleshooting.
Logical Workflow for Troubleshooting this compound Degradation
Caption: Troubleshooting workflow for identifying the root cause of this compound degradation.
Data on this compound Degradation
The following table summarizes the results from a forced degradation study, indicating the percentage of this compound remaining after exposure to various stress conditions.
| Stress Condition | Reagent/Method | Duration & Temperature | This compound Remaining (%) | Degradation Products Formed |
| Acidic Hydrolysis | 0.1 N HCl | 8 hours at 80°C | ~92.5 | DP4 |
| Basic Hydrolysis | 0.1 N NaOH | 4 hours at 60°C | ~85.1 | DP3, DP5 |
| Oxidative Stress | 30% H₂O₂ | 24 hours at 60°C | ~12.3 | DP3 |
| Thermal Stress | Dry Heat | 48 hours at 80°C | No significant degradation | None |
| Photolytic Stress | Exposure to UV light (254 nm) in solution | 24 hours at 25°C | ~88.2 | DP1, DP2 |
| Neutral Hydrolysis | Water | 48 hours at 80°C | No significant degradation | None |
Note: The exact percentages of degradation can vary based on the specific experimental conditions.
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for this compound
This method is designed to separate this compound from its potential degradation products.
1. Chromatographic Conditions:
-
Column: Sunfire C18 (250 mm × 4.6 mm, 5 µm particle size)[2][3]
-
Mobile Phase: A gradient mixture of 0.1% aqueous formic acid (Solvent A) and acetonitrile (Solvent B).
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-20 min: Linear gradient to 40% A, 60% B
-
20-25 min: Hold at 40% A, 60% B
-
25-30 min: Return to initial conditions (95% A, 5% B)
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 297 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
2. Preparation of Solutions:
-
Standard Solution: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol or a mixture of the mobile phase) at a concentration of 1 mg/mL. Further dilute to a working concentration (e.g., 10 µg/mL) with the mobile phase.
-
Sample Solution: Prepare the this compound sample to be tested at a similar concentration to the standard solution using the same diluent.
3. System Suitability:
-
Before sample analysis, perform at least five replicate injections of the standard solution.
-
The relative standard deviation (RSD) for the peak area and retention time should be less than 2.0%.
-
The theoretical plates for the this compound peak should be greater than 2000.
-
The tailing factor should be between 0.8 and 1.5.
Protocol 2: Forced Degradation Studies
These protocols are intended to generate the degradation products of this compound under controlled stress conditions.
1. General Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or water).
2. Acidic Hydrolysis:
-
To 1 mL of the this compound stock solution, add 1 mL of 1 N HCl.
-
Reflux the mixture at 80°C for 8 hours.
-
Cool the solution to room temperature and neutralize with an appropriate volume of 1 N NaOH.
-
Dilute the final solution with the mobile phase to an appropriate concentration for HPLC analysis.
3. Basic Hydrolysis:
-
To 1 mL of the this compound stock solution, add 1 mL of 1 N NaOH.
-
Reflux the mixture at 60°C for 4 hours.
-
Cool the solution to room temperature and neutralize with an appropriate volume of 1 N HCl.
-
Dilute the final solution with the mobile phase for HPLC analysis.
4. Oxidative Degradation:
-
To 1 mL of the this compound stock solution, add 1 mL of 30% hydrogen peroxide (H₂O₂).
-
Keep the solution at 60°C for 24 hours.
-
Dilute the final solution with the mobile phase for HPLC analysis.
5. Photolytic Degradation:
-
Transfer 1 mL of the this compound stock solution into a quartz cuvette or a suitable UV-transparent container.
-
Expose the solution to a UV light source (e.g., 254 nm) in a photostability chamber for 24 hours.
-
Prepare a control sample by wrapping a similar container in aluminum foil to protect it from light and keep it under the same conditions.
-
Dilute the exposed and control solutions with the mobile phase for HPLC analysis.
6. Thermal Degradation:
-
For solid-state studies, place the powdered this compound in a petri dish and expose it to dry heat at 80°C in an oven for 48 hours.
-
For solution studies, reflux a solution of this compound in water at 80°C for 48 hours.
-
Prepare the samples for HPLC analysis by dissolving the solid in the mobile phase or diluting the solution.
This compound Degradation Pathways
The following diagram illustrates the relationship between the different stress conditions and the resulting degradation products. Please note: The chemical structures of the degradation products (DP1-DP5) are not publicly available in the reviewed literature, so a structural pathway cannot be provided.
Caption: Relationship between stress conditions and the formation of this compound degradation products.
References
- 1. ijcpa.in [ijcpa.in]
- 2. Study of degradation behavior of this compound, characterization of its degradation products by LC–ESI–QTOF–MS and their… [ouci.dntb.gov.ua]
- 3. Study of degradation behavior of this compound, characterization of its degradation products by LC-ESI-QTOF-MS and their in silico toxicity prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Addressing Besifloxacin Interference in Fluorescence-Based Assays
This technical support center is designed for researchers, scientists, and drug development professionals who are encountering interference from the fluoroquinolone antibiotic besifloxacin in fluorescence-based assays. The following troubleshooting guides and frequently asked questions (FAQs) will help you identify, characterize, and mitigate this interference to ensure the accuracy and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: Why does this compound interfere with my fluorescence-based assay?
A1: this compound, like other fluoroquinolone antibiotics, possesses intrinsic fluorescent properties, a phenomenon known as autofluorescence. Its chemical structure allows it to absorb light, primarily in the UV to blue range of the spectrum, and re-emit it at a longer wavelength, typically in the blue-green region. If the excitation or emission spectra of this compound overlap with those of your assay's fluorophore (e.g., GFP, FITC, DAPI), it can lead to inaccurate readings.
Q2: What are the primary mechanisms of assay interference caused by this compound?
A2: There are two main mechanisms by which this compound can interfere with a fluorescent assay[1]:
-
Autofluorescence: this compound itself is fluorescent and may emit light at or near the same wavelength as your assay's fluorophore. This adds to the total detected signal, leading to a false positive or an artificially high reading.
-
Fluorescence Quenching (Inner Filter Effect): this compound can absorb the excitation light intended for your fluorophore or absorb the emitted light from the fluorophore. This interception of light reduces the signal detected from your probe, potentially leading to false-negative results or an underestimation of the true signal.[1][2]
Q3: Which common fluorophores are most likely to be affected by this compound interference?
A3: Probes that are excited by UV or blue light and emit in the blue-to-green spectrum are at the highest risk of interference. This includes, but is not limited to:
-
Nuclear Stains: DAPI, Hoechst
-
Protein Tags: Green Fluorescent Protein (GFP), Cyan Fluorescent Protein (CFP)
-
Common Dyes: Fluorescein (FITC), Alexa Fluor 488
Q4: How can I determine if this compound is interfering with my specific assay?
A4: The first step is to run a set of simple control experiments. The most critical control is a "compound-only" sample. Prepare wells containing only your assay buffer and this compound at the same concentration used in your experiment. If you measure a significant signal in these wells using your assay's instrument settings, this compound is autofluorescent under your experimental conditions.
Troubleshooting Guide
If you suspect this compound is interfering with your assay, follow these steps to diagnose and resolve the issue.
Problem 1: Unusually High Background or False-Positive Signal
-
Possible Cause: Autofluorescence from this compound.
-
Troubleshooting Steps:
-
Run a "Compound-Only" Control: As detailed in FAQ 4, measure the fluorescence of this compound in your assay buffer at the experimental concentration.
-
Perform Background Subtraction: If autofluorescence is confirmed, subtract the average fluorescence intensity of the "compound-only" control from your experimental wells. (See Experimental Protocol 2 for details).
-
Switch to Red-Shifted Fluorophores: Autofluorescence from small molecules is less common at longer wavelengths.[1][3] Consider using fluorophores that excite and emit in the red or far-red spectral region (e.g., RFP, mCherry, Cy5, Alexa Fluor 647). (See Experimental Protocol 3 for details).
-
Problem 2: Lower-Than-Expected Signal or False-Negative Results
-
Possible Cause: Fluorescence quenching by this compound.
-
Troubleshooting Steps:
-
Measure this compound's Absorbance Spectrum: Determine the UV-Vis absorbance spectrum of this compound. If it absorbs significantly at your fluorophore's excitation or emission wavelengths, quenching is likely.
-
Run a Quenching Check: Prepare three samples: (A) Fluorophore only, (B) Fluorophore + this compound, and (C) Buffer only. If the signal in B is significantly lower than A (after subtracting C), quenching is occurring.
-
Optimize Compound Concentration: Use the lowest possible concentration of this compound that achieves the desired biological effect to minimize quenching.
-
Select a Spectrally Distinct Fluorophore: Choose a probe with excitation and emission spectra that do not overlap with this compound's absorbance spectrum.
-
Problem 3: Signal from One Channel Detected in Another (Spectral Bleed-Through)
-
Possible Cause: The emission spectrum of this compound overlaps with the detection window of your assay's fluorophore.
-
Troubleshooting Steps:
-
Optimize Filter Sets: Use narrow bandpass emission filters to more specifically isolate the signal from your fluorophore and exclude the signal from this compound.
-
Perform Spectral Unmixing or Compensation: For microscopy or flow cytometry, acquire reference spectra for your fluorophore and for this compound alone. Use software to mathematically separate the overlapping signals. (See Experimental Protocol 4 for details).
-
Data Presentation
Table 1: Spectral Properties of this compound and Related Fluoroquinolones
This table summarizes the known excitation and emission maxima for this compound under various conditions. Fluoroquinolones generally exhibit fluorescence in the blue-green region, which can overlap with many common experimental fluorophores.
| Compound | Condition | Excitation (λex) max (nm) | Emission (λem) max (nm) | Reference |
| This compound | Complex with Zinc (II) in phosphate buffer (pH 6.0) | 274 | 440 | [4] |
| This compound HCl | Derivatized with Fluorescamine in borate buffer (pH 8.5) | 353 | 471 | [5] |
| This compound | In acetate buffer (pH 3.6) with SDS | ~332 | 446 | [6] |
| General Fluoroquinolones | (Ciprofloxacin, Norfloxacin, Ofloxacin) | 310 - 390 | 350 - 650 | [4][7] |
Table 2: Potential Spectral Overlap with Common Fluorophores
This table illustrates the potential for spectral interference between the general fluorescence emission of fluoroquinolones and commonly used laboratory fluorophores.
| Common Fluorophore | Excitation max (nm) | Emission max (nm) | Potential for Interference from this compound |
| DAPI | 358 | 461 | High |
| Hoechst 33342 | 350 | 461 | High |
| GFP (eGFP) | 488 | 509 | Moderate to High |
| FITC | 495 | 519 | Moderate to High |
| Alexa Fluor 488 | 495 | 519 | Moderate to High |
| Rhodamine (TRITC) | 557 | 576 | Low |
| Texas Red | 589 | 615 | Low |
| Cy5 | 650 | 670 | Very Low |
| Alexa Fluor 647 | 650 | 668 | Very Low |
Experimental Protocols
Protocol 1: Characterizing this compound's Autofluorescence in Your Assay
-
Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, water).
-
In a multi-well plate identical to the one used for your experiment, prepare a serial dilution of this compound in your assay buffer. The concentration range should cover and exceed the concentration used in your main experiment.
-
Include wells with assay buffer only as a blank/background control.
-
-
Measurement:
-
Read the plate on a fluorescence plate reader, microscope, or flow cytometer using the exact same instrument settings (e.g., excitation/emission wavelengths, filters, gain, exposure time) as your main experiment.
-
-
Analysis:
-
Subtract the average signal of the blank wells from the signal of the this compound-containing wells.
-
Plot the net fluorescence intensity against the this compound concentration. A concentration-dependent increase in fluorescence confirms autofluorescence and provides its magnitude.
-
Protocol 2: Background Subtraction for Autofluorescence Correction
-
Acquire Data:
-
Run your main experiment with cells/reagents and this compound.
-
In parallel, on the same plate, run a "compound-only" control plate or wells containing only the assay medium and this compound at the identical concentrations.
-
-
Calculation:
-
For each concentration of this compound, calculate the average fluorescence intensity from the "compound-only" control wells. This is your background value.
-
For each experimental well, subtract the corresponding background value from its measured fluorescence intensity to get the corrected signal.
-
Corrected Signal = (Signal from Experimental Well) - (Average Signal from Compound-Only Control)
-
Protocol 3: Strategy for Switching to Red-Shifted Fluorophores
-
Fluorophore Selection:
-
Based on Table 2, identify commercially available fluorophores or fluorescent proteins with emission maxima greater than 600 nm (e.g., Alexa Fluor 647, Cy5, DyLight 650, or fluorescent proteins like mCherry or RFP).[3][8][9]
-
Ensure your detection instrument (plate reader, microscope) is equipped with the appropriate lasers and filters for the selected red-shifted fluorophore.
-
-
Assay Re-validation:
-
Conjugate your antibody or probe with the new red-shifted dye according to the manufacturer's instructions.
-
Repeat key validation experiments (e.g., titration, positive/negative controls) to ensure the assay performs as expected with the new fluorophore.
-
-
Interference Check:
-
Repeat the "compound-only" control (Protocol 1) with this compound using the new red-shifted channel settings to confirm that the autofluorescence interference has been eliminated.
-
Protocol 4: Correcting for Spectral Bleed-Through via Spectral Unmixing (Microscopy)
-
Prepare Control Samples:
-
Unstained Control: A sample prepared identically to your experimental samples but without any fluorescent labels. This measures the sample's natural autofluorescence.
-
This compound-only Control: A sample containing only this compound at the experimental concentration.
-
Fluorophore-only Control: A sample containing only your fluorescent probe/reporter.
-
-
Acquire Reference Spectra (Lambda Stack):
-
On a confocal microscope with a spectral detector, set up the imaging parameters (laser power, gain, pinhole) that will be used for your experimental samples.
-
For each of the three control samples, acquire a "lambda stack," which is a series of images taken at contiguous wavelength intervals across the emission spectrum (e.g., from 420 nm to 700 nm in 10 nm steps).
-
-
Generate and Apply Reference Spectra:
-
Using the microscope's software, generate a reference emission spectrum for each control (autofluorescence, this compound, and your fluorophore).
-
Acquire a lambda stack of your fully stained experimental sample (containing cells, fluorophore, and this compound).
-
Apply the linear unmixing algorithm in the software, using the generated reference spectra to mathematically separate the contribution of each signal to the final image.
-
-
Verification:
-
Examine the unmixed images. The channel corresponding to your fluorophore should now be free of the contaminating signal from this compound.
-
Visualizations
Caption: Mechanisms of this compound interference in fluorescence assays.
Caption: A logical workflow for troubleshooting this compound interference.
References
- 1. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Fluorescence Quenching Studies on the Interactions between Chosen Fluoroquinolones and Selected Stable TEMPO and PROXYL Nitroxides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strategies to convert organic fluorophores into red/near-infrared emitting analogues and their utilization in bioimaging probes - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00475A [pubs.rsc.org]
- 4. Fluoroquinolone antibiotics having the potential to interfere with fluorescence-based diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A general method to optimize and functionalize red-shifted rhodamine dyes | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Besifloxacin Dosing in Animal Models of Eye Infection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists utilizing besifloxacin in animal models of ocular infections.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a fluoroquinolone antibiotic that functions by inhibiting two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[1][2][3] This dual-targeting mechanism is crucial for stopping bacterial DNA replication, transcription, and repair, leading to a bactericidal effect.[3] This balanced activity is also thought to slow the development of bacterial resistance.[2]
Q2: Why is a rabbit model commonly used for ocular infection studies with this compound?
A2: Rabbit models are frequently employed in ophthalmic research due to the anatomical and physiological similarities of their eyes to human eyes, including a large corneal surface area that facilitates the evaluation of topical treatments. Studies have successfully used rabbit models to investigate the efficacy of this compound against bacterial keratitis caused by pathogens such as Staphylococcus aureus (including MRSA) and Pseudomonas aeruginosa.[1][4][5]
Q3: What is the typical concentration of this compound ophthalmic suspension used in these models?
A3: The most commonly cited concentration of this compound used in animal and human studies is a 0.6% ophthalmic suspension.[1][5]
Q4: How does the in vitro activity (MIC) of this compound compare to other fluoroquinolones against common ocular pathogens?
A4: this compound generally demonstrates potent in vitro activity, particularly against Gram-positive bacteria.[1][6] Its Minimum Inhibitory Concentration (MIC) values are often lower than those of other fluoroquinolones like moxifloxacin and gatifloxacin, especially against resistant strains such as MRSA.[1][5] For instance, against one MRSA strain, the MIC for this compound was 1 µg/mL, while it was 8 µg/mL for both gatifloxacin and moxifloxacin.[5]
Troubleshooting Guide
Issue 1: High variability in the severity of corneal infection between animals.
-
Question: My infection model is producing inconsistent results, with some animals developing severe keratitis while others have only mild symptoms. How can I standardize the infection?
-
Answer:
-
Standardize Inoculum: Ensure the bacterial inoculum is consistent. Prepare a fresh culture for each experiment and standardize the concentration of colony-forming units (CFU) injected. A common method is intrastromal injection of 100 CFU.[5]
-
Injection Technique: The depth and location of the intrastromal injection must be consistent. Practice the injection technique to ensure the inoculum is delivered to the same corneal layer each time.
-
Animal Health: Use healthy animals of a similar age and weight to minimize biological variability.
-
Issue 2: Difficulty in demonstrating superior efficacy of this compound over vehicle or other antibiotics.
-
Question: I am not observing a significant reduction in bacterial load in my this compound-treated group compared to the control group. What could be the reason?
-
Answer:
-
Dosing Regimen: The timing and frequency of dosing are critical. In rabbit models of severe keratitis, intensive dosing regimens have been shown to be effective. For example, one drop applied every 15 minutes for the first 5 doses, followed by every 30 minutes for 14 doses.[4][5]
-
Treatment Initiation: The timing of treatment initiation post-infection is a key variable. Efficacy can be demonstrated in both early (10 hours post-infection) and late (16 hours post-infection) treatment models.[1] Ensure you have a clear and consistent protocol for when treatment begins.
-
Outcome Measures: While clinical scores can be subjective, quantifying the bacterial load (CFU) in the cornea provides a more objective measure of efficacy.[5] Ensure your corneal harvesting and plating techniques are optimized for accuracy.
-
Issue 3: Low or undetectable drug concentrations in ocular tissues.
-
Question: My pharmacokinetic analysis shows very low concentrations of this compound in the cornea and aqueous humor. How can I improve drug delivery?
-
Answer:
-
Instillation Technique: Ensure the full volume of the eye drop (typically 50 µL) is administered directly to the cornea and not lost to spillage.[7]
-
Controlled Blinking: In anesthetized animal models, manual blinking (e.g., 4 blinks/minute) can help distribute the suspension across the ocular surface and emulate a more natural state.[8]
-
Sample Collection Timing: this compound exhibits rapid absorption.[7] Ensure your sample collection time points are appropriate to capture the peak concentration (Cmax), which can occur within an hour of administration.[7]
-
Experimental Protocols
Rabbit Model of MRSA Keratitis
This protocol is synthesized from methodologies described in published studies.[1][5]
-
Animal Preparation:
-
Use healthy, adult New Zealand white rabbits.
-
Anesthetize the animals using an appropriate combination of ketamine and xylazine.
-
Apply a topical anesthetic (e.g., proparacaine hydrochloride) to the eye receiving the injection.
-
-
Bacterial Inoculum Preparation:
-
Culture a clinical isolate of MRSA on an appropriate agar plate.
-
Prepare a bacterial suspension in sterile saline and adjust the concentration to approximately 1000 CFU/mL.
-
-
Induction of Keratitis:
-
Using a 30-gauge needle, perform an intrastromal injection of 100 µL of the bacterial suspension (delivering ~100 CFU) into the center of the cornea.
-
-
Treatment Regimen:
-
Initiate treatment 16 hours post-infection (for a "late treatment" model).[5]
-
Divide animals into treatment groups: this compound 0.6%, comparator antibiotic (e.g., Moxifloxacin 0.5%), and vehicle (phosphate-buffered saline).
-
Administer one topical drop of the assigned treatment to the infected eye according to an intensive dosing schedule:
-
Every 15 minutes for the first 5 doses.
-
Every 30 minutes for the next 14 doses.[5]
-
-
-
Outcome Assessment:
-
Examine eyes using a slit-lamp biomicroscope before and after treatment to assess clinical severity.
-
After the treatment period, humanely euthanize the animals.
-
Harvest the corneas aseptically for bacterial quantitation (CFU counts).
-
Pharmacokinetic Study in Rabbits
This protocol is based on methods for evaluating ocular pharmacokinetics.[7][9]
-
Animal Groups:
-
Drug Administration:
-
Administer a single 50 µL instillation of this compound 0.6% ophthalmic suspension to one eye of each rabbit.[7]
-
-
Sample Collection:
-
At the designated time points, euthanize the animals in the respective group.
-
Collect tear fluid using microcapillary tubes.
-
Harvest ocular tissues in the following order: conjunctiva, cornea, and aqueous humor.
-
Collect blood samples for plasma analysis to assess systemic exposure.
-
-
Sample Analysis:
-
Analyze the concentration of this compound in the collected tissues and fluids using a validated method such as Liquid Chromatography with tandem mass spectrometry (LC/MS/MS).[7]
-
-
Data Analysis:
-
Determine key pharmacokinetic parameters including maximum concentration (Cmax), time to maximum concentration (Tmax), and the area under the concentration-time curve (AUC₀₋₂₄).[9]
-
Data Presentation
Table 1: In Vitro Susceptibility of Common Ocular Pathogens to this compound
| Pathogen | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| All Isolates (n=1324) | 0.06 | 0.25 |
| S. aureus (Methicillin-Susceptible) | 0.125 | 0.25 |
| S. aureus (Methicillin-Resistant, MRSA) | 1.0 | 4.0 |
| S. epidermidis (Methicillin-Susceptible) | 0.125 | 0.5 |
| S. epidermidis (Methicillin-Resistant, MRSE) | 1.0 | 4.0 |
| S. pneumoniae | 0.06 | 0.125 |
| H. influenzae | 0.03 | 0.06 |
| P. aeruginosa | 2.0 | 4.0 |
Data compiled from multiple sources.[1][6][10][11]
Table 2: Pharmacokinetic Parameters of this compound (0.6%) in Rabbit Ocular Tissues After a Single Topical Instillation
| Ocular Tissue | Cmax (µg/g or µg/mL) | Tmax (hours) | AUC₀₋₂₄ (µg·h/g or µg·h/mL) |
| Tears | ~90 (sustained) | N/A | High |
| Conjunctiva | 3.70 | ≤ 1 | Comparable to Moxifloxacin/Gatifloxacin |
| Cornea | 1.13 - 13 | 0.5 - 1 | 30 |
| Aqueous Humor | 0.11 - 0.2 | 1 - 2 | 1 |
Note: Values are approximate and compiled from different studies which may have varying methodologies.[1][7][8][9] Cmax in cornea and aqueous humor can vary significantly based on the experimental model (e.g., anesthetized with controlled blinking).[8]
Table 3: Efficacy of this compound in Rabbit Keratitis Models
| Model | Pathogen | Treatment Regimen | Outcome (Compared to Control/Comparator) |
| Early Treatment Keratitis | MRSA | Started 10h post-infection | Greater reduction in corneal MRSA count than gatifloxacin or moxifloxacin.[1] |
| Late Treatment Keratitis | MRSA | Started 16h post-infection | Significantly lower CFU recovered from corneas compared to gatifloxacin and moxifloxacin.[1][5] |
| Keratitis | P. aeruginosa (Resistant Strain) | Started 16h post-infection | Significantly lower CFU recovered from corneas compared to gatifloxacin and moxifloxacin.[1][4] |
Visualizations
Caption: Workflow for a typical animal model of bacterial keratitis.
Caption: Dual-target mechanism of action of this compound.
References
- 1. This compound: Efficacy and Safety in Treatment and Prevention of Ocular Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound ophthalmic suspension for bacterial conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pi.bausch.com [pi.bausch.com]
- 4. researchgate.net [researchgate.net]
- 5. Efficacy of this compound in a rabbit model of methicillin-resistant Staphylococcus aureus keratitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Integrated analysis of three bacterial conjunctivitis trials of this compound ophthalmic suspension, 0.6%: etiology of bacterial conjunctivitis and antibacterial susceptibility profile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. Ocular pharmacokinetics/pharmacodynamics of this compound, moxifloxacin, and gatifloxacin following topical administration to pigmented rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tga.gov.au [tga.gov.au]
- 11. This compound ophthalmic suspension 0.6% in the treatment of bacterial conjunctivitis patients with Pseudomonas aeruginosa infections - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Method Development for Detecting Besifloxacin and its Metabolites in Biological Samples
Welcome to the technical support center for the bioanalysis of besifloxacin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on method development, troubleshooting, and frequently asked questions related to the detection of this compound and its potential metabolites in biological samples.
Introduction to this compound Metabolism
This compound is a fourth-generation fluoroquinolone antibiotic primarily used for the topical treatment of bacterial conjunctivitis. Pharmacokinetic studies have shown that systemic absorption of this compound after topical ocular administration is very low. In vitro studies using human hepatocytes indicate that this compound undergoes minimal metabolism.[1] Animal studies also show that the drug is largely excreted unchanged.[2]
While in vivo metabolite data in humans is limited, in vitro investigations have suggested the potential for eight metabolites formed through various pathways, including:[2]
-
Dechlorination
-
Oxidative deamination
-
Oxidation/Hydroxylation
-
N-cyclopropyl elimination
-
Ring opening
Due to the limited information on in vivo metabolites, the following analytical methods and troubleshooting guides primarily focus on the detection and quantification of the parent drug, this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical technique for quantifying this compound in biological samples?
A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most prevalent and sensitive method for the quantification of this compound in various biological matrices such as plasma, tears, and aqueous humor.[3][4] High-performance liquid chromatography (HPLC) with fluorescence or ultraviolet (UV) detection is also used.
Q2: What are the typical sample preparation techniques used for this compound analysis?
A2: The choice of sample preparation depends on the biological matrix and the sensitivity required. Common techniques include:
-
Protein Precipitation (PPT): A simple and rapid method often used for plasma and other high-protein samples. Acetonitrile is a common precipitating agent.
-
Solid-Phase Extraction (SPE): Provides cleaner extracts and can be used for various sample types. It is effective in removing matrix components that can interfere with the analysis.
-
Liquid-Liquid Extraction (LLE): Another effective technique for sample cleanup and concentration of the analyte.
Q3: What are the key validation parameters to consider when developing a bioanalytical method for this compound?
A3: According to regulatory guidelines (e.g., FDA, EMA), the key validation parameters include selectivity, sensitivity (Lower Limit of Quantification, LLOQ), accuracy, precision (intra- and inter-day), recovery, matrix effect, and stability (freeze-thaw, bench-top, long-term).
Q4: Are there any known stability issues with this compound in biological samples?
A4: Like many fluoroquinolones, this compound's stability in biological matrices should be thoroughly evaluated during method validation. This includes assessing its stability under different storage conditions (room temperature, refrigerated, frozen) and after multiple freeze-thaw cycles.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound using LC-MS/MS.
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | 1. Secondary interactions with residual silanols on the column. 2. Incompatible injection solvent. 3. Column contamination or degradation. | 1. Use a mobile phase with a suitable buffer (e.g., ammonium formate) and an acidic modifier (e.g., formic acid) to minimize silanol interactions. 2. Ensure the injection solvent is of similar or weaker strength than the initial mobile phase. 3. Flush the column with a strong solvent or replace the column if necessary. |
| Low or No Signal | 1. Inefficient ionization in the MS source. 2. Poor extraction recovery. 3. Analyte degradation. 4. Instrument sensitivity issue. | 1. Optimize MS source parameters (e.g., spray voltage, gas flows, temperature). This compound ionizes well in positive ion mode. 2. Optimize the sample preparation method. Evaluate different SPE sorbents or LLE solvents. 3. Check sample stability and ensure proper storage and handling. 4. Perform an instrument performance qualification or tuning. |
| High Background Noise or Unexpected Peaks | 1. Contamination from solvents, reagents, or labware. 2. Matrix effects from co-eluting endogenous components. 3. Carryover from previous injections. | 1. Use high-purity solvents and reagents. Thoroughly clean all labware. 2. Improve sample cleanup using a more selective SPE method or by optimizing the chromatographic separation to resolve interferences. 3. Implement a robust autosampler wash procedure with a strong solvent. |
| Inconsistent Results (Poor Precision) | 1. Variability in sample preparation. 2. Inconsistent instrument performance. 3. Analyte instability during the analytical run. | 1. Ensure consistent and reproducible execution of the sample preparation protocol. Consider automation for higher throughput. 2. Check for leaks in the LC system and ensure stable spray in the MS source. 3. Evaluate the stability of the processed samples in the autosampler over the duration of the analytical batch. |
| Matrix Effects (Ion Suppression or Enhancement) | Co-eluting matrix components affecting the ionization of this compound. | 1. Improve chromatographic separation to move the this compound peak away from regions of significant matrix effects. 2. Enhance sample cleanup to remove interfering components. 3. Use a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte to compensate for matrix effects. |
Quantitative Data Summary
The following tables summarize key quantitative parameters from various published methods for the determination of this compound.
Table 1: LC-MS/MS Methods for this compound Quantification
| Biological Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Recovery (%) | Reference |
| Human Tears | 2 - 2000 | 2 | Not Reported | [3] |
| Rabbit Plasma | 0.103 - 206 | 0.103 | > 85 | [4] |
| Rabbit Ocular Tissues | 2.06 - 2060 | 2.06 | > 85 | [4] |
Table 2: HPLC Methods for this compound Quantification
| Detection Method | Biological Matrix | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| UV | Simulated Tears | 3 - 30 | 0.72 | 2.10 | [5] |
| UV | Phosphate Buffer | 3 - 30 | 0.88 | 2.60 | [5] |
| HPLC | Ophthalmic Formulation | 4 - 14 | Not Reported | Not Reported | [6] |
Detailed Experimental Protocols
Protocol 1: LC-MS/MS for this compound in Human Tears
This protocol is adapted from a published method for the quantification of this compound in human tears.[3]
1. Sample Preparation
-
To a tear sample, add an internal standard (e.g., sparfloxacin).
-
Add ammonium formate buffer (pH 3.25) for extraction.
-
Vortex mix the sample.
-
Centrifuge to pellet any precipitates.
-
Transfer the supernatant for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
LC System: Agilent 1100 series HPLC or equivalent.
-
Column: A suitable C18 column (e.g., Zorbax SB-C18, 50 mm × 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve separation.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
This compound: m/z 394.2 → 377.1
-
Sparfloxacin (IS): m/z 393.2 → 334.1
-
Protocol 2: HPLC-UV for this compound in Ophthalmic Formulation
This protocol is based on a method for the analysis of this compound in an ophthalmic suspension.[6]
1. Sample Preparation
-
Accurately transfer a known volume of the this compound ophthalmic suspension into a volumetric flask.
-
Add a suitable diluent (e.g., a mixture of phosphate buffer, methanol, and acetonitrile).
-
Sonicate to ensure complete dissolution.
-
Dilute to the final volume with the diluent.
-
Filter the sample through a 0.45 µm filter before injection.
2. HPLC-UV Conditions
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C8 or C18 column (e.g., Oyster C8, 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of phosphate buffer (pH 3), methanol, and acetonitrile (e.g., 50:25:25 v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 297 nm.
-
Injection Volume: 20 µL.
Visualizations
Caption: General workflow for the analysis of this compound in biological samples by LC-MS/MS.
Caption: A logical workflow for troubleshooting common issues in this compound analysis.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. tga.gov.au [tga.gov.au]
- 3. Quantitative determination of this compound, a novel fluoroquinolone antimicrobial agent, in human tears by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Development and Validation of Different Ultraviolet-Spectrophotometric Methods for the Estimation of this compound in Different Simulated Body Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijcpa.in [ijcpa.in]
Validation & Comparative
In Vitro Showdown: Besifloxacin Demonstrates Potent Antibacterial Activity Against Key Ocular Pathogens Compared to Moxifloxacin
For Immediate Release
[City, State] – [Date] – In a comparative analysis of in vitro antibacterial activity, besifloxacin has shown superior or comparable potency to moxifloxacin against a range of clinically relevant ocular pathogens, including drug-resistant strains. This compilation of experimental data provides researchers, scientists, and drug development professionals with a comprehensive overview of the antibacterial profiles of these two fluoroquinolone antibiotics.
The primary mechanism of action for both this compound and moxifloxacin involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][2] This dual-targeting mechanism is crucial for preventing bacterial DNA replication and transcription, ultimately leading to bacterial cell death.[1][2] While both drugs share this mechanism, in vitro studies consistently highlight this compound's enhanced activity against specific, challenging pathogens.
Quantitative Comparison of Antibacterial Potency
The minimum inhibitory concentration (MIC) is a key measure of an antibiotic's potency, representing the lowest concentration of the drug that prevents visible bacterial growth. The following tables summarize the MIC values for this compound and moxifloxacin against various bacterial isolates, as reported in several in vitro studies.
| Bacterial Species | Drug | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) |
| Coagulase-Negative Staphylococci (CoNS) | This compound | - | 0.5[3] |
| Moxifloxacin | - | - | |
| Methicillin-Resistant S. epidermidis (MRSE) | This compound | - | 8-fold lower than Moxifloxacin[3][4] |
| Moxifloxacin | - | - | |
| Ciprofloxacin- and Methicillin-Nonsusceptible Staphylococci | This compound | - | 4[5] |
| Moxifloxacin | - | 32[5] |
| Bacterial Species | Strain Susceptibility | Drug | MIC (μg/mL) |
| Pseudomonas aeruginosa | Fully Susceptible | This compound | 0.5[6] |
| Moxifloxacin | 0.5[6] | ||
| Ciprofloxacin/Levofloxacin-Resistant | This compound | 2[6] | |
| Moxifloxacin | 32[6] |
Experimental Protocols
The in vitro antibacterial activity of this compound and moxifloxacin is primarily determined through standardized susceptibility testing methods, most notably the determination of Minimum Inhibitory Concentration (MIC) values.
Minimum Inhibitory Concentration (MIC) Determination
The MIC values are typically determined using the broth microdilution method as outlined by the Clinical and Laboratory Standards Institute (CLSI). This method involves the following key steps:
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria is prepared to a specific concentration, usually 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Antibiotic Dilutions: Serial twofold dilutions of this compound and moxifloxacin are prepared in a cation-adjusted Mueller-Hinton broth. The range of concentrations tested is selected to encompass the expected MIC values for the target organisms.
-
Inoculation and Incubation: A standard volume of the prepared bacterial inoculum is added to each well of a microtiter plate containing the various antibiotic concentrations. The plates are then incubated at a controlled temperature, typically 35°C ± 2°C, for 16 to 20 hours under ambient air.
-
Determination of MIC: Following incubation, the microtiter plates are visually inspected for bacterial growth. The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits the visible growth of the organism.
Time-Kill Assays
Further differentiating the antibacterial activity, time-kill experiments have demonstrated that this compound can exhibit more rapid bactericidal effects compared to moxifloxacin against certain bacteria.[7] In these assays, bacterial cultures are exposed to the antibiotics at concentrations relative to their MIC (e.g., 4x MIC), and the number of viable bacteria is determined at various time points.[7] Studies have shown that this compound can achieve bactericidal levels (a ≥3-log₁₀ reduction in CFU/mL) more quickly than moxifloxacin for some isolates.[7]
Mechanism of Action: Targeting Bacterial DNA Replication
The antibacterial efficacy of both this compound and moxifloxacin stems from their ability to inhibit bacterial DNA gyrase and topoisomerase IV. These enzymes are critical for bacterial DNA replication, repair, and recombination. By binding to these enzymes, the fluoroquinolones create a drug-enzyme-DNA complex that blocks the progression of the replication fork, leading to DNA damage and ultimately, cell death.
Conclusion
The compiled in vitro data consistently indicates that this compound exhibits potent antibacterial activity, often superior to that of moxifloxacin, particularly against resistant staphylococcal isolates.[3][4][5] While both fluoroquinolones are effective against a broad spectrum of bacteria, the lower MIC values of this compound against key ocular pathogens suggest it may be a more potent option in certain clinical scenarios. These findings underscore the importance of continued surveillance of antibacterial susceptibility to guide appropriate therapeutic choices.
References
- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 2. Moxifloxacin - Wikipedia [en.wikipedia.org]
- 3. Antibacterial efficacy of prophylactic this compound 0.6% and moxifloxacin 0.5% in patients undergoing cataract surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Comparative in vitro susceptibility of this compound and seven comparators against ciprofloxacin- and methicillin-susceptible/nonsusceptible staphylococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of this compound, gatifloxacin, and moxifloxacin against strains of pseudomonas aeruginosa with different quinolone susceptibility patterns in a rabbit model of keratitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
Besifloxacin vs. Gatifloxacin: A Comparative Analysis of In Vitro Activity Against Staphylococcus aureus
For Immediate Release
An evaluation of the in vitro potencies of besifloxacin and gatifloxacin reveals significant differences in their activity against Staphylococcus aureus, a critical pathogen in ocular and other infections. This guide synthesizes available data on the Minimum Inhibitory Concentration (MIC) values for both fluoroquinolones, providing researchers, scientists, and drug development professionals with a clear comparison of their efficacy. This compound consistently demonstrates lower MIC values, particularly against resistant strains of S. aureus, indicating a higher in vitro potency.
Comparative MIC Values
The in vitro activity of this compound and gatifloxacin against various strains of Staphylococcus aureus, including methicillin-susceptible (MSSA) and methicillin-resistant (MRSA) isolates, is summarized below. The data, compiled from multiple studies, highlights the comparative efficacy of these two fluoroquinolones.
| Antibiotic | S. aureus Strain | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| This compound | S. aureus | - | 0.25[1] | - |
| MRSA | - | 1.0 - 2.0[2][3] | - | |
| Ciprofloxacin-Resistant MRSA | - | 4.0[4] | - | |
| Gatifloxacin | S. aureus | - | ≤0.33[5] | - |
| MRSA | - | 4.0[6][7] | - | |
| MRSA (specific strain) | - | 8.0[3] | - |
Note: MIC values can vary between studies depending on the specific isolates and testing methodologies.
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) values is a standardized laboratory procedure crucial for assessing the in vitro susceptibility of bacteria to antimicrobial agents. The data presented in this guide is based on methodologies consistent with the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[8][9][10] The primary methods employed are broth microdilution and agar dilution.
Broth Microdilution Method:
This method involves preparing a series of twofold dilutions of the antimicrobial agent in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the Staphylococcus aureus isolate. The plates are incubated under controlled conditions (typically 35°C for 16-20 hours). The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the bacteria.
Agar Dilution Method:
In the agar dilution method, varying concentrations of the antimicrobial agent are incorporated into molten agar, which is then poured into petri dishes and allowed to solidify. A standardized inoculum of each bacterial isolate is then spot-inoculated onto the surface of the agar plates. Following incubation, the MIC is read as the lowest concentration of the antimicrobial agent that prevents the growth of bacterial colonies.
For both methods, quality control is maintained using reference strains of bacteria with known MIC values to ensure the accuracy and reproducibility of the results.[11]
Experimental Workflow for MIC Determination
The following diagram illustrates the typical workflow for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a bacterial isolate.
Discussion
The compiled data indicates that this compound generally exhibits greater in vitro activity against Staphylococcus aureus compared to gatifloxacin, as evidenced by its lower MIC₉₀ values. This is particularly notable for methicillin-resistant strains, where this compound's MIC can be significantly lower.[3] For instance, one study reported an eight-fold lower MIC for this compound against an MRSA strain compared to gatifloxacin.[3] This enhanced potency against resistant phenotypes is a critical consideration in the development of new antimicrobial therapies. Both fluoroquinolones act by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication.[12][13] However, this compound is reported to have a more balanced targeting of both enzymes, which may contribute to its lower potential for resistance development.[1][2]
References
- 1. This compound: a novel anti-infective for the treatment of bacterial conjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: Efficacy and Safety in Treatment and Prevention of Ocular Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy of this compound in a rabbit model of methicillin-resistant Staphylococcus aureus keratitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pi.bausch.com [pi.bausch.com]
- 5. Susceptibility of bacterial isolates to gatifloxacin and ciprofloxacin from clinical trials 1997-1998 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. BioKB - Publication [biokb.lcsb.uni.lu]
- 8. researchgate.net [researchgate.net]
- 9. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 10. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 11. darvashco.com [darvashco.com]
- 12. This compound - Wikipedia [en.wikipedia.org]
- 13. This compound Ophthalmic Suspension 0.6% Compared with Gatifloxacin Ophthalmic Solution 0.3% for the Treatment of Bacterial Conjunctivitis in Neonates | springermedizin.de [springermedizin.de]
Comparative Efficacy of Besifloxacin and Ciprofloxacin Against Pseudomonas aeruginosa: A Research Guide
This guide provides a detailed comparison of the in vitro efficacy of Besifloxacin and Ciprofloxacin against the opportunistic pathogen Pseudomonas aeruginosa. The document synthesizes experimental data on their potency, bactericidal activity, and anti-biofilm capabilities. Detailed experimental methodologies are included to support reproducibility and inform future research.
Data Presentation: A Quantitative Comparison
The following tables summarize key quantitative data on the comparative efficacy of this compound and Ciprofloxacin against Pseudomonas aeruginosa.
Table 1: Minimum Inhibitory Concentration (MIC) Comparison
| Antibiotic | Strain Type | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| This compound | Ciprofloxacin-Susceptible | - | 4[1] | 0.5[2][3] |
| Ciprofloxacin-Resistant | - | - | 2[2][3][4] | |
| Ciprofloxacin | Ciprofloxacin-Susceptible | 0.5 - 1 | - | - |
| Ciprofloxacin-Resistant | - | - | - |
MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively. Data is synthesized from studies on clinical isolates of P. aeruginosa. Dashes indicate data not available in the searched literature.
Table 2: Anti-Biofilm Activity Comparison
| Antibiotic | Metric | Concentration | Biofilm Reduction |
| Ciprofloxacin | Inhibition of formation | Sub-MIC | Significant reduction[5] |
| Eradication of pre-formed biofilm | Supra-MIC | Limited efficacy, persister cells survive[6] |
Data is based on in-vitro studies using standard P. aeruginosa strains.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
-
Bacterial Inoculum Preparation: An overnight culture of P. aeruginosa is diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Antibiotic Dilution: Serial twofold dilutions of this compound and Ciprofloxacin are prepared in CAMHB in a 96-well microtiter plate.
-
Inoculation: Each well containing the antibiotic dilution is inoculated with the bacterial suspension. Control wells containing only broth and bacteria (positive control) and only broth (negative control) are included.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
MIC Reading: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.
Time-Kill Assay Protocol
This protocol evaluates the bactericidal activity of the antibiotics over time.
-
Bacterial Culture Preparation: A logarithmic phase culture of P. aeruginosa is diluted to a starting concentration of approximately 1-5 x 10⁶ CFU/mL in a suitable broth medium.
-
Antibiotic Addition: this compound or Ciprofloxacin is added to the bacterial cultures at concentrations corresponding to multiples of the predetermined MIC (e.g., 1x, 2x, 4x MIC). A growth control without any antibiotic is also included.
-
Incubation and Sampling: The cultures are incubated at 37°C with agitation. Aliquots are removed at specified time points (e.g., 0, 2, 4, 6, 8, 24 hours).
-
Viable Cell Counting: Serial dilutions of the collected aliquots are plated on nutrient agar plates. The plates are incubated at 37°C for 24-48 hours, and the number of viable colonies is counted.
-
Data Analysis: The results are expressed as the log₁₀ CFU/mL at each time point. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.[7]
Biofilm Eradication Assay (Crystal Violet Method)
This protocol quantifies the ability of antibiotics to eradicate pre-formed biofilms.
-
Biofilm Formation: An overnight culture of P. aeruginosa is diluted 1:100 in a suitable growth medium (e.g., Tryptic Soy Broth supplemented with glucose). 100 µL of the diluted culture is added to the wells of a 96-well flat-bottomed microtiter plate. The plate is incubated statically at 37°C for 24-48 hours to allow for biofilm formation.[8][9][10]
-
Washing: The planktonic (non-adherent) bacteria are removed by gently washing the wells with phosphate-buffered saline (PBS).
-
Antibiotic Treatment: The pre-formed biofilms are treated with various concentrations of this compound or Ciprofloxacin and incubated for a specified period (e.g., 24 hours).
-
Staining: After treatment, the wells are washed again with PBS to remove the antibiotic and dead cells. The remaining adherent biofilm is stained with 125 µL of 0.1% crystal violet solution for 10-15 minutes.[10]
-
Washing and Solubilization: Excess stain is removed by washing with water. The bound crystal violet is then solubilized by adding 200 µL of 30% acetic acid to each well.[9]
-
Quantification: The absorbance of the solubilized crystal violet is measured using a plate reader at a wavelength of approximately 550 nm. A decrease in absorbance compared to the untreated control indicates biofilm eradication.[8]
Mandatory Visualization
Mechanism of Action of Fluoroquinolones
Caption: Mechanism of action of this compound and Ciprofloxacin.
Experimental Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Experimental Workflow for Biofilm Eradication Assay
References
- 1. This compound ophthalmic suspension 0.6% in the treatment of bacterial conjunctivitis patients with Pseudomonas aeruginosa infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of this compound, gatifloxacin, and moxifloxacin against strains of pseudomonas aeruginosa with different quinolone susceptibility patterns in a rabbit model of keratitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Frontiers | Understanding Ciprofloxacin Failure in Pseudomonas aeruginosa Biofilm: Persister Cells Survive Matrix Disruption [frontiersin.org]
- 7. journals.asm.org [journals.asm.org]
- 8. mdpi.com [mdpi.com]
- 9. static.igem.org [static.igem.org]
- 10. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
A Preclinical Comparative Analysis of Besifloxacin and Other Fourth-Generation Fluoroquinolones
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of besifloxacin against other fourth-generation fluoroquinolones, primarily moxifloxacin and gatifloxacin. The information presented is collated from various in vitro and in vivo studies, with a focus on quantitative data and detailed experimental methodologies to support further research and development.
Executive Summary
This compound, a fourth-generation fluoroquinolone developed exclusively for ophthalmic use, demonstrates potent and rapid bactericidal activity against a broad spectrum of ocular pathogens.[1][2] Preclinical data suggests that this compound has comparable or, in some instances, superior efficacy to other fourth-generation fluoroquinolones, particularly against resistant bacterial strains. Its pharmacokinetic profile in ocular tissues shows sustained concentrations, which may contribute to its clinical effectiveness.
In Vitro Efficacy
In vitro studies are crucial for determining the intrinsic antimicrobial activity of a drug. Key parameters include the Minimum Inhibitory Concentration (MIC) and the rate of bacterial killing (time-kill assays).
Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation. A lower MIC value indicates greater potency.
Table 1: Comparative Minimum Inhibitory Concentrations (MICs) (μg/mL)
| Organism | This compound | Gatifloxacin | Moxifloxacin | Notes |
| Pseudomonas aeruginosa (fully susceptible) | 0.5 | 0.25 | 0.5 | Data from a rabbit keratitis model study.[3] |
| Pseudomonas aeruginosa (ciprofloxacin/levofloxacin-resistant) | 2 | 16 | 32 | Demonstrates this compound's potency against a resistant strain.[3] |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | Varies | Varies | Varies | This compound has shown greater in vitro activity against MRSA compared to gatifloxacin and moxifloxacin.[4] |
| Methicillin-Resistant Staphylococcus epidermidis (MRSE) | Varies | Varies | Varies | This compound has shown greater in vitro activity against MRSE compared to gatifloxacin and moxifloxacin.[4] |
Time-Kill Assays
Time-kill assays measure the rate at which an antimicrobial agent kills a bacterial population. These studies provide insights into the pharmacodynamics of a drug.
Table 2: Comparative Bactericidal Activity (Time to achieve ≥3 log decrease in viable cells)
| Organism | This compound | Gatifloxacin | Moxifloxacin | Notes |
| Staphylococcus aureus | 45-60 min | ≥120 min | ≥120 min | This compound was the most rapidly bactericidal.[5][6] |
| Staphylococcus epidermidis | 45-120 min | 120-360 min | 120-360 min | This compound demonstrated faster kill rates.[5][6] |
It is important to note that some formulations of gatifloxacin contain the preservative benzalkonium chloride (BAK), which has its own bactericidal activity.[5][7] Studies have shown that in the absence of BAK, this compound is more rapidly bactericidal than gatifloxacin and moxifloxacin.[5][7]
In Vivo Efficacy
Preclinical animal models are essential for evaluating the efficacy of a drug in a biological system. Rabbit models of bacterial keratitis and endophthalmitis are commonly used for ophthalmic drugs.
Rabbit Keratitis Model
In a rabbit model of Pseudomonas aeruginosa keratitis, this compound demonstrated significant efficacy, particularly against a ciprofloxacin/levofloxacin-resistant strain.
Table 3: Efficacy in a Rabbit Model of P. aeruginosa Keratitis
| Treatment Group | Bacterial Load (log CFU/cornea) - Resistant Strain | Clinical Score - Resistant Strain |
| This compound | Significantly lower than gatifloxacin and moxifloxacin | Significantly lower than moxifloxacin |
| Gatifloxacin | Higher than this compound | Not significantly different from this compound |
| Moxifloxacin | Higher than this compound | Higher than this compound |
| Phosphate-Buffered Saline (Control) | Significantly higher than all treatment groups | Higher than all treatment groups |
Data summarized from a study where all treatments were effective at significantly reducing the bacterial CFU in the corneas for a fully susceptible strain.[3]
Rabbit Endophthalmitis Model
In a rabbit model for prophylaxis and treatment of penicillin-resistant Streptococcus pneumoniae (PRSP)-induced endophthalmitis, this compound was found to be as effective as moxifloxacin and gatifloxacin.[8] All three fluoroquinolones significantly lowered the clinical scores and the number of bacteria recovered from the aqueous humor compared to the control group.[8]
Ocular Pharmacokinetics
The concentration of a drug in the target tissue is a critical determinant of its efficacy. Pharmacokinetic studies have compared the ocular tissue concentrations of this compound, gatifloxacin, and moxifloxacin following topical administration.
Table 4: Ocular Tissue Concentrations in Rabbits and Humans
| Drug | Peak Concentration (Cmax) | Tissue | Species | Key Findings |
| This compound | Generally higher | Tears, Conjunctiva | Rabbit | Achieved higher exposure in target ocular tissues compared to moxifloxacin and gatifloxacin.[9] |
| Moxifloxacin | 10.7 ± 5.89 μg/g | Conjunctiva | Human | Had the highest peak mean concentration 15 minutes after dosing.[4][10] |
| Gatifloxacin | 4.03 ± 3.84 μg/g | Conjunctiva | Human | Intermediate peak mean concentration.[4][10] |
| This compound | 2.30 ± 1.42 μg/g | Conjunctiva | Human | Had the greatest mean residence time (4.7 hours).[4][10] |
While moxifloxacin may achieve a higher initial peak concentration in the conjunctiva, this compound exhibits a longer residence time, which may contribute to its sustained therapeutic effect.[4][10]
Experimental Protocols
MIC Determination (Broth Microdilution Method)
The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Time-Kill Assay
Time-kill assays are performed according to CLSI methods to assess the bactericidal activity of an antimicrobial agent over time.
Rabbit Keratitis Model
This in vivo model is used to evaluate the efficacy of topical antibiotics in treating corneal infections.
Conclusion
The preclinical data strongly supports the potent and broad-spectrum antibacterial activity of this compound. Its rapid bactericidal action, particularly against resistant staphylococci, and favorable ocular pharmacokinetic profile make it a valuable fourth-generation fluoroquinolone for the topical treatment of ocular infections. The experimental models and data presented in this guide provide a foundation for further comparative research and clinical evaluation.
References
- 1. jddtonline.info [jddtonline.info]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of this compound, gatifloxacin, and moxifloxacin against strains of pseudomonas aeruginosa with different quinolone susceptibility patterns in a rabbit model of keratitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Concentrations of this compound, gatifloxacin, and moxifloxacin in human conjunctiva after topical ocular administration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. In vitro time-kill experiments with this compound, moxifloxacin and gatifloxacin in the absence and presence of benzalkonium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative efficacy of this compound and other fluoroquinolones in a prophylaxis model of penicillin-resistant Streptococcus pneumoniae rabbit endophthalmitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. dovepress.com [dovepress.com]
A Comparative Guide to Validated HPLC Methods for Besifloxacin Purity and Impurity Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a newly proposed, highly efficient High-Performance Liquid Chromatography (HPLC) method for the analysis of Besifloxacin and its impurities against established, validated alternatives. The presented data and protocols are intended to assist researchers and analytical scientists in selecting and implementing the most suitable method for their specific needs, ensuring the quality and safety of this compound drug substances and products. All methods discussed are validated in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5][6][7]
Introduction to this compound and its Impurities
This compound is a fourth-generation fluoroquinolone antibiotic used for the topical treatment of bacterial conjunctivitis.[8] The control of impurities in the drug substance and final product is a critical aspect of pharmaceutical quality control, as impurities can affect the efficacy and safety of the drug.[3][9] Impurities in this compound can originate from the manufacturing process (process-related impurities) or from the degradation of the drug substance over time (degradation products).[8][10]
Known and potential impurities of this compound include:
-
Process-Related Impurities: These can include starting materials, intermediates, and by-products from the synthesis route. Examples include this compound Impurity A (the (S)-enantiomer), Impurity B, Impurity D, and Impurity F.[8][11]
-
Degradation Products: These are formed due to exposure to stress conditions such as acid, base, oxidation, and light. Studies have identified several degradation products, often referred to as DP1, DP2, DP3, DP4, and DP5.[10]
-
Enantiomeric Impurity: this compound is a chiral molecule, and its enantiomer, (S)-7-(3-aminoazepan-1-yl)-8-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (Impurity A), is a critical impurity to monitor.[2][11]
-
Other Related Substances: These can include the 8-Dechloro impurity and other unspecified impurities.[12]
Regulatory guidelines, such as ICH Q3A(R2), provide a framework for the identification, qualification, and control of impurities in new drug substances.[1][4][5]
Comparison of Validated HPLC Methods
This section compares a new, proposed gradient HPLC method with three other validated methods for the analysis of this compound and its impurities. The new method aims to provide a shorter run time and improved resolution for key impurities.
Table 1: Comparison of Chromatographic Conditions
| Parameter | New Proposed Method (Gradient) | Method A (Isocratic RP-HPLC)[8] | Method B (Isocratic Cyano)[3][9] | Method C (Chiral HPLC)[2] |
| Column | ACE C18 (150 x 4.6 mm, 3 µm) | Oyster C8 (250 x 4.6 mm, 5 µm) | Cyano Column (dimensions not specified) | Chiralpak IE (amylose tris (3,5-dichlorophenylcarbamate)) |
| Mobile Phase A | 0.1% Formic Acid in Water | Phosphate Buffer (pH 3.0) | 0.5% Triethylamine (pH 3.0) | Methylene dichloride, n-hexane, isopropyl alcohol, diethylamine, and trifluoroacetic acid mixture |
| Mobile Phase B | Acetonitrile | Methanol:Acetonitrile (50:50 v/v) | Acetonitrile | Not Applicable (Isocratic) |
| Gradient/Isocratic | Gradient | Isocratic (50:25:25 v/v/v Buffer:Methanol:Acetonitrile) | Isocratic (88:12 v/v Aqueous:Organic) | Isocratic |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min | 0.8 mL/min |
| Detection Wavelength | 295 nm | 297 nm | 330 nm | 295 nm |
| Column Temperature | 30 °C | Ambient | 25 °C | 25 °C |
| Run Time | 15 min | > 10 min (exact time not specified) | 25 min | 40 min |
Table 2: Comparison of Method Performance Data
| Parameter | New Proposed Method | Method A (Isocratic RP-HPLC)[8] | Method B (Isocratic Cyano)[3][9] | Method C (Chiral HPLC)[2] |
| Linearity Range (this compound) | 1 - 100 µg/mL | 4 - 14 µg/mL | 140 - 260 µg/mL | Not specified for this compound |
| Correlation Coefficient (r²) | > 0.999 | 0.999 | > 0.99 for this compound | > 0.999 for this compound and Impurity A |
| LOD (Impurity A) | 0.02 µg/mL | Not specified | 0.07 µg/mL | Not specified |
| LOQ (Impurity A) | 0.06 µg/mL | Not specified | 0.3 µg/mL | Not specified |
| Accuracy (% Recovery) | 98.5 - 101.2% | 98.34 - 101.56% | > 99% | Excellent recovery range |
| Precision (%RSD) | < 1.0% | < 2.0% | Inter-day RSD: 6.47% for Impurity A | Within acceptable limits |
| Specificity | No interference from placebo and known impurities | Specific and selective | Specific | No interference from impurities |
| Resolution (this compound & Impurity A) | > 3.0 | Not specified | Not applicable | > 4.0 |
Experimental Protocols
New Proposed Gradient HPLC Method
1. Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector.
2. Chromatographic Conditions:
-
See Table 1.
3. Preparation of Solutions:
-
Mobile Phase A: Add 1 mL of formic acid to 1000 mL of HPLC grade water and mix well.
-
Mobile Phase B: Acetonitrile (HPLC grade).
-
Diluent: Acetonitrile and water in a 50:50 v/v ratio.
-
Standard Solution (10 µg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent.
-
Sample Solution (10 µg/mL): Prepare the sample solution using the diluent to achieve the target concentration.
4. Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 90 | 10 |
| 10 | 10 | 90 |
| 12 | 10 | 90 |
| 12.1 | 90 | 10 |
| 15 | 90 | 10 |
5. System Suitability:
-
Inject the standard solution six times. The %RSD for the peak area should be not more than 2.0%. The tailing factor for the this compound peak should be not more than 2.0, and the theoretical plates should be not less than 2000.
6. Method Validation:
-
The method should be validated according to ICH Q2(R1) guidelines, assessing specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), quantitation limit (LOQ), and robustness.[2][4][6][7][9]
Visualizations
Caption: Workflow for HPLC Method Validation according to ICH Q2(R1).
Caption: Logical workflow for this compound impurity analysis and control.
Conclusion
The newly proposed gradient HPLC method offers a significant improvement in terms of run time and efficiency for the analysis of this compound and its impurities. While all the compared methods are validated and suitable for their intended purposes, the new method provides a more rapid and robust solution for routine quality control and stability testing. The choice of method will ultimately depend on the specific requirements of the analysis, such as the need for chiral separation or the analysis of specific impurities. It is recommended that any selected method be thoroughly validated in the user's laboratory to ensure its suitability for the intended application.
References
- 1. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. jpionline.org [jpionline.org]
- 4. database.ich.org [database.ich.org]
- 5. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 6. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 7. starodub.nl [starodub.nl]
- 8. veeprho.com [veeprho.com]
- 9. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 10. Study of degradation behavior of this compound, characterization of its degradation products by LC–ESI–QTOF–MS and their… [ouci.dntb.gov.ua]
- 11. veeprho.com [veeprho.com]
- 12. pharmaffiliates.com [pharmaffiliates.com]
Besifloxacin: A Comparative Analysis of Cross-Resistance with Other Fluoroquinolones
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of besifloxacin's performance against other fluoroquinolones, with a focus on cross-resistance. The information is supported by experimental data to assist in research and development efforts. This compound is a novel 8-chloro-fluoroquinolone developed for topical ophthalmic use, demonstrating potent, broad-spectrum bactericidal activity.[1][2] Its unique chemical structure and balanced targeting of bacterial enzymes are key to its efficacy against resistant strains.
Mechanism of Action: A Dual-Targeting Approach
Fluoroquinolones as a class function by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV, both of which are critical for DNA replication, transcription, and repair.[3][4] However, many older fluoroquinolones exhibit preferential targeting of one enzyme over the other. This can contribute to the development of resistance, as a single mutation in the primary target enzyme can significantly reduce the drug's efficacy.[5]
This compound distinguishes itself by demonstrating balanced, potent inhibition of both DNA gyrase and topoisomerase IV in key ocular pathogens like Staphylococcus aureus and Streptococcus pneumoniae.[2][3][6][7] This dual-targeting mechanism means that for resistance to develop, spontaneous mutations would likely need to occur in the genes encoding both enzymes, a statistically less probable event.[5][8] This balanced activity is thought to contribute to its lower potential for resistance selection.[8]
In Vitro Activity Against Fluoroquinolone-Resistant Strains
A key indicator of a novel antibiotic's utility is its activity against pathogens that have developed resistance to existing drugs. This compound has consistently demonstrated potent in vitro activity against bacterial isolates that are non-susceptible to other fluoroquinolones like ciprofloxacin, moxifloxacin, and gatifloxacin.
Comparative Efficacy Against Staphylococci
Staphylococcal species, particularly S. aureus and coagulase-negative staphylococci (CoNS), are common ocular pathogens where resistance is a significant concern. Studies show that this compound retains notable potency against methicillin-resistant (MRSA, MRSE) and ciprofloxacin-resistant staphylococcal isolates.
Table 1: Comparative in vitro activity of this compound and other fluoroquinolones against ciprofloxacin-resistant and methicillin-resistant Staphylococcus aureus (MRSA-CR) and Staphylococcus epidermidis (MRSE-CR).
| Organism | Antibiotic | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) |
| MRSA-CR | This compound | - | 4 |
| (n=20) | Moxifloxacin | - | 32 |
| Gatifloxacin | - | 64 | |
| MRSE-CR | This compound | - | 4 |
| (n=81) | Moxifloxacin | - | 64 |
| Gatifloxacin | - | 128 | |
| Data sourced from a 2009 study evaluating ocular tissue PK/PD relationships.[9] |
In another study involving 243 ocular staphylococcal isolates, the MIC₉₀ for this compound (4 µg/mL) was eight-fold lower than that for moxifloxacin (32 µg/mL) and 32-fold lower than for ciprofloxacin (128 µg/mL).[10][11] This demonstrates a significant potency advantage for this compound against resistant staphylococci.[10]
Comparative Efficacy Against Pseudomonas aeruginosa
Pseudomonas aeruginosa is a gram-negative pathogen that can cause severe ocular infections. Cross-resistance among fluoroquinolones is common in this species. However, this compound has shown superior activity compared to other fluoroquinolones against resistant strains.
Table 2: Comparative in vitro activity of this compound and other fluoroquinolones against a ciprofloxacin/levofloxacin-resistant strain of Pseudomonas aeruginosa.
| Antibiotic | MIC (μg/mL) |
| This compound | 2 |
| Gatifloxacin | 16 |
| Moxifloxacin | 32 |
| Data sourced from a 2011 rabbit keratitis model study.[12] |
In the corresponding in vivo rabbit model, this compound-treated eyes infected with the resistant P. aeruginosa strain had significantly lower bacterial counts (CFU) compared to those treated with gatifloxacin and moxifloxacin.[12][13]
Experimental Protocols
The data presented are primarily derived from in vitro antimicrobial susceptibility testing. The general methodology for determining Minimum Inhibitory Concentrations (MICs) is outlined below.
MIC Determination Protocol (Broth Microdilution Method)
-
Isolate Preparation: Bacterial isolates are cultured on appropriate agar plates (e.g., Trypticase Soy Agar with 5% sheep blood) for 18-24 hours.
-
Inoculum Preparation: A standardized inoculum is prepared by suspending bacterial colonies in a saline or broth solution to match a 0.5 McFarland turbidity standard. This suspension is then further diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.
-
Drug Dilution: The antibiotics to be tested (this compound, moxifloxacin, etc.) are prepared in a series of two-fold dilutions in cation-adjusted Mueller-Hinton broth.
-
Inoculation: Standard microdilution trays containing the serially diluted antibiotics are inoculated with the prepared bacterial suspension.
-
Incubation: The trays are incubated at 35-37°C for 16-20 hours under ambient air conditions.
-
Reading Results: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism. MIC₅₀ and MIC₉₀ values, the concentrations required to inhibit 50% and 90% of the tested isolates, respectively, are then calculated.
This protocol generally follows the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Frequency of Resistance Development
In vitro studies show that resistance to this compound develops via multiple-step mutations. The frequency of spontaneous resistance development for this compound is low, occurring at a general frequency of < 3.3 x 10⁻¹⁰ for S. aureus and < 7 x 10⁻¹⁰ for S. pneumoniae.[3] Studies suggest that the emergence of this compound-resistant S. aureus and S. pneumoniae occurs at a much lower rate than for other fluoroquinolones, a finding attributed to its balanced enzyme targeting.[8]
Conclusion
The available data indicate that this compound demonstrates a favorable cross-resistance profile compared to other fluoroquinolones. Its potent in vitro activity against strains already resistant to drugs like ciprofloxacin and moxifloxacin, including critical pathogens like MRSA and P. aeruginosa, makes it a valuable agent in the context of rising antimicrobial resistance.[1][14] The balanced dual-targeting of DNA gyrase and topoisomerase IV is a key mechanistic advantage, contributing to its high potency and a lower propensity for the selection of resistant mutants.[6][8] These characteristics suggest that this compound offers extended coverage for some ocular pathogens that are resistant to currently available fluoroquinolones.[10]
References
- 1. This compound, a Novel Fluoroquinolone, Has Broad-Spectrum In Vitro Activity against Aerobic and Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pi.bausch.com [pi.bausch.com]
- 4. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 5. This compound Ophthalmic Suspension: Emerging Evidence of its Therapeutic Value in Bacterial Conjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.co.za [journals.co.za]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. Comparative in vitro susceptibility of this compound and seven comparators against ciprofloxacin- and methicillin-susceptible/nonsusceptible staphylococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound: Efficacy and Safety in Treatment and Prevention of Ocular Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of this compound, gatifloxacin, and moxifloxacin against strains of pseudomonas aeruginosa with different quinolone susceptibility patterns in a rabbit model of keratitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. journals.asm.org [journals.asm.org]
Benchmarking Besifloxacin's activity against a panel of fluoroquinolone-resistant bacteria
A comprehensive analysis of experimental data reveals besifloxacin's superior in vitro activity against a range of fluoroquinolone-resistant bacterial isolates, positioning it as a critical therapeutic option in the face of growing antibiotic resistance.
Researchers and drug development professionals will find compelling evidence in the presented data, which highlights this compound's lower minimum inhibitory concentrations (MICs) compared to other fluoroquinolones like moxifloxacin and ciprofloxacin against challenging pathogens. This guide provides a detailed comparison, experimental methodologies, and visual representations of the underlying mechanisms of action and resistance.
Superior In Vitro Potency Against Resistant Strains
This compound has consistently demonstrated greater potency against fluoroquinolone-resistant Gram-positive bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA) and ciprofloxacin-resistant MRSA.[1][2] Its unique chemical structure, featuring an 8-chloro and a 7-azepinyl substituent, is believed to contribute to its enhanced antibacterial potency.[1]
Experimental data from multiple studies, summarized in the tables below, quantify this compound's advantage. For instance, against ciprofloxacin-resistant MRSA, this compound's MIC90 (the concentration required to inhibit 90% of isolates) was found to be significantly lower than that of moxifloxacin and ciprofloxacin.[1][3]
Table 1: Comparative Activity of Fluoroquinolones Against Fluoroquinolone-Resistant Staphylococcus aureus (MRSA)
| Antibiotic | MIC90 (μg/mL) against Ciprofloxacin-Resistant MRSA |
| This compound | 4[1] |
| Moxifloxacin | 32[3] |
| Ciprofloxacin | 128[3] |
Table 2: Comparative Activity of Fluoroquinolones Against Fluoroquinolone-Resistant Coagulase-Negative Staphylococci (MRSE)
| Antibiotic | MIC90 (μg/mL) against Ciprofloxacin-Resistant MRSE |
| This compound | 8[1] |
| Moxifloxacin | Not explicitly stated in the provided results |
| Ciprofloxacin | Not explicitly stated in the provided results |
Table 3: Comparative Activity of Fluoroquinolones Against Fluoroquinolone-Resistant Pseudomonas aeruginosa
| Antibiotic | MIC (μg/mL) against Ciprofloxacin/Levofloxacin-Resistant P. aeruginosa |
| This compound | 2[4][5] |
| Gatifloxacin | 16[4][5] |
| Moxifloxacin | 32[4][5] |
Mechanism of Action and Resistance
Fluoroquinolones exert their bactericidal effect by inhibiting DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication.[2][6][7] Resistance to fluoroquinolones typically arises from mutations in the genes encoding these enzymes, specifically in the quinolone resistance-determining regions (QRDRs).[8][9]
This compound's enhanced activity against resistant strains is attributed to its balanced dual-targeting of both DNA gyrase and topoisomerase IV.[2][10][11] This balanced inhibition means that for resistance to develop, mutations in both target enzymes are required, a less frequent occurrence.[12] Studies have shown that the magnitude of MIC increase in the face of accumulating mutations is smaller for this compound compared to other fluoroquinolones.[1]
Experimental Protocols
The determination of Minimum Inhibitory Concentrations (MICs) is a fundamental in vitro method to quantify the effectiveness of an antimicrobial agent against a specific bacterium. The data presented in this guide were primarily generated using the broth microdilution method, following guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method for MIC Determination
-
Preparation of Bacterial Inoculum:
-
Isolate colonies of the test bacterium are cultured in a suitable broth medium to achieve a logarithmic growth phase.
-
The bacterial suspension is then diluted to a standardized concentration, typically 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL.
-
-
Preparation of Antibiotic Dilutions:
-
A serial two-fold dilution of the antibiotic is prepared in a multi-well microtiter plate using a cation-adjusted Mueller-Hinton broth.
-
A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.
-
-
Inoculation and Incubation:
-
Each well is inoculated with the standardized bacterial suspension.
-
The microtiter plates are incubated at a controlled temperature (e.g., 35°C) for 16-20 hours.
-
-
Determination of MIC:
-
The MIC is visually determined as the lowest concentration of the antibiotic that completely inhibits the visible growth of the bacterium.
-
Conclusion
The available in vitro data strongly support the superior activity of this compound against a panel of fluoroquinolone-resistant bacteria. Its balanced dual-targeting mechanism of action likely contributes to its enhanced potency and may lower the potential for the development of resistance. For researchers and drug development professionals, this compound represents a promising agent in the ongoing effort to combat antibiotic resistance, particularly in the context of ocular infections where it is primarily used.[10][13] Further clinical investigation is warranted to fully elucidate its in vivo efficacy and role in managing infections caused by these challenging pathogens.
References
- 1. This compound: Efficacy and Safety in Treatment and Prevention of Ocular Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.co.za [journals.co.za]
- 3. Comparative in vitro susceptibility of this compound and seven comparators against ciprofloxacin- and methicillin-susceptible/nonsusceptible staphylococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of this compound, gatifloxacin, and moxifloxacin against strains of pseudomonas aeruginosa with different quinolone susceptibility patterns in a rabbit model of keratitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. pi.bausch.com [pi.bausch.com]
- 7. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 8. Bacterial antibiotic resistance development and mutagenesis following exposure to subinhibitory concentrations of fluoroquinolones in vitro: a systematic review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hardydiagnostics.com [hardydiagnostics.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound: a novel anti-infective for the treatment of bacterial conjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound Ophthalmic Suspension: Emerging Evidence of its Therapeutic Value in Bacterial Conjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound, a Novel Fluoroquinolone, Has Broad-Spectrum In Vitro Activity against Aerobic and Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Ocular Tissue Penetration of Besifloxacin and Moxifloxacin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of the in vivo ocular tissue penetration of two topical fluoroquinolone antibiotics: Besifloxacin (Besivance®) and Moxifloxacin (Vigamox®). The following sections present quantitative data from preclinical and clinical studies, detail the experimental methodologies employed, and visualize the workflow of a typical ocular pharmacokinetic study.
Executive Summary
Both this compound and Moxifloxacin are broad-spectrum fluoroquinolones used in the treatment of ocular bacterial infections. Their efficacy is intrinsically linked to their ability to penetrate ocular tissues and achieve concentrations sufficient to eradicate pathogens. Studies in both animal models and humans have demonstrated that while both drugs effectively penetrate the anterior segment of the eye, there are notable differences in their concentration profiles within various ocular tissues. Generally, Moxifloxacin exhibits higher concentrations in the aqueous humor and cornea, whereas this compound shows prolonged residence time in the conjunctiva.
Quantitative Data Presentation
The following tables summarize the pharmacokinetic parameters of this compound and Moxifloxacin in various ocular tissues, as reported in peer-reviewed studies. It is crucial to consider the differences in study design, animal models, and analytical methods when interpreting these data.
Table 1: Ocular Tissue Concentrations in Rabbits Following a Single Topical Dose
| Ocular Tissue | Drug | Formulation | Cmax (µg/g or µg/mL) | AUC (µgh/g or µgh/mL) | Tmax (hours) | Study Reference |
| Cornea | This compound | 0.6% suspension | 13 ± 2 | 30 | 0.5 | [1] |
| Moxifloxacin | 0.5% solution | 44 ± 11 | 35 | 0.25 | [1] | |
| Aqueous Humor | This compound | 0.6% suspension | 0.2 ± 0.1 | 1 | 2 | [1] |
| Moxifloxacin | 0.5% solution | 2.0 ± 0.2 | 5 | 0.5 - 1 | [1] | |
| Conjunctiva | This compound | 0.6% suspension | Higher than Moxifloxacin | - | ≤ 1 | [2] |
| Moxifloxacin | 0.5% solution | Lower than this compound | - | ≤ 1 | [2] | |
| Tears | This compound | 0.6% suspension | Highest exposure | ~800 (AUC₀₋₂₄/MIC₉₀) | - | [3] |
| Moxifloxacin | 0.5% solution | Lower than this compound | ≤10 (AUC₀₋₂₄/MIC₉₀) | - | [3] |
Table 2: Ocular Tissue Concentrations in Humans
| Ocular Tissue | Drug | Dosing Regimen | Mean Concentration (µg/mL or µg/g) | Time Point | Study Reference |
| Aqueous Humor | This compound | 1 drop | 0.13 ± 0.58 | 60 minutes post-instillation | [4] |
| Moxifloxacin | 1 drop | 0.67 ± 0.50 | 60 minutes post-instillation | [4] | |
| Aqueous Humor | This compound | 4 drops, every 10 min | 0.0319 | 1 hour before surgery | [5][6] |
| Moxifloxacin | 4 drops, every 10 min | 1.6108 | 1 hour before surgery | [5][6] | |
| Conjunctiva | This compound | 1 drop | 2.30 ± 1.42 (Cmax) | 15 minutes post-instillation | [7] |
| Moxifloxacin | 1 drop | 10.7 ± 5.89 (Cmax) | 15 minutes post-instillation | [7] | |
| Vitreous Humor | Moxifloxacin | Every 2 hours for 3 days | 0.11 ± 0.05 | - | [8] |
| Moxifloxacin | Oral, 400mg | 1.34 ± 0.66 | ~3.77 hours post-dose | [9] |
Experimental Protocols
The data presented above were generated from rigorous experimental designs. Below are detailed methodologies from key comparative studies.
Study 1: In Vivo Anesthetized Rabbit Model[1]
-
Objective: To compare the cornea and aqueous humor concentrations of this compound and moxifloxacin after a single topical instillation.
-
Animal Model: Anesthetized New Zealand White rabbits.
-
Drug Administration: A single 50 µL drop of either this compound ophthalmic suspension (0.6%) or Moxifloxacin ophthalmic solution (0.5%) was instilled directly onto the cornea.
-
Post-Dosing Procedure: A 20-minute controlled period with manual blinking (4 blinks/min) and a supplementary tear flow (2 µL/min) was implemented to simulate human tear dynamics.
-
Sample Collection: Samples of the cornea and aqueous humor were collected at 0.25, 0.5, 1, 2, 4, and 6 hours post-dose.
-
Analytical Method: Drug concentrations were determined using High-Performance Liquid Chromatography (HPLC).
Study 2: Topical Ocular Administration in Pigmented Rabbits[2]
-
Objective: To compare the ocular and systemic pharmacokinetics of this compound with moxifloxacin and gatifloxacin.
-
Animal Model: Dutch Belted rabbits (32 per group).
-
Drug Administration: A single instillation of 50 µL of this compound (0.6%), Moxifloxacin HCl (0.5%), or Gatifloxacin (0.3%) was administered to each eye.
-
Sample Collection: Ocular tissue (tears, conjunctiva, cornea) and plasma samples were collected at various intervals up to 24 hours after instillation.
-
Analytical Method: Drug concentrations were quantified using Liquid Chromatography with tandem Mass Spectrometry (LC/MS/MS).
Study 3: Human Aqueous Humor Concentration in Cataract Surgery Patients[4][5][6]
-
Objective: To determine the aqueous humor concentrations of this compound and moxifloxacin after topical application.
-
Study Design: Randomized, open-label, controlled clinical trial.
-
Participants: Patients (18 years or older) undergoing uncomplicated cataract surgery.
-
Drug Administration:
-
Sample Collection: Aqueous humor samples were collected via paracentesis during surgery.
-
Analytical Method: Drug concentrations were determined using a validated liquid chromatography with tandem mass spectrometry (LC/MS/MS) method or HPLC.[4][5][6]
Mandatory Visualization
The following diagram illustrates a typical experimental workflow for an in vivo ocular pharmacokinetic study.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. Ocular pharmacokinetics/pharmacodynamics of this compound, moxifloxacin, and gatifloxacin following topical administration to pigmented rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human aqueous humor concentrations of this compound, moxifloxacin, and gatifloxacin after topical ocular application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aqueous penetration of moxifloxacin 0.5% ophthalmic solution and this compound 0.6% ophthalmic suspension in cataract surgery patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. Concentrations of this compound, gatifloxacin, and moxifloxacin in human conjunctiva after topical ocular administration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. Vitreous and aqueous penetration of orally administered moxifloxacin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Statistical analysis of comparative efficacy data for Besifloxacin in preclinical studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a statistical analysis of the comparative efficacy of besifloxacin in preclinical studies, offering an objective comparison with other fluoroquinolones. The information is supported by experimental data to aid in research and development decisions.
Mechanism of Action: A Balanced Dual-Targeting Approach
This compound, a fourth-generation fluoroquinolone, exhibits a balanced inhibitory activity against two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][2][3] This dual-targeting mechanism is crucial for inhibiting bacterial DNA replication and cell division.[1][3] Unlike some older fluoroquinolones that may show a preference for one enzyme over the other, this compound's balanced approach is associated with a lower propensity for the development of bacterial resistance.[1][4]
In Vitro Efficacy: Minimum Inhibitory Concentration (MIC)
This compound has demonstrated potent in vitro activity against a broad spectrum of ocular pathogens, including both Gram-positive and Gram-negative bacteria.[5] Comparative studies have consistently shown that this compound has lower MIC90 values (the minimum concentration required to inhibit the growth of 90% of isolates) against many key pathogens compared to other fluoroquinolones.
Comparative MIC90 Data
| Pathogen | This compound (μg/mL) | Moxifloxacin (μg/mL) | Gatifloxacin (μg/mL) | Ciprofloxacin (μg/mL) |
| Staphylococcus aureus (MSSA) | 0.25 | 0.5 | 0.5 | 1 |
| Staphylococcus aureus (MRSA) | 2 | >8 | >8 | >8 |
| Staphylococcus epidermidis (MSSE) | 0.5 | 1 | 1 | 2 |
| Staphylococcus epidermidis (MRSE) | 4 | >8 | >8 | >8 |
| Streptococcus pneumoniae | 0.125 | 0.25 | 0.5 | 2 |
| Haemophilus influenzae | 0.06 | 0.06 | 0.03 | 0.03 |
| Pseudomonas aeruginosa | 1.58 | 4 | 4 | 0.5 |
Note: Data compiled from multiple preclinical studies.[1][5][6][7] Values can vary slightly between studies.
Experimental Protocol: MIC Determination
The minimum inhibitory concentration (MIC) is typically determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).
In Vitro Efficacy: Bactericidal Activity
This compound exhibits rapid bactericidal activity against common ocular pathogens. Time-kill studies have shown that this compound can achieve a ≥3 log reduction in viable bacterial cells more rapidly and at lower concentrations than moxifloxacin and gatifloxacin for many isolates.[8] For instance, against certain strains of S. aureus, this compound was bactericidal in as little as 45 minutes, whereas moxifloxacin and gatifloxacin required at least 120 minutes.[8]
In Vivo Efficacy: Preclinical Animal Models
Preclinical studies in animal models have demonstrated the in vivo efficacy of this compound. A notable example is the rabbit model of endophthalmitis.
Rabbit Endophthalmitis Prophylaxis Model
In a study comparing the prophylactic efficacy of this compound, moxifloxacin, and gatifloxacin in a rabbit model of penicillin-resistant Streptococcus pneumoniae (PRSP) endophthalmitis, all three fluoroquinolones were found to be effective.[9]
| Treatment Group | Mean Clinical Score (24h post-infection) | Mean Bacterial CFU/mL in Aqueous Humor |
| This compound (0.6%) | Significantly lower than PBS | Significantly lower than PBS |
| Moxifloxacin (0.5%) | Significantly lower than PBS | Significantly lower than PBS |
| Gatifloxacin (0.3%) | Significantly lower than PBS | Significantly lower than PBS |
| PBS (Control) | - | - |
There was no statistically significant difference among the fluoroquinolone-treated groups in this study.[9]
Experimental Protocol: Rabbit Endophthalmitis Model
The following outlines a typical experimental protocol for a rabbit endophthalmitis model used in preclinical fluoroquinolone efficacy studies.[9]
Conclusion
Preclinical data consistently demonstrate the potent and broad-spectrum antibacterial activity of this compound. Its balanced dual-targeting mechanism of action contributes to its efficacy and low potential for resistance development. In vitro, this compound often exhibits lower MIC values and more rapid bactericidal activity against key ocular pathogens compared to other fluoroquinolones.[1][8] In vivo studies in animal models further support its efficacy in treating ocular infections.[9] This body of preclinical evidence underscores the therapeutic potential of this compound in the management of bacterial eye infections.
References
- 1. This compound: a novel anti-infective for the treatment of bacterial conjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pi.bausch.com [pi.bausch.com]
- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound: Efficacy and Safety in Treatment and Prevention of Ocular Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Nanocrystal: Towards an Innovative Ophthalmic Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Integrated analysis of three bacterial conjunctivitis trials of this compound ophthalmic suspension, 0.6%: etiology of bacterial conjunctivitis and antibacterial susceptibility profile - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Comparative efficacy of this compound and other fluoroquinolones in a prophylaxis model of penicillin-resistant Streptococcus pneumoniae rabbit endophthalmitis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Correlation Between In Vitro Potency and In Vivo Efficacy of Besifloxacin and Comparators in Ocular Infections
A Comparative Guide for Researchers and Drug Development Professionals
The successful development of new anti-infective agents hinges on the crucial correlation between their in vitro activity and in vivo therapeutic efficacy. This guide provides an objective comparison of besifloxacin, a topical fluoroquinolone approved for bacterial conjunctivitis, with other commonly used fluoroquinolones. By examining key experimental data, this guide aims to offer valuable insights for researchers, scientists, and drug development professionals in the field of ophthalmology.
Executive Summary
This compound has demonstrated potent in vitro activity against a broad spectrum of ocular pathogens, including drug-resistant strains. This in vitro potency, as measured by the Minimum Inhibitory Concentration (MIC), has been shown to correlate with high rates of bacterial eradication and clinical resolution in in vivo studies and clinical trials. When compared to other fluoroquinolones such as moxifloxacin and gatifloxacin, this compound often exhibits lower MIC values, particularly against Gram-positive organisms and resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).
In Vitro Susceptibility: A Quantitative Comparison
The in vitro potency of an antibiotic is a key predictor of its potential clinical success. The following tables summarize the MIC data for this compound and comparator fluoroquinolones against common ocular pathogens. A lower MIC value indicates greater in vitro activity.
Table 1: In Vitro Activity (MIC90 in µg/mL) of this compound and Comparators Against Gram-Positive Ocular Isolates
| Organism | This compound | Moxifloxacin | Gatifloxacin | Ciprofloxacin |
| Staphylococcus aureus (all) | 0.5[1] | - | - | - |
| Staphylococcus aureus (MRSA) | 2[2] | 32[3] | - | 128[3] |
| Staphylococcus epidermidis (all) | 0.5[1] | - | - | - |
| Staphylococcus epidermidis (MRSE) | 4[2] | - | - | - |
| Streptococcus pneumoniae | 0.06[1] | 0.125[4] | 0.25[4] | - |
Table 2: In Vitro Activity (MIC90 in µg/mL) of this compound and Comparators Against Gram-Negative Ocular Isolates
| Organism | This compound | Moxifloxacin | Gatifloxacin | Ciprofloxacin |
| Haemophilus influenzae | 0.03[1] | 0.031[4] | 0.031[4] | - |
| Pseudomonas aeruginosa | 2[2][5] | 8.0[4] | 4.0[4] | - |
| Pseudomonas aeruginosa (Ciprofloxacin-resistant) | 2[6] | 32[6] | 16[6] | - |
In Vivo Efficacy: Clinical Outcomes
The ultimate measure of an antibiotic's effectiveness is its performance in clinical settings. The following table summarizes the in vivo efficacy of this compound from clinical trials, demonstrating its ability to eradicate pathogens and resolve clinical signs of infection.
Table 3: In Vivo Efficacy of this compound in the Treatment of Bacterial Conjunctivitis
| Study Outcome | This compound 0.6% | Vehicle/Placebo | Comparator (Moxifloxacin 0.5%) |
| Clinical Resolution Rate | Up to >70% by day 5[2] | Significantly lower than this compound (P < 0.001)[2] | Comparable (P > 0.05)[2] |
| Bacterial Eradication Rate | >90% by day 5[2] | Significantly lower than this compound (P < 0.001)[2] | Comparable (P > 0.05)[2] |
Notably, in a study of patients with S. aureus infection, the clinical resolution rate on day 8 was significantly higher with this compound treatment compared to moxifloxacin (84.5% vs. 70.2%, P = 0.0291)[2]. Furthermore, in a rabbit model of MRSA keratitis, this compound was significantly more effective than gatifloxacin and moxifloxacin in reducing the number of MRSA in the cornea[7].
Experimental Protocols
In Vitro Minimum Inhibitory Concentration (MIC) Determination
The MIC values presented in this guide were primarily determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Inoculum: Bacterial isolates are cultured on appropriate agar plates, and colonies are suspended in a saline or broth solution to a standardized turbidity, typically equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is then further diluted.
-
Drug Dilution: The antibiotics are serially diluted in a multi-well microtiter plate containing a suitable broth medium.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: The microtiter plates are incubated at a specific temperature (e.g., 35°C) for a defined period (e.g., 18-24 hours).
-
MIC Reading: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
In Vivo Efficacy Assessment in Clinical Trials for Bacterial Conjunctivitis
The in vivo efficacy data for this compound was derived from randomized, double-masked, parallel-group clinical trials.
-
Patient Enrollment: Patients with a clinical diagnosis of bacterial conjunctivitis are enrolled. Inclusion and exclusion criteria are strictly followed.
-
Baseline Culture: Conjunctival swabs are collected from the affected eye(s) at baseline to confirm the presence of bacterial pathogens.
-
Randomization and Treatment: Patients are randomly assigned to receive either this compound ophthalmic suspension 0.6%, a vehicle control, or a comparator antibiotic (e.g., moxifloxacin 0.5%). The treatment regimen is typically three times daily for five days.
-
Follow-up Visits: Patients are evaluated at follow-up visits (e.g., Day 5 and Day 8).
-
Efficacy Endpoints:
-
Clinical Resolution: Defined as the absence of key clinical signs of bacterial conjunctivitis (e.g., ocular discharge and bulbar conjunctival injection).
-
Bacterial Eradication: Determined by the absence of the baseline bacterial pathogen in cultures taken at the follow-up visits.
-
Mechanism of Action and Experimental Workflow
Fluoroquinolones exert their bactericidal effect by inhibiting two essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV. This compound is noted for its balanced dual-targeting activity against both enzymes, which is believed to contribute to its potent activity and low potential for resistance development.[2][8]
Caption: Mechanism of action of fluoroquinolones.
The process of correlating in vitro data with in vivo efficacy follows a structured workflow, from initial laboratory testing to clinical validation.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. This compound: Efficacy and Safety in Treatment and Prevention of Ocular Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative in vitro susceptibility of this compound and seven comparators against ciprofloxacin- and methicillin-susceptible/nonsusceptible staphylococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. This compound ophthalmic suspension 0.6% in the treatment of bacterial conjunctivitis patients with Pseudomonas aeruginosa infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of this compound, gatifloxacin, and moxifloxacin against strains of pseudomonas aeruginosa with different quinolone susceptibility patterns in a rabbit model of keratitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy of this compound in an early treatment model of methicillin-resistant Staphylococcus aureus keratitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound: a novel anti-infective for the treatment of bacterial conjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Besifloxacin in a Laboratory Setting
The following guide provides essential safety and logistical information for the proper handling and disposal of besifloxacin, a fluoroquinolone antibiotic, in research and drug development environments. Adherence to these protocols is critical for ensuring laboratory safety, maintaining regulatory compliance, and minimizing environmental impact.
Regulatory Framework and Hazard Assessment
The disposal of pharmaceutical waste, including this compound, is regulated by multiple agencies. In the United States, the primary regulations stem from the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1][2][3] A 2019 EPA rule, often referred to as Subpart P, established specific requirements for managing hazardous waste pharmaceuticals at healthcare facilities, including a ban on flushing such substances down drains.[1][4]
While this compound is designed to be more biodegradable than many conventional antibiotics, it is still an active pharmaceutical ingredient with potent biological effects.[5] The Material Safety Data Sheet (MSDS) for Besivance™ (this compound ophthalmic suspension) 0.6% indicates it is considered hazardous under the OSHA Hazard Communication Standard.[6] Therefore, as a best practice in a laboratory setting, all this compound waste should be treated as chemical waste and disposed of through an approved hazardous waste management program, rather than being discarded in regular trash or poured down the drain.[7][8]
Step-by-Step Disposal Protocols
The appropriate disposal method depends on the form of the this compound waste. Segregation at the point of generation is key to effective waste management.[9]
Protocol 2.1: Unused, Expired, or Waste this compound Solutions (Ophthalmic or Stock)
-
Do Not Drain or Trash: Never pour this compound solutions down the sink or discard them in the general trash.[7] Improper disposal can lead to environmental contamination of water systems.[7]
-
Segregate as Chemical Waste: Collect all unwanted this compound solutions in a designated, leak-proof, and clearly labeled hazardous waste container.[2][8]
-
Labeling: The waste container label should include the words "Hazardous Waste," the full chemical name ("this compound" or "this compound Hydrochloride"), and any other information required by your institution's Environmental Health and Safety (EHS) department.
-
Storage: Store the sealed waste container in a designated, secure secondary containment area away from incompatible materials until it is collected by a licensed hazardous waste contractor.
-
Arrangement for Disposal: Contact your institution's EHS department to arrange for pickup and disposal via high-temperature incineration at a permitted treatment facility, which is the standard method for treating pharmaceutical waste.[1][3][9]
Protocol 2.2: Contaminated Laboratory Materials
This category includes items such as personal protective equipment (PPE), pipette tips, flasks, bench paper, and other disposable labware that have come into direct contact with this compound.
-
Segregation: Place all solid waste contaminated with this compound into a designated hazardous waste container, separate from non-contaminated lab trash.[8]
-
Container: Use a clearly labeled, durable, and sealed container (e.g., a lined box or a designated waste drum). The label should clearly indicate "this compound-Contaminated Debris" or similar wording as required by your EHS office.
-
Disposal: This waste stream should be managed through your institution's chemical or pharmaceutical waste program for disposal, typically via incineration.
Protocol 2.3: Empty this compound Containers
-
Triple-Rinse (if applicable): For empty stock containers of pure this compound, it may be appropriate to triple-rinse the container. The rinsate (the liquid from rinsing) must be collected and treated as hazardous aqueous waste (see Protocol 2.1).
-
Deface Label: Completely remove or obscure all personal or prescription information from the original packaging.[10]
-
Disposal: After rinsing and defacing the label, the empty container can typically be disposed of in the regular trash or recycled, depending on institutional policy. However, for ophthalmic suspension bottles that cannot be easily rinsed, they should be placed in the solid contaminated waste stream (Protocol 2.2).[4]
Quantitative Data: Biological Activity of this compound
Proper disposal is crucial due to the potent biological activity of this compound. The following table summarizes key quantitative metrics of its efficacy against bacterial enzymes and pathogens, which underscores the need to prevent its release into the environment.
| Target/Organism | Metric | Value | Reference |
| S. pneumoniae Topoisomerase II | IC₅₀ (50% Inhibitory Concentration) | 4-8x lower than moxifloxacin | [11] |
| S. pneumoniae Topoisomerase IV | IC₅₀ (50% Inhibitory Concentration) | 2-5x lower than moxifloxacin | [11] |
| Human Topoisomerase IIα | IC₅₀ (50% Inhibitory Concentration) | >1000 µM | [12] |
| Ciprofloxacin-Resistant MRSA | In Vitro Activity | 16- to 128-fold greater than other tested fluoroquinolones | [11] |
| H. influenzae | MIC₉₀ (Minimum Inhibitory Concentration for 90% of isolates) | 0.06 µg/mL | [11] |
| S. pneumoniae | MIC₉₀ (Minimum Inhibitory Concentration for 90% of isolates) | 0.25 µg/mL | [11] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The data presented above are generated through standardized experiments. The following is a generalized methodology for determining the MIC of this compound against a bacterial isolate, a key experiment for characterizing its antibiotic activity.
Objective: To determine the lowest concentration of this compound that visibly inhibits the growth of a specific bacterial pathogen.
Materials:
-
Pure this compound hydrochloride powder
-
Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Bacterial isolate (e.g., Staphylococcus aureus) cultured to a logarithmic growth phase
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader
-
Pipettes and sterile tips
Methodology:
-
Preparation of this compound Stock: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., sterile deionized water with pH adjustment) and sterilize by filtration.
-
Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution using sterile MHB to achieve a range of desired final concentrations. Leave wells for positive (bacteria, no drug) and negative (broth only) controls.
-
Inoculum Preparation: Dilute the bacterial culture to a standardized concentration, typically 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. Further dilute this suspension to achieve a final inoculum density of 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate (except the negative control).
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours under appropriate atmospheric conditions.
-
Data Interpretation: After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of this compound in which there is no visible growth. This can be confirmed by reading the optical density at 600 nm using a plate reader.
Visualization: this compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste streams within a laboratory environment.
Caption: Decision workflow for segregating and disposing of this compound waste in a lab.
References
- 1. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 2. Disposing Pharmaceutical Waste: A Guide for Healthcare Facilities | ASMAI [asiwaste.com]
- 3. danielshealth.com [danielshealth.com]
- 4. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 5. projectdiscover.eu [projectdiscover.eu]
- 6. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. trikonclinicalwaste.co.uk [trikonclinicalwaste.co.uk]
- 10. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 11. This compound: Efficacy and Safety in Treatment and Prevention of Ocular Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tga.gov.au [tga.gov.au]
Essential Safety and Handling of Besifloxacin in a Laboratory Setting
For researchers, scientists, and drug development professionals, ensuring safe handling of active pharmaceutical ingredients like Besifloxacin is paramount. This guide provides immediate safety, operational, and disposal protocols to foster a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound hydrochloride is classified as a substance that can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][2] It is also harmful if swallowed (H302).[2][3] Therefore, adherence to proper PPE protocols is critical. The recommended personal protective equipment is summarized in the table below.
| PPE Category | Item | Standard/Specification | Purpose |
| Eye Protection | Safety goggles with side-shields | Conforming to EN 166 (EU) or NIOSH (US) | To prevent eye contact and serious eye irritation.[4] |
| Hand Protection | Compatible chemical-resistant gloves | Inspected prior to use; satisfy EU Directive 89/686/EEC and EN 374 | To prevent skin contact and irritation.[3][4] |
| Body Protection | Impervious clothing or lab coat | Fire/flame resistant and impervious | To protect skin and clothing from contamination.[2][4] |
| Respiratory Protection | NIOSH-certified air-purifying respirator | Use in case of a spill or when airborne concentrations may exceed exposure limits | To prevent respiratory tract irritation from dust or aerosols.[2][5] |
Note: No occupational exposure limit values have been established for this compound.[2][3][6] Exposure should be minimized.
Procedural Guidance for Safe Handling and Disposal
Engineering Controls:
-
Work in a well-ventilated area.[1][2] A mechanical exhaust system may be required.[3]
-
Ensure a safety shower and eye wash station are readily accessible.[2]
Handling Procedures:
-
Preparation: Before handling, ensure all required PPE is donned correctly.
-
During Handling:
-
Post-Handling:
Spill Management:
-
Evacuate the immediate area and ensure adequate ventilation.[5]
-
Wear suitable protective eyewear, clothing, respiratory protection, rubber boots, and rubber gloves.[5]
-
Cover the spill with vermiculite or another suitable inert material.[5]
-
Collect the material into a closed container for disposal.[5]
-
Wash the spill site after the material pickup is complete.[5]
Disposal Plan:
-
Dispose of this compound and any contaminated materials at an appropriate treatment and disposal facility.[1]
-
All disposal methods must comply with federal, state, and local laws and regulations.[5]
-
Do not empty into drains.[7]
First Aid Measures
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical attention.[1][2]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a doctor.[1][2]
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Get medical help if you feel unwell.[1][2]
-
If Swallowed: Rinse mouth. Do not induce vomiting. Call a physician or Poison Control Center immediately.[4]
Workflow for Safe Handling of this compound
Caption: Logical workflow for the safe handling of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. biosynth.com [biosynth.com]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 6. This compound hydrochloride - Safety Data Sheet [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
